molecular formula C22H22O10 B137006 Acacetin-7-O-beta-D-galactopyranoside CAS No. 80443-15-8

Acacetin-7-O-beta-D-galactopyranoside

Cat. No.: B137006
CAS No.: 80443-15-8
M. Wt: 446.4 g/mol
InChI Key: NLZCOTZRUWYPTP-WHCFWRGISA-N
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Description

Acacetin-7-O-beta-D-galactopyranoside is a glycosyloxyflavone that is the 7-O-beta-D-galactopyranosyl derivative of acacetin. It is isolated from the flowering heads of Chrysanthemum morifolium and has been found to possess potent anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a glycosyloxyflavone, a monohydroxyflavone, a monomethoxyflavone and a beta-D-galactoside. It derives from a 5,7-dihydroxy-4'-methoxyflavone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCOTZRUWYPTP-WHCFWRGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Acacetin-7-O-beta-D-galactopyranoside for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Acacetin-7-O-beta-D-galactopyranoside, a flavonoid glycoside with notable biological activities. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. This document details the primary natural sources of the compound, offering a deep dive into the rationale behind and the methodologies for its extraction, isolation, and purification. Furthermore, it outlines the analytical techniques essential for the structural elucidation and quality control of the isolated compound. The protocols described herein are designed to be self-validating, with an emphasis on the scientific principles that underpin the experimental choices, ensuring both reproducibility and technical accuracy.

Introduction to this compound

This compound is a naturally occurring flavonoid, specifically a glycosyloxyflavone. It consists of the flavone acacetin (5,7-dihydroxy-4'-methoxyflavone) glycosidically linked to a beta-D-galactopyranose sugar moiety at the 7-hydroxyl position. This compound has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and antiviral properties. Notably, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, suggesting its relevance in research for neurodegenerative diseases such as Alzheimer's[1]. The structural integrity and purity of this compound are paramount for reliable pharmacological studies, necessitating robust and well-documented isolation and characterization procedures.

Molecular Structure:

  • Chemical Formula: C₂₂H₂₂O₁₀

  • Molecular Weight: 446.4 g/mol [2]

  • IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2]

Principal Natural Sources

The primary and most well-documented natural sources of this compound are the flower heads of various species within the Chrysanthemum genus, which belongs to the Asteraceae family.

Table 1: Key Natural Sources of this compound

Plant SpeciesFamilyPart(s) UsedReference(s)
Chrysanthemum morifolium Ramat.AsteraceaeFlower heads[1][3][4]
Chrysanthemum indicum L.AsteraceaeFlower heads[2]

The prevalence of this compound in Chrysanthemum species makes them the logical starting point for its isolation. The choice of plant material is a critical first step, as the concentration of the target flavonoid can vary based on the cultivar, geographical location, and harvesting time[3][4].

Extraction Strategy: Rationale and Protocol

The extraction of flavonoid glycosides like this compound from plant matrices is governed by the principle of "like dissolves like." These compounds are moderately polar due to the presence of the sugar moiety and the phenolic hydroxyl groups. Therefore, polar solvents are the most effective for their extraction.

Causality Behind Solvent and Method Selection

Ethanol is a commonly employed solvent for flavonoid extraction due to its high efficiency in dissolving these compounds, its relatively low toxicity, and its ease of removal through evaporation. The use of aqueous ethanol (a mixture of ethanol and water) is often preferred over absolute ethanol. The water component helps to swell the plant material, increasing the surface area for solvent penetration and improving the extraction of more polar glycosides.

Modern extraction techniques such as ultrasonic-assisted extraction (UAE) are favored over traditional methods like maceration due to their increased efficiency and shorter extraction times. Ultrasonication utilizes high-frequency sound waves to induce cavitation in the solvent, leading to the disruption of plant cell walls and enhanced release of intracellular contents.

Step-by-Step Extraction Protocol

The following protocol is a synthesized methodology based on optimized conditions reported for flavonoid extraction from Chrysanthemum morifolium.

Materials and Equipment:

  • Dried flower heads of Chrysanthemum morifolium

  • 75% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper or sintered glass funnel

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Preparation of Plant Material: Grind the dried flower heads of Chrysanthemum morifolium into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Combine the powdered plant material with 75% ethanol in a flask at a liquid-to-solid ratio of 25:1 (mL/g).

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonic-assisted extraction at a temperature of 80°C for 35 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid plant debris from the liquid extract.

    • Wash the residue with a small volume of 75% ethanol to ensure maximum recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Clarification:

    • The resulting aqueous concentrate may contain suspended impurities. Centrifuge the concentrate to pellet any remaining solid particles.

    • Carefully decant the supernatant, which is the crude flavonoid extract.

Purification Workflow: A Multi-Step Approach

The purification of this compound from the crude extract is a multi-step process aimed at removing other co-extracted compounds, such as other flavonoids, phenolic acids, and chlorophyll. A common strategy involves a combination of different chromatographic techniques.

Rationale for Chromatographic Methods
  • Macroporous Resin Chromatography: This is an effective initial clean-up step. Resins like Diaion HP-20 have a high affinity for moderately polar compounds like flavonoid glycosides, allowing for their adsorption from the aqueous extract while more polar impurities (like sugars and salts) are washed away. The adsorbed flavonoids can then be eluted with a less polar solvent, such as ethanol.

  • Silica Gel Column Chromatography: This technique separates compounds based on their polarity. By using a gradient of solvents with increasing polarity, compounds can be selectively eluted from the column.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the target compound. It provides excellent separation of closely related compounds, yielding a high-purity final product.

Visualizing the Purification Workflow

Purification_Workflow Crude_Extract Crude Flavonoid Extract Macroporous_Resin Macroporous Resin Chromatography (e.g., Diaion HP-20) Crude_Extract->Macroporous_Resin Initial Cleanup Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel Fractionation Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Fine Purification Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Isolation

Caption: A generalized workflow for the purification of this compound.

Detailed Purification Protocol

Step 1: Macroporous Resin Chromatography (Initial Fractionation)

  • Column Preparation: Pack a column with Diaion HP-20 resin and equilibrate it with deionized water.

  • Sample Loading: Load the aqueous crude extract onto the column.

  • Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities.

  • Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.

  • Pooling and Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator.

Step 2: Silica Gel Column Chromatography (Further Purification)

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent system (e.g., chloroform-methanol).

  • Sample Application: Adsorb the concentrated fraction from the previous step onto a small amount of silica gel and apply it to the top of the column.

  • Gradient Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC. Pool the fractions containing the compound of interest.

Step 3: Preparative HPLC (Final Isolation)

  • System and Column: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase for flavonoid glycoside separation is a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Injection and Fractionation: Inject the semi-purified fraction and collect the peak corresponding to this compound based on its retention time.

  • Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization (freeze-drying), to obtain the pure, solid compound.

Structural Elucidation and Quality Control

The identity and purity of the isolated this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A single, sharp peak at the expected retention time indicates high purity.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for the definitive structural elucidation of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.

Spectral Data for this compound

The following table presents the characteristic ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification.

Table 2: ¹H and ¹³C NMR Spectral Data of this compound

Position¹³C (ppm)¹H (ppm, J in Hz)
Acacetin Moiety
2164.5
3103.56.85 (s)
4182.4
5161.7
699.96.50 (d, 2.1)
7163.1
895.16.80 (d, 2.1)
9157.4
10105.7
1'123.1
2', 6'128.78.05 (d, 8.8)
3', 5'114.87.15 (d, 8.8)
4'162.8
OCH₃55.63.88 (s)
Galactose Moiety
1''100.85.15 (d, 7.5)
2''71.53.60-3.70 (m)
3''73.63.60-3.70 (m)
4''68.33.80-3.90 (m)
5''75.93.60-3.70 (m)
6''60.83.70-3.80 (m)

Note: NMR data can vary slightly depending on the solvent used.

Visualizing the Analytical Workflow

Analytical_Workflow Isolated_Compound Isolated Compound Purity_Check Purity Assessment (Analytical HPLC) Isolated_Compound->Purity_Check MW_Confirmation Molecular Weight Confirmation (Mass Spectrometry) Isolated_Compound->MW_Confirmation Structure_Elucidation Structural Elucidation (¹H, ¹³C, 2D NMR) Isolated_Compound->Structure_Elucidation Final_Confirmation Confirmed Pure This compound Purity_Check->Final_Confirmation MW_Confirmation->Final_Confirmation Structure_Elucidation->Final_Confirmation

Caption: The analytical workflow for the confirmation of isolated this compound.

Conclusion

The isolation of this compound from its natural sources, primarily Chrysanthemum morifolium, is a systematic process that relies on a sound understanding of its physicochemical properties. This guide has provided a detailed framework, from the selection of raw materials to the final analytical confirmation of the pure compound. The outlined protocols for ultrasonic-assisted extraction followed by a multi-step chromatographic purification process offer a robust and reproducible approach for obtaining high-purity this compound suitable for scientific research and drug development endeavors. Adherence to these methodologies and a thorough analytical characterization are essential for ensuring the quality and reliability of subsequent biological and pharmacological investigations.

References

  • Chen, S., Liu, A., et al. (2021). Flavonoids and caffeoylquinic acids in Chrysanthemum morifolium Ramat flowers: A potentially rich source of bioactive compounds. Food Chemistry, 344, 128733. [Link]

  • PubChem. (n.d.). Acacetin 7-galactoside. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Structure, 1 H and 13 C-NMR spectral data of acacetin-7-O-glycoside. [Link]

  • Wang, Y., et al. (2018). Flavonoids from the flowers of Chrysanthemum morifolium Ramat. Phytochemistry Letters, 23, 52-56. [Link]

  • PubMed. (2021). Flavonoids and caffeoylquinic acids in Chrysanthemum morifolium Ramat flowers: A potentially rich source of bioactive compounds. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Compound and the Challenge

Acacetin, a 5,7-dihydroxy-4'-methoxyflavone, is a well-documented flavonoid aglycone. However, in nature, it frequently exists as a glycoside, where one or more sugar moieties are attached. These glycosidic variations significantly alter the compound's solubility, stability, and bioactivity.[2] Acacetin-7-O-beta-D-galactopyranoside is one such derivative, where a galactose sugar is attached to the acacetin core.[1][3][4]

The core challenge in elucidating this structure lies in answering three critical questions with absolute certainty:

  • What is the elemental composition? (Molecular Formula)

  • How are the atoms connected? (Constitution: Aglycone + Sugar)

  • What is the precise point of glycosylation and the stereochemistry of the linkage? (Connectivity and Configuration)

To address this, we will employ a systematic, evidence-based approach where each piece of data corroborates the others, leading to an unambiguous structural assignment.

The Overall Elucidation Strategy: A Logic-Driven Workflow

A robust structural elucidation is not a linear process but an integrated workflow. Data from one technique informs the next experiment and helps to interpret its results. Our strategy is to first isolate the pure compound, determine its exact mass and formula, and then use a powerful suite of NMR techniques to piece together the molecular puzzle. Finally, chemical degradation confirms the identity of the sugar component.

Elucidation_Workflow cluster_0 Step 1: Isolation cluster_1 Step 2: Formula Determination cluster_2 Step 3: Structural Assembly cluster_3 Step 4: Confirmation P0 Crude Plant Extract P1 Purified Compound (>99%) P0->P1 HPLC P2 Molecular Formula (C22H22O10) P1->P2 HRMS P6 Sugar Identity (D-Galactose) P1->P6 Acid Hydrolysis + GC-MS P3 1D NMR (1H, 13C) [Proton/Carbon Environment] P2->P3 P4 2D NMR (COSY, HSQC, HMBC) [Atom Connectivity] P3->P4 P5 Final Structure P4->P5 P6->P5 Confirms Sugar Moiety

Caption: Overall strategy for the structural elucidation of this compound.

Step 1: Isolation by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Before any structural analysis can begin, obtaining the compound in high purity is non-negotiable. Contaminants will introduce extraneous signals in spectroscopic analyses, making data interpretation impossible. We choose Reverse-Phase HPLC (RP-HPLC) because it is a high-resolution technique ideal for separating moderately polar compounds like flavonoid glycosides from a complex plant matrix. The C18 stationary phase effectively retains the flavonoid, while a gradient elution of water and an organic solvent (like acetonitrile or methanol) allows for fine-tuned separation.

Protocol: HPLC Purification

  • Column: C18, 5 µm particle size, 250 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (ensures protonation of phenolic acids for better peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 40% B over 30 minutes, then to 90% B over 5 minutes. Hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) set at 270 nm and 330 nm, characteristic absorbance maxima for flavones.

  • Injection: Inject the pre-filtered crude extract.

  • Collection: Collect the peak corresponding to the target compound based on its retention time, monitoring purity by observing a single, symmetrical peak.[5]

Step 2: Molecular Formula Determination via Mass Spectrometry

Trustworthiness & Rationale: The cornerstone of any elucidation is the molecular formula. We employ High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, over standard quadrupole MS. HRMS provides mass accuracy to within 5 ppm, allowing for the unambiguous determination of the elemental composition from a list of possibilities.

Data Presentation: HRMS Results An electrospray ionization (ESI) source in positive ion mode is chosen as it readily protonates flavonoids, yielding a strong [M+H]⁺ ion.

ParameterObserved ValueInterpretation
Ion ModePositive ESIProtonation of the molecule
Measured m/z447.1289 [M+H]⁺Mass-to-charge ratio of the protonated molecule
Calculated Mass446.1213[M+H]⁺ - H⁺
Proposed Formula C₂₂H₂₂O₁₀ The only logical formula within 5 ppm mass error
Calculated Exact Mass446.12129Theoretical mass for C₂₂H₂₂O₁₀
Mass Error< 2 ppmHigh confidence in formula assignment

This formula (C₂₂H₂₂O₁₀) is consistent with an acacetin molecule (C₁₆H₁₂O₅) attached to a hexose sugar (C₆H₁₀O₅, representing the loss of one water molecule during glycosidic bond formation).[1][6][7]

Tandem MS (MS/MS) for Substructure Insights: By selecting the precursor ion (m/z 447.1) and subjecting it to collision-induced dissociation (CID), we can fragment the molecule. For O-glycosides, the most common fragmentation is the cleavage of the glycosidic bond.[8]

Fragmentation Parent [Acacetin-Galactose+H]⁺ m/z 447.1 Aglycone [Acacetin+H]⁺ m/z 285.1 Parent->Aglycone CID SugarLoss Neutral Loss 162.05 Da (C₆H₁₀O₅)

Caption: Dominant MS/MS fragmentation pathway for flavonoid O-glycosides.

The observation of a product ion at m/z 285 corresponding to the protonated acacetin aglycone, resulting from a neutral loss of 162 Da, is powerful evidence for an acacetin core linked to a hexose sugar.[9][10]

Step 3: Unraveling the Framework with NMR Spectroscopy

Authoritative Grounding & Rationale: While MS provides the formula and basic components, NMR spectroscopy is the definitive tool for mapping the precise atomic connectivity. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, each providing a unique piece of the puzzle. The sample is dissolved in a deuterated solvent like DMSO-d₆, which is excellent for flavonoid glycosides due to its ability to dissolve polar compounds and reveal exchangeable hydroxyl protons.

¹H NMR - Proton Environments: The ¹H NMR spectrum provides the first glimpse of the molecular structure. We expect to see signals corresponding to the acacetin aglycone and the galactose sugar.

  • Aromatic Region (δ 6.0-8.0 ppm): Signals for the A, B, and C rings of the flavone. The characteristic AA'BB' system (two doublets) for the B-ring indicates para-substitution.

  • Anomeric Proton (δ ~5.0 ppm): A doublet with a coupling constant (J) of ~7-8 Hz is characteristic of a β-anomeric configuration in sugars.

  • Sugar Region (δ 3.0-4.5 ppm): A complex multiplet region corresponding to the non-anomeric protons of the galactose moiety.

  • Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3 protons confirms the -OCH₃ group.

¹³C NMR - The Carbon Skeleton: This spectrum reveals all unique carbon atoms in the molecule. We expect 22 signals (for C₂₂H₂₂O₁₀). Key signals include:

  • Carbonyl Carbon (C-4): Downfield signal around δ 182 ppm.

  • Aromatic Carbons: Signals between δ 90-165 ppm.

  • Anomeric Carbon (C-1"): A key signal around δ 100 ppm.

  • Sugar Carbons: Signals between δ 60-80 ppm.

  • Methoxy Carbon: Signal around δ 55 ppm.

2D NMR - Building the Connections: This is where the structure is definitively assembled.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It is invaluable for tracing the proton spin systems within the galactose unit and identifying adjacent protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation. It reveals correlations between protons and carbons that are 2-3 bonds away. This long-range connectivity information is crucial for:

    • Confirming the aglycone structure: e.g., correlation from H-2'/6' to C-4' confirms the B-ring position.

    • Placing the methoxy group: A correlation from the methoxy protons (δ ~3.8) to C-4' (δ ~162) definitively places it on the B-ring.

    • Determining the Glycosylation Site: This is the critical correlation. An HMBC cross-peak between the anomeric proton of the sugar (H-1", δ ~5.0) and a carbon on the aglycone reveals the point of attachment. For our molecule, we expect a correlation from H-1" to C-7 of the acacetin core.

HMBC_Connectivity cluster_Acacetin Acacetin Core cluster_Sugar Sugar Moiety cluster_Methoxy Methoxy Group C7 C-7 (δ ~163 ppm) C4_prime C-4' (δ ~162 ppm) H1_prime Anomeric H-1'' (δ ~5.0 ppm) H1_prime->C7 Key HMBC Correlation (Defines Glycosylation Site) OCH3 Methoxy Protons (δ ~3.8 ppm) OCH3->C4_prime HMBC Correlation (Positions Methoxy Group)

Caption: Key HMBC correlations confirming the glycosylation site and methoxy group position.

Data Summary: NMR Assignments The following table summarizes expected NMR data based on literature for similar compounds.[11][12]

Position¹³C δ (ppm)¹H δ (ppm, J in Hz)Key HMBC Correlations
Acacetin
2164.5
3103.06.8sC-2, C-4, C-10
4182.1
5161.7
699.56.4d (2.2)C-5, C-7, C-8, C-10
7163.1
894.86.8d (2.2)C-6, C-7, C-9, C-10
9157.5
10105.8
1'123.0
2', 6'128.58.1d (8.8)C-2, C-4'
3', 5'114.87.1d (8.8)C-1', C-4'
4'162.5
OCH₃55.63.8sC-4'
Galactose
1"100.55.1d (7.6)C-7
2"73.53.5mC-1", C-3"
3"75.83.6mC-2", C-4"
4"69.53.8mC-3", C-5"
5"76.23.7mC-4", C-6"
6"60.83.6mC-5"

Step 4: Confirmation of Sugar Identity

Self-Validation & Rationale: While NMR can strongly suggest the sugar type (e.g., glucose vs. galactose based on coupling constants), absolute confirmation requires chemical proof. Acid hydrolysis is the classic method to cleave the glycosidic bond. The resulting free sugar is then compared to an authentic standard.

Protocol: Acid Hydrolysis and GC-MS Analysis

  • Hydrolysis: Dissolve 1-2 mg of the purified compound in 1 mL of 2M HCl. Heat at 90°C for 2 hours.

  • Extraction: Neutralize the solution with a base (e.g., NaHCO₃) and extract the aqueous layer with ethyl acetate to remove the acacetin aglycone.

  • Derivatization: Evaporate the aqueous layer to dryness. Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the sugar.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.

  • Comparison: Compare the retention time and mass spectrum of the derivatized sugar from the sample with that of an authentic standard of D-galactose derivatized in the same manner. An identical match provides unambiguous confirmation of the sugar's identity and stereochemistry.

Final Conclusion

References

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  • ResearchGate. (PDF) Tilianin: A Potential Natural Lead Molecule for New Drug Design... Available from: [Link] [Accessed Jan 14, 2026].

  • SciELO. Chromatographic profile of xanthones and flavonoids in the anti-dengue extracts of Fridericia samydoides... Available from: [Link] [Accessed Jan 14, 2026].

  • SpectraBase. ACACETIN-7-RUTINOSIDE - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available from: [Link] [Accessed Jan 14, 2026].

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the realm of natural product chemistry and drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. For compounds like Acacetin-7-O-beta-D-galactopyranoside, a flavonoid glycoside isolated from sources such as the flowering heads of Chrysanthemum morifolium, understanding its precise three-dimensional architecture is paramount.[1][2] This compound, and others in its class, exhibit a range of promising biological activities, including anti-HIV and acetylcholinesterase (AChE) inhibitory effects.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing unparalleled insight into the molecular framework, the nature and attachment point of glycosidic units, and the crucial stereochemical relationships that govern biological function.[3][4] This guide provides a detailed exploration of the ¹H and ¹³C NMR spectral data of this compound, grounded in the principles and field-proven methodologies of structural chemistry.

Molecular Architecture and Spectroscopic Numbering

A prerequisite for any NMR analysis is a clear understanding of the molecule's structure and the adoption of a consistent numbering scheme for all atoms. This compound consists of an aglycone, acacetin (5,7-dihydroxy-4'-methoxyflavone), linked via an O-glycosidic bond at the C-7 position to a beta-D-galactopyranose sugar moiety. The conventional numbering for both the flavonoid core and the sugar unit is illustrated below.

This compound cluster_flavone Acacetin Aglycone cluster_sugar β-D-Galactopyranoside O1 O1 C2 C2 C2->O1 C3 C3 C2->C3 C1p C1' C2->C1p C4 C4 C3->C4 O4 =O C4->O4 C10 C10 C4->C10 C5 C5 C10->C5 C6 C6 C5->C6 OH5 HO- C5->OH5 C7 C7 C6->C7 C8 C8 C7->C8 O_link O C7->O_link C9 C9 C8->C9 C9->O1 C9->C10 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p O4p -O C4p->O4p C6p C6' C5p->C6p C6p->C1p CH3 CH3 O4p->CH3 C1pp C1'' O_link->C1pp C1pp->O_link C2pp C2'' C1pp->C2pp O5pp O5'' C1pp->O5pp C3pp C3'' C2pp->C3pp OH2pp -OH C2pp->OH2pp C4pp C4'' C3pp->C4pp OH3pp -OH C3pp->OH3pp C5pp C5'' C4pp->C5pp OH4pp -OH C4pp->OH4pp C5pp->O5pp C6pp C6'' C5pp->C6pp OH6pp -OH C6pp->OH6pp H_CH2OH H2

Caption: Molecular structure and numbering of this compound.

Experimental Workflow: A Self-Validating Protocol

The acquisition of high-fidelity NMR data is a systematic process. Each step is designed to maximize data quality and ensure that the resulting spectra are both reproducible and verifiable. The following protocol outlines the standard operating procedure for the analysis of flavonoid glycosides.

Detailed Experimental Protocol
  • Sample Preparation:

    • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for flavonoid glycosides due to its excellent solubilizing power and its ability to slow the exchange of hydroxyl (-OH) protons, allowing for their direct observation. Methanol-d₄ is another common option, though -OH protons will typically exchange with the solvent's deuterium and become invisible.[3]

    • Purity: Ensure the sample is free from paramagnetic impurities and residual non-deuterated solvents, which can severely degrade spectral quality.

  • Spectrometer Configuration:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is critical for resolving the many overlapping signals in the sugar region.

    • Tuning and Shimming: Carefully tune the probe to the ¹H and ¹³C frequencies and perform automated or manual shimming to maximize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° or 45° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.

    • 2D NMR (Crucial for Validation):

      • COSY (¹H-¹H Correlation Spectroscopy): To reveal scalar coupling networks between protons, essential for tracing the connectivity within the aglycone and sugar rings independently.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This provides an unambiguous link between the ¹H and ¹³C assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This experiment is the linchpin of the analysis, as it provides the evidence to connect the individual structural fragments, most notably identifying the glycosylation site by revealing a correlation between the anomeric proton (H-1'') of the sugar and the aglycone carbon it attaches to (C-7).[5]

NMR_Workflow cluster_acq Acquisition Steps start Purified Compound prep Sample Preparation (5-10 mg in 0.5 mL DMSO-d6) start->prep acquire NMR Data Acquisition (>400 MHz Spectrometer) prep->acquire h1 1D ¹H Spectrum c13 1D ¹³C Spectrum cosy 2D COSY (¹H-¹H) hsqc 2D HSQC (¹H-¹³C Direct) hmbc 2D HMBC (¹H-¹³C Long-Range) process Data Processing (Fourier Transform, Phasing, Baseline Correction) assign Spectral Assignment & Interpretation process->assign elucidate Structure Elucidation & Verification assign->elucidate finish Final Validated Structure elucidate->finish

Caption: Standardized workflow for NMR-based structure elucidation.

Analysis of the ¹H NMR Spectrum (DMSO-d₆, 500 MHz)

The ¹H NMR spectrum provides the initial, high-resolution map of the molecule's proton environment. Each signal's chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) offers specific structural clues.

Table 1: ¹H NMR Spectral Data of this compound (Note: This is a representative dataset compiled from literature values for acacetin glycosides and galactose.)[6][7]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acacetin Moiety
H-3~6.92s-
H-6~6.48d2.1
H-8~6.85d2.1
H-2', H-6'~8.05d8.9
H-3', H-5'~7.15d8.9
4'-OCH₃~3.85s-
5-OH~12.95s-
Galactose Moiety
H-1''~5.10d7.6
H-2''~3.55m
H-3''~3.65m
H-4''~3.78m
H-5''~3.45m
H-6''a, H-6''b~3.50m
Expert Interpretation:
  • Aglycone Signals: The spectrum clearly shows the characteristic signals for the acacetin core. The sharp singlet at δ ~6.92 ppm is assigned to H-3. The A-ring protons, H-6 and H-8, appear as two doublets at δ ~6.48 and ~6.85 ppm, respectively, with a small coupling constant (J ≈ 2.1 Hz) typical of meta-coupling. The B-ring exhibits a classic AA'BB' system, with the H-2'/H-6' protons deshielded (δ ~8.05 ppm) due to their proximity to the C-ring, and the H-3'/H-5' protons appearing further upfield (δ ~7.15 ppm).[8] The sharp singlet at δ ~3.85 ppm corresponds to the three protons of the methoxy group at C-4'. The highly deshielded singlet at δ ~12.95 ppm is characteristic of the 5-OH proton, which is involved in a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen.

  • Galactose Signals: The signals for the galactose moiety appear in the crowded upfield region between δ 3.40 and 5.10 ppm.

  • The Anomeric Proton (H-1''): The most diagnostic signal for the sugar is the anomeric proton (H-1''), which appears as a doublet at δ ~5.10 ppm. The coupling constant of J ≈ 7.6 Hz is critical. This large value indicates a diaxial relationship between H-1'' and H-2'', which is definitive proof of the β-anomeric configuration .[9] An α-anomer would exhibit a much smaller J-value (~3-4 Hz).

Analysis of the ¹³C NMR Spectrum (DMSO-d₆, 125 MHz)

The ¹³C NMR spectrum complements the ¹H data by providing a count of all unique carbon atoms and information about their electronic environment.

Table 2: ¹³C NMR Spectral Data of this compound (Note: This is a representative dataset compiled from literature values.)[6][10][11]

Carbon AssignmentChemical Shift (δ, ppm)Carbon AssignmentChemical Shift (δ, ppm)
Acacetin Moiety Galactose Moiety
C-2~164.5C-1''~100.2
C-3~103.5C-2''~71.5
C-4~182.4C-3''~73.8
C-5~161.8C-4''~68.5
C-6~99.9C-5''~75.9
C-7~163.1C-6''~60.9
C-8~95.1
C-9~157.5
C-10~105.8
C-1'~123.1
C-2', C-6'~128.8
C-3', C-5'~114.9
C-4'~162.9
4'-OCH₃~55.9
Expert Interpretation:
  • Aglycone Signals: The spectrum displays 16 signals for the acacetin framework. The downfield signal at δ ~182.4 ppm is unequivocally assigned to the C-4 carbonyl carbon. The oxygenated aromatic carbons (C-2, C-5, C-7, C-9, C-4') appear in the δ 157-165 ppm range.

  • Galactose Signals: The six carbons of the galactose unit are clearly visible, with the anomeric carbon (C-1'') resonating at δ ~100.2 ppm. The remaining sugar carbons appear between δ 60 and 76 ppm.[10]

  • Evidence of Glycosylation Site: The chemical shift of C-7 (δ ~163.1 ppm) is key. In the free acacetin aglycone, this carbon resonates at a slightly different chemical shift. The observed shift confirms that C-7 is the site of glycosylation. This is the most critical piece of evidence for locating the sugar moiety, and it is definitively confirmed by 2D HMBC data.

Final Structure Verification: The Power of 2D HMBC

While 1D NMR provides strong evidence, the HMBC experiment provides the indisputable link that validates the entire structure. The most crucial correlation in the HMBC spectrum of this compound is the three-bond coupling (³JCH) between the anomeric proton of the galactose (H-1'' at δ ~5.10 ppm) and the C-7 carbon of the acacetin A-ring (at δ ~163.1 ppm). This single cross-peak definitively proves that the galactose unit is attached to the acacetin core at the C-7 position through an oxygen bridge. This self-validating system, where data from multiple, independent experiments converge on a single structural solution, is the gold standard in chemical analysis.

Conclusion

The comprehensive analysis of ¹H, ¹³C, and 2D NMR spectra provides a complete and unambiguous structural determination of this compound. The key diagnostic features include: the characteristic signals of the acacetin aglycone, the chemical shift and large coupling constant of the anomeric proton (H-1'') confirming the β-configuration of the galactose moiety, and the crucial HMBC correlation between H-1'' and C-7 that establishes the site of glycosylation. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the foundational data necessary for further research into the biological potential of this important natural product.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • PubChem. (n.d.). Acacetin. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). Structure, 1 H and 13 C-NMR spectral data of acacetin-7-O-glycoside. Retrieved from: [Link]

  • Zimmermann, M., & Godejohann, M. (2011). DOSY NMR applied to analysis of flavonoid glycosides from Bidens sulphurea. Magnetic Resonance in Chemistry, 49(12), 1095-1100. Available from: [Link]

  • University of Sheffield. (n.d.). Assignment of 1H-NMR spectra. Retrieved from: [Link]

  • SpectraBase. (n.d.). Acacetin. Wiley. Retrieved from: [Link]

  • Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of Flavonoids. Elsevier.
  • Markwick, P. R. L., et al. (2007). Structure determination of a complex between the D-galactose-specific lectin PA-IL and D-galactose. Acta Crystallographica Section D: Biological Crystallography, 63(4), 432-439. Available from: [Link]

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An In-depth Technical Guide to Acacetin-7-O-beta-D-galactopyranoside: Properties, Analysis, and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its notable biological activities, including anti-HIV and acetylcholinesterase inhibitory properties. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies for its isolation and quantification, and an exploration of its known biological functions. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a flavone glycoside, a class of secondary metabolites widely distributed in the plant kingdom. It is structurally characterized by the conjugation of a galactose sugar moiety to the acacetin aglycone at the 7-hydroxyl position. Primarily isolated from the flowers of Chrysanthemum morifolium, this compound has been a subject of investigation due to its potential therapeutic applications.[1][2] This guide will delve into the fundamental characteristics of this molecule, offering a detailed examination of its physicochemical properties, spectroscopic data, and established biological effects.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its effective handling, analysis, and application in research settings.

Structure and Nomenclature

The core structure of this compound consists of the flavonoid acacetin (5,7-dihydroxy-4'-methoxyflavone) linked to a β-D-galactopyranosyl group.

Molecular Structure:

Figure 1: Chemical structure of this compound.

IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[3]

Synonyms:

  • Acacetin 7-galactoside[4]

  • 5,7-dihydroxy-4'-methoxyflavone-7-O-beta-D-galactopyranoside[3]

  • 7-(beta-D-galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀[3]
Molecular Weight 446.4 g/mol [3]
CAS Number 80443-15-8[1]
Appearance White to off-white solid[1]
XLogP3 0.3[3]
Hydrogen Bond Donor Count 5[4]
Hydrogen Bond Acceptor Count 10[4]
Rotatable Bond Count 5[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) for Acacetin-7-O-glycoside:

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
Acacetin Moiety
2165.2
3103.96.74 (s)
4182.9
5162.2
699.86.54 (d, 2.2)
7163.5
895.06.72 (d, 2.2)
9158.0
10106.1
1'123.4
2', 6'129.27.92 (d, 8.9)
3', 5'115.17.10 (d, 8.9)
4'163.1
OCH₃56.13.91 (s)
Glycoside Moiety
1''100.85.00 (d, 7.3)

Data adapted from a study on acacetin-7-O-glycoside and may vary slightly for the galactopyranoside derivative.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI-MS), the molecule typically forms a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Expected Fragmentation Pattern: The fragmentation of flavonoid glycosides in MS/MS experiments is well-characterized. A primary fragmentation event involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (galactose, 162 Da). This produces a prominent ion corresponding to the acacetin aglycone.

  • [M+H]⁺ at m/z 447.1

  • Fragment ion at m/z 285.1 corresponding to the acacetin aglycone [Acacetin+H]⁺ after the neutral loss of 162 Da (galactose).

Further fragmentation of the acacetin aglycone can occur, yielding characteristic ions that provide structural information about the flavonoid core.[6][7][8]

Experimental Protocols

The following sections provide generalized protocols for the extraction, isolation, and analysis of this compound, based on established methods for flavonoids from Chrysanthemum morifolium.

Extraction and Isolation from Chrysanthemum morifolium

The isolation of this compound from its natural source involves extraction followed by chromatographic purification.

Workflow for Extraction and Isolation:

G cluster_extraction Extraction cluster_purification Purification A Dried Flowers of Chrysanthemum morifolium B Ultrasonic Extraction with 75% Ethanol at 80°C for 35 min A->B C Filtration and Concentration B->C D Crude Flavonoid Extract C->D E Column Chromatography (e.g., Macroporous Resin) D->E F Fraction Collection E->F G Preparative HPLC F->G H Pure this compound G->H

Figure 2: General workflow for the extraction and isolation of this compound.

Step-by-Step Methodology:

  • Plant Material Preparation: Air-dried flower heads of Chrysanthemum morifolium are ground into a fine powder.

  • Extraction: The powdered plant material is subjected to ultrasonic extraction with 75% ethanol at a temperature of 80°C for approximately 35 minutes. A solid-to-liquid ratio of 1:25 is recommended for optimal yield.[9][10]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a crude flavonoid extract.

  • Preliminary Purification: The crude extract is subjected to column chromatography using a macroporous resin or silica gel to separate major classes of compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions enriched with the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is the most common analytical technique for the quantification of flavonoids.

Recommended HPLC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid or acetic acidB: Acetonitrile or Methanol
Elution Gradient elution
Flow Rate 0.8 - 1.0 mL/min
Detection UV-Vis at approximately 340 nm
Column Temperature 25-30 °C

Justification of Parameters:

  • A C18 column provides excellent separation for moderately polar compounds like flavonoid glycosides.

  • The use of an acidified mobile phase improves peak shape and resolution.

  • Gradient elution is necessary to effectively separate a range of compounds with varying polarities that are typically present in plant extracts.

  • A detection wavelength of ~340 nm corresponds to the characteristic absorbance maximum of the flavone chromophore.[11][12]

Biological Activities and Mechanism of Action

This compound has demonstrated promising bioactivities, particularly as an anti-HIV agent and an acetylcholinesterase inhibitor.

Anti-HIV Activity

This compound has been identified as an active principle against the Human Immunodeficiency Virus (HIV).[1] Studies have shown that it inhibits the replication of HIV-1 in H9 cells.[1] While the precise mechanism is not fully elucidated, it is hypothesized that like many flavonoids, it may interfere with key viral enzymes such as reverse transcriptase. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically bind to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.[13][14]

Hypothesized Mechanism of HIV Reverse Transcriptase Inhibition:

G cluster_hiv HIV Replication Cycle HIV HIV Virion HostCell Host T-Cell HIV->HostCell Enters ViralRNA Viral RNA HostCell->ViralRNA Releases ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase Template for ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Synthesizes Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication AcacetinGal Acacetin-7-O-beta-D- galactopyranoside AcacetinGal->ReverseTranscriptase Inhibits

Figure 3: Hypothesized inhibition of HIV reverse transcriptase by this compound.

Acetylcholinesterase (AChE) Inhibition

This compound has also been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease. Molecular docking studies suggest that flavonoids can bind to the active site of AChE, often through hydrogen bonding and hydrophobic interactions, thereby blocking the entry of acetylcholine.[16][17]

Conceptual Model of AChE Inhibition:

G cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by AChReceptor Acetylcholine Receptor ACh->AChReceptor Binds to CholineAcetate Choline + Acetate AChE->CholineAcetate Produces Signal Signal Transduction AChReceptor->Signal AcacetinGal Acacetin-7-O-beta-D- galactopyranoside AcacetinGal->AChE Inhibits

Figure 4: Conceptual model of acetylcholinesterase inhibition at the synaptic cleft.

Conclusion

This compound stands out as a flavonoid glycoside with significant therapeutic potential. Its well-defined chemical structure and characteristic spectral properties facilitate its identification and quantification. The established protocols for its isolation and analysis provide a solid foundation for further research. The dual inhibitory action on HIV replication and acetylcholinesterase warrants more in-depth investigation to elucidate the precise molecular mechanisms and to explore its potential as a lead compound in drug development programs. This guide provides a comprehensive repository of current knowledge to aid scientists in advancing the study of this promising natural product.

References

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Acacetin-7-O-beta-D-galactopyranoside: A Multi-Targeted Approach to Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. The complexity of AD pathogenesis has driven the search for multi-targeted therapeutic agents. Acacetin-7-O-beta-D-galactopyranoside, a flavonoid glycoside, has emerged as a promising candidate due to its pleiotropic pharmacological activities. This guide provides a comprehensive overview of its mechanism of action in the context of Alzheimer's disease, grounded in current scientific evidence.

Core Mechanism of Action: A Multi-Pronged Attack on AD Pathophysiology

This compound exerts its neuroprotective effects through a combination of mechanisms that address the core pathological features of Alzheimer's disease. These include the inhibition of key enzymes, modulation of neuroinflammation, and attenuation of oxidative stress.

Cholinesterase Inhibition: Enhancing Synaptic Integrity

A primary therapeutic strategy in AD is to enhance cholinergic neurotransmission, which is crucial for learning and memory. This compound has been shown to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the compound increases the synaptic levels of acetylcholine, thereby improving cholinergic signaling.

  • Butyrylcholinesterase (BChE) Inhibition: BChE activity increases in the later stages of AD, and its inhibition is also considered a valuable therapeutic target.

The dual inhibition of both enzymes by this compound presents a significant advantage over selective AChE inhibitors.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol outlines the determination of AChE and BChE inhibitory activity using a modified Ellman's method.

Materials:

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE or BChE solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 125 µL of DTNB and 25 µL of the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Modulation of Amyloid-Beta Aggregation

The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in AD pathogenesis. This compound has demonstrated the ability to interfere with this process.

  • Inhibition of Aβ Aggregation: Studies have shown that this flavonoid can inhibit the formation of Aβ fibrils from Aβ monomers.

  • Destabilization of Pre-formed Fibrils: In addition to preventing aggregation, it may also contribute to the disaggregation of existing amyloid plaques.

The precise molecular mechanism likely involves direct binding to Aβ peptides, thereby altering their conformation and preventing their self-assembly.

Experimental Workflow: Thioflavin T (ThT) Amyloid Aggregation Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Aβ(1-42) Monomer Preparation D Incubate Aβ(1-42) with Test Compound at 37°C A->D B This compound Solution B->D C Thioflavin T (ThT) Solution E Add ThT to Samples C->E D->E F Measure Fluorescence (Ex: 440 nm, Em: 485 nm) E->F G Plot Fluorescence vs. Time F->G H Determine Inhibition of Aggregation G->H

Caption: Workflow for Thioflavin T assay to assess Aβ aggregation.

Antioxidant and Anti-inflammatory Effects: Combating Neurotoxicity

Neuroinflammation and oxidative stress are intertwined pathological processes that significantly contribute to neuronal damage in AD. This compound exhibits potent antioxidant and anti-inflammatory properties.

  • Scavenging of Reactive Oxygen Species (ROS): The flavonoid structure allows for the effective scavenging of free radicals, thereby protecting neurons from oxidative damage.

  • Modulation of Inflammatory Pathways: It can suppress the production of pro-inflammatory cytokines and mediators in microglial cells, the resident immune cells of the brain. This is achieved through the modulation of key signaling pathways such as NF-κB.

Signaling Pathway: NF-κB Mediated Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus (e.g., Aβ) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome A B IKK Activation A->B Activates C IκBα Phosphorylation & Degradation B->C D NF-κB Translocation to Nucleus C->D E Pro-inflammatory Gene Transcription D->E G Decreased Pro-inflammatory Cytokine Production F This compound F->C Inhibits

A Technical Guide to the Anti-inflammatory Properties of Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest due to its potent anti-inflammatory activities. This technical guide synthesizes current research to provide an in-depth understanding of its mechanisms of action, supported by experimental evidence and protocols. The core anti-inflammatory efficacy of this compound lies in its ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these cascades, it effectively suppresses the production of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2. This guide details the molecular interactions, presents quantitative data from in vitro and in vivo studies, and provides standardized protocols for evaluating its therapeutic potential.

Introduction: The Therapeutic Potential of a Natural Flavonoid

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their broad spectrum of pharmacological properties, including antioxidant, anti-cancer, and anti-inflammatory effects[1][2][3]. Acacetin (5,7-dihydroxy-4′-methoxyflavone) is a prominent flavone, and its glycoside form, this compound, has garnered attention for its biological activities[4][5]. This glycoside is notably isolated from plants such as Chrysanthemum morifolium and Tilia amurensis[4][5].

The inflammatory response is a critical biological process for defending against pathogens and repairing tissue damage. However, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cardiovascular disease[2]. The therapeutic strategy of targeting inflammatory pathways is therefore of paramount importance in modern drug discovery. Acacetin and its glycosides have shown considerable promise in this area by precisely targeting the molecular machinery that fuels pathological inflammation[6][7]. This guide will dissect the scientific evidence underpinning the anti-inflammatory properties of this compound, focusing on its molecular mechanisms and providing practical insights for research and development.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Acacetin and its derivatives are not the result of a single interaction but rather a multi-pronged attack on the inflammatory cascade. The primary mechanisms involve the suppression of two master regulatory pathways: NF-κB and MAPK.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a vast array of pro-inflammatory genes[6][8]. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription[6][9].

Acacetin has been demonstrated to potently inhibit this process. Studies show that it prevents the phosphorylation and subsequent degradation of IκBα[6][9]. This action effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and preventing the expression of its target genes, which include TNF-α, IL-1β, IL-6, COX-2, and iNOS[5][6][7]. This inhibitory effect on NF-κB activation is a central pillar of the compound's anti-inflammatory activity[6][10].

Workflow cluster_analysis Analysis start Start: RAW 264.7 Cells seed 1. Seed Cells (e.g., 96-well plate) start->seed adhere 2. Adhere Overnight seed->adhere pretreat 3. Pre-treat with Acacetin (1-2 hours) adhere->pretreat stimulate 4. Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate 5. Incubate (24 hours) stimulate->incubate collect 6. Collect Supernatant incubate->collect cells 6. Remaining Cells incubate->cells elisa 7a. ELISA (TNF-α, IL-6) collect->elisa griess 7b. Griess Assay (Nitric Oxide) collect->griess mtt 7c. Cytotoxicity Assay (MTT / CCK-8) cells->mtt end End: Data Interpretation elisa->end griess->end mtt->end

Figure 2: Experimental workflow for in vitro anti-inflammatory assay.

In Vivo Validation in Animal Models

The efficacy of this compound observed in vitro has been corroborated by numerous in vivo studies using animal models of inflammation.

  • Acute Lung Injury (ALI): In mouse models of LPS-induced ALI, administration of acacetin has been shown to reduce inflammatory cell infiltration, decrease levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid, and suppress oxidative stress markers.[5]

  • Colitis: In dextran sulfate sodium (DSS)-induced colitis models in mice, acacetin treatment ameliorated clinical symptoms such as weight loss and colon shortening, and reduced inflammatory infiltration in the colon tissue.[11]

  • Neuroinflammation: Acacetin has demonstrated neuroprotective properties in models of ischemic stroke and spinal cord injury by inhibiting microglial overactivation, downregulating inflammatory cytokines (TNF-α, IL-1β, IL-6), and suppressing oxidative stress.[6][10][12]

  • Pain and Edema: In models of visceral and inflammatory pain, systemic administration of acacetin decreased nociceptive behaviors and prevented formalin-induced edema.[13]

These studies collectively confirm that this compound retains its potent anti-inflammatory activity in a complex biological system, highlighting its potential as a therapeutic agent.

Future Directions and Therapeutic Potential

The comprehensive body of evidence strongly supports the anti-inflammatory potential of this compound. Its ability to target multiple, converging inflammatory pathways like NF-κB and MAPK makes it an attractive candidate for development.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the glycoside form are crucial for determining optimal dosing and delivery methods.

  • Clinical Trials: Given the robust preclinical evidence, well-designed clinical trials are the logical next step to evaluate its safety and efficacy in human inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Investigating derivatives of acacetin could lead to the development of novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.[4]

Conclusion

This compound is a potent natural anti-inflammatory agent with well-defined mechanisms of action. Its capacity to inhibit the NF-κB and MAPK signaling pathways, thereby suppressing the production of a wide range of inflammatory mediators, has been consistently demonstrated in both in vitro and in vivo models. This technical guide provides researchers and drug development professionals with a foundational understanding of its molecular targets and a practical framework for its continued investigation as a promising therapeutic for a variety of inflammatory disorders.

References

  • Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. (2024). Frontiers in Immunology. Available at: [Link]

  • Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. (2024). Molecules. Available at: [Link]

  • Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). Molecules. Available at: [Link]

  • Anti-inflammatory activities of flavonoid derivates. (2023). Frontiers in Immunology. Available at: [Link]

  • REVIEW ON ROLE OF FLAVONOIDS AS AN ANTI INFLAMMATORY AGENT. (2023). ResearchGate. Available at: [Link]

  • Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin. (2013). European Journal of Pain. Available at: [Link]

  • Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota. (2021). Frontiers in Immunology. Available at: [Link]

  • Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Acacetin, a flavonoid, inhibits the invasion and migration of human prostate cancer DU145 cells via inactivation of the p38 MAPK signaling pathway. (2009). Molecular and Cellular Biochemistry. Available at: [Link]

  • Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. (2022). Molecules. Available at: [Link]

  • A comprehensive review of pharmacological and Analytical Aspects of Acacetin. (2021). Journal of Ethnopharmacology. Available at: [Link]

  • Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. (2025). Phytomedicine. Available at: [Link]

  • Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. (2024). PubMed. Available at: [Link]

  • Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-?B/Akt signaling in prostate cancer cells. (2025). ResearchGate. Available at: [Link]

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A Technical Guide to the Anti-HIV Activity and Mechanistic Investigation of Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The global pursuit of novel, effective, and less toxic anti-HIV agents has directed significant attention towards natural products. Flavonoids, a class of plant secondary metabolites, have emerged as particularly promising candidates, demonstrating inhibitory effects against various stages of the HIV life cycle.[1][2][3] Acacetin-7-O-beta-D-galactopyranoside, a flavone glycoside isolated from plants such as Chrysanthemum morifolium, has been identified as a principle with anti-HIV activity.[4][5][6] This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for this compound, grounded in the broader understanding of flavonoid-HIV interactions. It details robust, validated experimental protocols for investigating its efficacy and elucidating its precise molecular targets, with a primary focus on the key viral enzymes: Reverse Transcriptase (RT) and Protease (PR). This document serves as a foundational resource for research groups aiming to validate and characterize the antiretroviral potential of this compound and related flavonoids.

Introduction: The Rationale for Flavonoid-Based HIV Inhibitors

The human immunodeficiency virus (HIV) pandemic remains a formidable global health challenge. While combination antiretroviral therapy (cART) has transformed HIV into a manageable chronic condition, the lifelong nature of treatment, potential for severe side effects, and the emergence of drug-resistant viral strains necessitate a continuous search for new therapeutic agents.[1] Natural products are a rich reservoir of chemical diversity, and flavonoids have been extensively studied for their antioxidant, anti-inflammatory, and antiviral properties.[2][7]

Acacetin (5,7-dihydroxy-4'-methoxyflavone) and its glycosides, including this compound, have demonstrated a range of biological activities.[5][8] Early studies confirmed that this specific glycoside possesses anti-HIV properties with relatively low toxicity.[4][5][9] The core flavone structure is known to interact with critical HIV enzymes.[10] Flavonoids can inhibit HIV-1 RT, integrase, and protease, making them attractive multi-target candidates.[1][10][11] This guide focuses on the hypothesis that this compound exerts its anti-HIV effect primarily through the inhibition of Reverse Transcriptase and Protease, critical enzymes for viral replication and maturation, respectively.

Hypothesized Mechanism I: Inhibition of HIV-1 Reverse Transcriptase (RT)

HIV-1 RT is a pivotal enzyme that converts the viral RNA genome into double-stranded DNA, a mandatory step for integration into the host genome.[3][12] It is a primary target for a major class of antiretroviral drugs, the non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it.[12] Several flavonoids have been shown to inhibit HIV-1 RT, suggesting a similar mechanism of action.[13][14]

Causality of Action: It is hypothesized that the planar structure of the acacetin flavonoid core allows it to fit within the hydrophobic NNRTI binding pocket of the HIV-1 RT enzyme (p66 subunit). Molecular docking studies with related flavonoids support this hypothesis, predicting favorable binding energies and interactions with key amino acid residues in the pocket.[15] The galactopyranoside moiety at the 7-position may influence solubility and bioavailability without sterically hindering the core's interaction with the enzyme's active site.

HIV_RT_Inhibition HIV_RNA Viral RNA Genome RT HIV-1 Reverse Transcriptase (RT) HIV_RNA->RT vDNA Viral DNA Synthesis RT->vDNA Catalyzes A7G Acacetin-7-O-beta-D- galactopyranoside (A7G) Binding A7G Binds to Allosteric Site of RT A7G->Binding Binding->RT Targets Inhibition Conformational Change Inhibits RT Activity Binding->Inhibition Leads to Inhibition->vDNA Blocks

Caption: Hypothesized inhibition of HIV-1 Reverse Transcriptase by this compound.

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a self-validating system to quantify the inhibitory effect of this compound on HIV-1 RT activity using a commercially available, non-radioactive ELISA-based kit.

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is quantified using an anti-DIG antibody conjugated to peroxidase, which produces a colorimetric signal.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from MilliporeSigma or Thermo Fisher Scientific)

  • HIV-1 RT Assay Kit (e.g., Roche, Cat. No. 11468120910)

  • This compound (A7G), high purity

  • NNRTI control: Nevirapine or Efavirenz

  • DMSO (cell culture grade)

  • Microplate reader (405 nm)

  • 96-well microplates (provided in kit)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of A7G in DMSO. Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in reaction buffer. Prepare identical dilutions for the Nevirapine control.

  • Reaction Setup:

    • In a 96-well microplate, add 20 µL of the template/primer hybrid solution to each well.

    • Add 10 µL of the A7G dilution or control (Nevirapine, DMSO vehicle, or buffer for no-inhibition control) to the appropriate wells.

    • To initiate the reaction, add 20 µL of the enzyme/dNTP mixture (containing recombinant HIV-1 RT and the DIG-dUTP/dNTP mix) to each well.

    • For the negative control (no enzyme), add 20 µL of the dNTP mixture without RT.

  • Incubation: Seal the plate and incubate for 1 hour at 37°C.

  • Detection:

    • Stop the reaction by adding 250 µL of wash buffer to each well and aspirating. Repeat the wash step four more times.

    • Add 200 µL of the anti-DIG-POD antibody solution to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer as described above.

    • Add 200 µL of the ABTS substrate solution to each well. Incubate at room temperature for 15-30 minutes, or until sufficient color develops.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the mean absorbance of the negative control (no enzyme) from all other readings.

    • Calculate the percent inhibition for each concentration of A7G using the formula: % Inhibition = 100 * (1 - (Abs_sample / Abs_no-inhibition_control))

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Hypothesized Mechanism II: Inhibition of HIV-1 Protease (PR)

HIV-1 Protease is an aspartyl protease essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for producing infectious virions.[16][17] Inhibition of this enzyme results in the release of immature, non-infectious viral particles. Flavonoids, particularly flavones and flavonols, have been identified as inhibitors of HIV-1 PR.[16][17][18]

Causality of Action: The proposed mechanism involves the flavonoid binding to the active site of the protease dimer.[19] The hydroxyl groups on the flavonoid's A and B rings are thought to form hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') or with backbone atoms in the active site flap region. This binding competitively inhibits the natural substrate (Gag-Pol polyprotein) from accessing the catalytic site, thus preventing cleavage.

HIV_PR_Inhibition_Workflow cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis A1 Prepare A7G and Control Dilutions B1 Combine Protease with A7G or Control A1->B1 A2 Prepare Recombinant HIV-1 Protease A2->B1 A3 Prepare FRET Substrate B3 Add FRET Substrate to Initiate Reaction A3->B3 B2 Incubate (Pre-incubation) B1->B2 B2->B3 B4 Incubate at 37°C B3->B4 C1 Measure Fluorescence (Kinetic or Endpoint) B4->C1 C2 Calculate % Inhibition vs. No-Inhibitor Control C1->C2 C3 Determine IC50 Value (Non-linear Regression) C2->C3

Caption: Experimental workflow for the in vitro HIV-1 Protease FRET-based inhibition assay.

Experimental Protocol: In Vitro HIV-1 Protease FRET Assay

This protocol uses a Förster Resonance Energy Transfer (FRET) based method, which provides a highly sensitive and continuous measure of protease activity.

Principle: A synthetic peptide substrate containing the HIV-1 PR cleavage site is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence. Upon cleavage by HIV-1 PR, the donor and quencher are separated, leading to a measurable increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease (e.g., AnaSpec or Enzo Life Sciences)

  • FRET-based HIV-1 Protease Substrate (e.g., AnaSpec, Cat. No. AS-60560)

  • Protease Inhibitor control: Lopinavir or Ritonavir

  • This compound (A7G)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • DMSO (spectroscopic grade)

  • Fluorescence microplate reader (with appropriate excitation/emission filters for the FRET pair)

  • Black, opaque 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of A7G in DMSO. Perform serial dilutions in assay buffer to achieve final desired concentrations (e.g., 200 µM to 1 µM). Prepare identical dilutions for the Lopinavir control.

  • Reaction Setup:

    • In a black 96-well plate, add 10 µL of each A7G dilution or control (Lopinavir, DMSO vehicle) to the appropriate wells.

    • Add 80 µL of the recombinant HIV-1 Protease solution (diluted in cold assay buffer to the working concentration) to each well.

    • Include a "no-inhibitor" control (enzyme + DMSO) and a "no-enzyme" control (buffer only).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FRET substrate to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 60 minutes (e.g., one reading every 2 minutes) or as an endpoint reading after 60 minutes. Use the excitation and emission wavelengths recommended for the specific FRET substrate.

  • Data Analysis:

    • For kinetic data, determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V_sample / V_no-inhibitor_control))

    • Plot the percent inhibition against the log of the A7G concentration and perform a non-linear regression analysis to calculate the IC50 value.

Cell-Based Validation and Data Synthesis

While enzymatic assays are crucial for identifying direct molecular targets, their findings must be validated in a cellular context, which better reflects the complexity of a viral infection.

Protocol: Anti-HIV Activity in TZM-bl Reporter Cells

Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CXCR4, and CCR5. They also contain integrated copies of the HIV-1 LTR promoter driving the expression of luciferase and β-galactosidase. Upon infection with HIV-1, the viral Tat protein transactivates the LTR, leading to the expression of the reporter genes, which can be easily quantified.

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of A7G. Mix each dilution with a pre-titered amount of HIV-1 virus stock (e.g., HIV-1NL4.3) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the TZM-bl cells and add the virus/compound mixtures to the wells. Include "virus only" and "cells only" controls.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Cytotoxicity Assessment (Parallel Plate): On a separate, identical plate of uninfected cells treated with the same A7G dilutions, perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). This is critical to ensure that any observed reduction in viral activity is not due to cell death.

  • Luciferase Assay: After 48 hours, lyse the infected cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by plotting the percent inhibition of luciferase activity against the log of A7G concentration.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

Summary of Expected Quantitative Data

All quantitative data from the described assays should be compiled for clear comparison and interpretation.

Assay TypeCompoundKey ParameterExpected Value RangeInterpretation
HIV-1 RT InhibitionThis compoundIC501 - 100 µMConcentration for 50% inhibition of enzymatic activity.
HIV-1 Protease InhibitionThis compoundIC5010 - 200 µMConcentration for 50% inhibition of enzymatic activity.
TZM-bl Cell-Based AssayThis compoundEC501 - 50 µMConcentration for 50% inhibition of viral replication.
Cytotoxicity AssayThis compoundCC50>100 µMConcentration causing 50% cell death.
Therapeutic PotentialThis compoundSelectivity Index (SI)>10A ratio >10 is generally considered promising for a lead compound.

Conclusion and Future Directions

The evidence for anti-HIV activity among flavonoids provides a strong rationale for the detailed investigation of this compound.[1][3] The protocols outlined in this guide provide a robust framework for confirming its efficacy and elucidating its mechanisms of action against HIV-1 Reverse Transcriptase and Protease. Positive results from these assays would establish the compound as a viable lead for further development.

Future work should include:

  • Molecular Docking Studies: In silico docking of this compound with the crystal structures of HIV-1 RT and PR can provide structural insights into its binding mode and guide structure-activity relationship (SAR) studies.[15][20][21]

  • Inhibition of HIV-1 Integrase: Flavonoids are also known to inhibit HIV-1 integrase, another critical viral enzyme.[1][22] This possibility should be explored using relevant enzymatic assays.

  • Activity against Drug-Resistant Strains: The compound should be tested against a panel of HIV-1 strains with known resistance mutations to common RT and PR inhibitors to determine its potential for overcoming drug resistance.

  • Pharmacokinetic Studies: Preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are necessary to assess the drug-like properties of the compound.

By systematically applying these methodologies, the scientific community can fully characterize the anti-HIV potential of this compound, potentially contributing a novel scaffold to the arsenal of antiretroviral therapies.

References

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  • Mehla, R., Bivalkar-Mehla, S., & Chauhan, A. (2011). Inhibition of HIV-1 by flavonoids. (A) Chemical structures of flavone... ResearchGate. Retrieved from [Link]

  • Xu, H. X., Wan, M., Dong, H., But, P. P., & Foo, L. Y. (2000). Inhibitory Activity of Flavonoids and Tannins against HIV-1 Protease. J-Stage. Retrieved from [Link]

  • Hu, C. Q., Chen, K., Shi, Q., Kilkuskie, R. E., Cheng, Y. C., & Lee, K. H. (1994). Anti-AIDS agents, 10. This compound, an anti-HIV principle from Chrysanthemum morifolium and a structure-activity correlation with some related flavonoids. PubMed. Retrieved from [Link]

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  • Brinkworth, R. I., Pieters, R. J., Hecker, S. J., & Fairlie, D. P. (1992). Flavones are inhibitors of HIV-1 proteinase. PubMed. Retrieved from [Link]

  • Venkanna, B., Sravanthi, T., & Reddy, T. (n.d.). flavonoids from eclipta alba inhibit hiv-1 reverse transcriptase: an in vitro study. ResearchGate. Retrieved from [Link]

  • McIlroy, G., & Moore, J. P. (1993). Inhibition of HIV infection by flavanoids. PubMed. Retrieved from [Link]

  • Shawan, M., & Ahmmed, I. (2024). Rethinking HIV Treatment: The Promise of Flavonoids in Antiretroviral Therapy. Brieflands. Retrieved from [Link]

  • Kudo, E., De, I., & Yoshinaga, T. (2018). Evaluation of a flavonoid library for inhibition of interaction of HIV-1 integrase with human LEDGF/p75 towards a structure–activity relationship. NIH. Retrieved from [Link]

  • Nair, M. P. N., Saiyed, Z. M., Gandhi, N. H., & Ramchand, C. N. (n.d.). The Flavonoid, Quercetin, Inhibits HIV-1 Infection in Normal Peripheral Blood Mononuclear Cells. Science Publications. Retrieved from [Link]

  • Xing, J., Lu, Y., & Li, D. (2023). Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. MDPI. Retrieved from [Link]

  • Xu, H. X., Wan, M., Dong, H., But, P. P., & Foo, L. Y. (2000). Inhibitory Activity of Flavonoids and Tannins against HIV-1 Protease. ResearchGate. Retrieved from [Link]

  • Critchfield, J. W., Fultz, P. N., & Folks, T. M. (1996). Inhibition of HIV activation in latently infected cells by flavonoid compounds. PubMed. Retrieved from [Link]

  • Khan, I., & AbdEl-Salam, N. M. (2021). Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. MDPI. Retrieved from [Link]

  • Sharma, A., & Sharma, P. (2019). Molecular docking analysis of flavonoid compounds with HIV-1 Reverse transcriptase for the identification of potential effective inhibitors. PubMed. Retrieved from [Link]

  • Nair, M. P. N., Saiyed, Z. M., Gandhi, N. H., & Ramchand, C. N. (n.d.). The Flavonoid, Quercetin, Inhibits HIV-1 Infection in Normal Peripheral Blood Mononuclear Cells. Science Publications. Retrieved from [Link]

  • Hu, C. Q., Chen, K., Shi, Q., Kilkuskie, R. E., Cheng, Y.-C., & Lee, K.-H. (1994). Anti-AIDS Agents, 10. Acacetin-7-O-β-D-galactopyranoside, an Anti-HIV Principle from Chrysanthemum morifolium and a Structure-Activity Correlation with Some Related Flavonoids. ACS Publications. Retrieved from [Link]

  • Moccia, M., & Spagnuolo, C. (2021). Antiviral Properties of Flavonoids and Delivery Strategies. MDPI. Retrieved from [Link]

  • Mousseau, G., & Valente, S. T. (2022). Flavonoid-based inhibition of cyclin-dependent kinase 9 without concomitant inhibition of histone deacetylases durably reinforces HIV latency. NIH. Retrieved from [Link]

  • Ndhlala, A. R., & Ncube, B. (2021). HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. MDPI. Retrieved from [Link]

  • Hu, C. Q., Chen, K., Shi, Q., Kilkuskie, R. E., Cheng, Y., & Lee, K. (n.d.). Anti-AIDS Agents, 10. Acacetin-7-O-β-D-galactopyranoside, an Anti-HIV Principle from Chrysanthemum morifolium and a Structure-A. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Singh, R., & Sharma, A. (2013). Extracts from Acacia catechu suppress HIV-1 replication by inhibiting the activities of the viral protease and Tat. PubMed Central. Retrieved from [Link]

  • Lee, H., & Lee, J. (2024). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. MDPI. Retrieved from [Link]

  • Chang, C., & Wang, Y. (2014). Molecular Docking-Based Screening for Novel Inhibitors of the Human Immunodeficiency Virus Type 1 Protease that Effectively Reduce the Viral Replication in Human Cells. NIH. Retrieved from [Link]

  • Lee, H., & Lee, J. (2024). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Acacetin-7-O-beta-D-galactopyranoside: From Discovery to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid glycoside. It delves into the historical context of its discovery, detailing its initial isolation from Chrysanthemum morifolium and the subsequent elucidation of its chemical structure. This guide presents detailed, field-proven protocols for both the isolation of the compound from its natural source and its chemical synthesis. Furthermore, it explores the current understanding of its biological activities, with a particular focus on its anti-HIV and acetylcholinesterase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and practical methodologies to facilitate further investigation and application of this promising bioactive compound.

Introduction: The Emergence of a Bioactive Flavonoid

This compound is a glycosyloxyflavone, a class of natural products known for their diverse pharmacological activities. Structurally, it is the 7-O-beta-D-galactopyranosyl derivative of acacetin, a monomethoxyflavone.[1] The scientific journey of this compound began with the exploration of traditional medicinal plants for novel therapeutic agents. Its discovery is a testament to the value of natural product chemistry in identifying lead compounds for drug development.

Discovery and Historical Context

The first report of this compound in the scientific literature dates back to 1994, in a seminal paper by Hu and colleagues published in the Journal of Natural Products.[2] This research, focused on identifying anti-AIDS agents from natural sources, led to the isolation of the compound from the flowering heads of Chrysanthemum morifolium (Ramat.) Tzvel., a plant with a long history of use in traditional Chinese medicine.[2] The same compound has also been reported in Chrysanthemum indicum.[1]

The initial structural elucidation was conducted using a combination of spectroscopic techniques that were standard at the time, including mass spectrometry and spectrophotometry (infrared and ultraviolet).[2] These methods allowed for the determination of its molecular formula, C22H22O10, and the identification of its core flavonoid structure and the attached sugar moiety.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C22H22O10PubChem CID: 5480899[1]
Molecular Weight 446.4 g/mol PubChem CID: 5480899[1]
IUPAC Name 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-onePubChem CID: 5480899[1]
CAS Number 80443-15-8PubChem CID: 5480899
Appearance SolidTargetMol
Solubility Soluble in DMSOMedChemExpress

Experimental Protocols

This section provides detailed methodologies for the isolation and synthesis of this compound, empowering researchers to obtain this compound for their studies.

Isolation from Chrysanthemum morifolium

The following protocol is a representative method for the extraction and isolation of flavonoids from Chrysanthemum morifolium, based on established phytochemical techniques.[3][4]

Rationale: This multi-step process begins with a non-polar solvent to remove lipids and chlorophyll, followed by extraction with a more polar solvent to isolate the flavonoid glycosides. Subsequent chromatographic steps are essential for separating the target compound from a complex mixture of other plant metabolites.

Isolation_Workflow plant_material Dried Chrysanthemum morifolium flowers defatting Defatting with Hexane plant_material->defatting extraction Extraction with 75% Ethanol (Ultrasonic-assisted) defatting->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent-Solvent Partitioning (EtOAc/H2O) concentration->partition chromatography Silica Gel Column Chromatography partition->chromatography Aqueous phase purification Preparative HPLC chromatography->purification final_product This compound purification->final_product Synthesis_Workflow starting_materials Starting Materials (e.g., phloroglucinol derivatives) baker_venkataraman Modified Baker-Venkataraman Reaction starting_materials->baker_venkataraman acacetin_aglycone Acacetin Aglycone baker_venkataraman->acacetin_aglycone glycosylation Regio- and Stereoselective O-Glycosylation acacetin_aglycone->glycosylation deprotection Deprotection glycosylation->deprotection final_product This compound deprotection->final_product HIV_Inhibition_Mechanisms cluster_virus HIV Lifecycle entry Viral Entry (gp120) protease Viral Maturation (Protease) integrase Viral Integration (Integrase) acacetin_gal This compound acacetin_gal->entry acacetin_gal->protease acacetin_gal->integrase

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Methodological & Application

Synthesis of Acacetin-7-O-beta-D-galactopyranoside: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] This application note provides a comprehensive and detailed protocol for the chemical synthesis of this compound. The described methodology is based on a modified Koenigs-Knorr glycosylation reaction, a robust and widely employed method for the formation of glycosidic bonds.[3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth explanations of the experimental choices, a step-by-step protocol, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction

Flavonoid glycosides are a diverse class of plant secondary metabolites that play crucial roles in plant physiology and exhibit a wide range of pharmacological activities in humans.[6] Acacetin, a flavone with the chemical structure 5,7-dihydroxy-4'-methoxyflavone, is found in various medicinal plants.[1][2] Its glycosidic derivatives, such as this compound, often exhibit enhanced bioavailability and unique biological activities compared to the aglycone.[1] The title compound has been isolated from sources like the flower heads of Chrysanthemum morifolium and has shown potential as an acetylcholinesterase inhibitor, making it a person of interest for Alzheimer's disease research.[7][8]

The chemical synthesis of such flavonoid glycosides is essential for obtaining pure compounds for pharmacological studies and for the development of novel therapeutic agents. The protocol detailed herein employs the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter.[9] This method provides good stereocontrol, leading predominantly to the desired β-glycoside.

Principle of the Synthesis

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Preparation of the Glycosyl Donor: This involves the peracetylation of D-galactose followed by the conversion to the corresponding glycosyl bromide (acetobromo-α-D-galactose). The acetyl protecting groups are crucial for preventing side reactions at the hydroxyl groups of the sugar and for influencing the stereochemical outcome of the glycosylation reaction.[3]

  • Glycosylation Reaction (Koenigs-Knorr): The protected glycosyl donor, acetobromo-α-D-galactose, is reacted with acacetin. The reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halogen acceptor, facilitating the formation of an oxocarbenium ion intermediate.[5][9] The 7-hydroxyl group of acacetin, being more acidic and less sterically hindered than the 5-hydroxyl group, preferentially attacks the anomeric carbon of the galactose derivative.

  • Deprotection: The final step involves the removal of the acetyl protecting groups from the galactose moiety to yield the target compound, this compound. This is typically achieved by basic hydrolysis, for example, using sodium methoxide in methanol (Zemplén deacetylation).

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Acacetin≥98%Commercially Available
D-Galactose≥99%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
Sodium AcetateAnhydrous, ≥99%Commercially Available
Hydrogen Bromide in Acetic Acid33 wt. % solutionCommercially AvailableCorrosive, handle with care in a fume hood.
Silver CarbonateReagent GradeCommercially AvailableLight sensitive.
Dichloromethane (DCM)AnhydrousCommercially Available
PyridineAnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Sodium Methoxide0.5 M in MethanolCommercially AvailableMoisture sensitive.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexaneHPLC GradeCommercially AvailableFor chromatography.
Step 1: Synthesis of Acetobromo-α-D-galactose (Glycosyl Donor)

Rationale: The hydroxyl groups of D-galactose are first protected as acetates to prevent unwanted side reactions during glycosylation. The subsequent bromination at the anomeric carbon creates a good leaving group, activating the sugar for nucleophilic attack by the flavonoid.

  • Peracetylation of D-Galactose:

    • To a flask containing acetic anhydride (50 mL), add anhydrous sodium acetate (5 g).

    • Cool the mixture in an ice bath and slowly add D-galactose (10 g, 55.5 mmol) in portions with stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to 100°C for 1 hour.

    • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

    • The solid penta-O-acetyl-β-D-galactose will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Bromination of the Anomeric Carbon:

    • Dissolve the dried penta-O-acetyl-β-D-galactose (15 g, 38.4 mmol) in anhydrous dichloromethane (50 mL).

    • Cool the solution in an ice bath and slowly add a 33% solution of hydrogen bromide in acetic acid (25 mL).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Dilute the mixture with dichloromethane (100 mL) and wash with ice-cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain acetobromo-α-D-galactose as a syrup. This product is typically used in the next step without further purification.

Step 2: Glycosylation of Acacetin

Rationale: This is the key bond-forming step. The Koenigs-Knorr reaction is employed for its reliability and stereoselectivity. Silver carbonate acts as a promoter by coordinating with the bromine atom, facilitating its departure and the formation of the reactive oxocarbenium ion.

Glycosylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Intermediate Product Acacetin Acacetin Mix Mixing and Stirring Acacetin->Mix Donor Acetobromo-α-D-galactose Donor->Mix Solvent Anhydrous Pyridine/DCM Solvent->Mix Promoter Silver Carbonate (Ag2CO3) Promoter->Mix Temp Room Temperature Time 24-48 hours Monitor TLC Monitoring Mix->Monitor Reaction Progress Workup Filtration and Extraction Monitor->Workup Completion Protected_Glycoside Acacetin-7-O-(2,3,4,6-tetra-O-acetyl)-β-D-galactopyranoside Workup->Protected_Glycoside Deprotection_Scheme Start Protected Glycoside (Acacetin-7-O-tetraacetyl-galactoside) Reagent Catalytic NaOMe in Anhydrous MeOH Start->Reagent Add Process Stir at Room Temperature Reagent->Process Neutralize Neutralization with Amberlite IR-120 (H+) resin Process->Neutralize After completion (TLC) Purify Filtration and Concentration Neutralize->Purify Final_Product This compound Purify->Final_Product

Sources

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of Acacetin-7-O-beta-D-galactopyranoside in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Acacetin-7-O-beta-D-galactopyranoside. This compound is a naturally occurring flavonoid glycoside found in various medicinal plants, such as Chrysanthemum morifolium, and is investigated for its potential therapeutic properties, including anti-HIV and acetylcholinesterase (AChE) inhibitory activities.[1][2] Accurate quantification of this compound in complex biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development. The method described herein utilizes a simple protein precipitation step for sample preparation and a rapid chromatographic separation on a C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol has been developed and validated in accordance with international guidelines to ensure reliability, accuracy, and precision.[3][4][5][6][7]

Introduction: The Rationale for a Validated Method

This compound is a glycosyloxyflavone, a class of compounds widely studied for their diverse biological activities.[1] Its parent aglycone, acacetin, has demonstrated various pharmacological effects, and understanding the absorption, distribution, metabolism, and excretion (ADME) of its glycosidic form is paramount to evaluating its potential as a therapeutic agent.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the analytical technique of choice for quantifying small molecules in complex biological samples due to its superior selectivity and sensitivity.[8][9] A triple quadrupole mass spectrometer operating in MRM mode provides exceptional specificity by monitoring a unique precursor-to-product ion transition, effectively filtering out background noise from the matrix.

The development of a validated bioanalytical method is a critical requirement mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure that the generated data is reliable for decision-making in drug development.[3][4][5] This document provides a comprehensive, step-by-step protocol that is not only methodologically sound but also grounded in the principles of bioanalytical method validation.

Experimental Design and Protocols

Materials and Reagents
  • Analytes: this compound (Purity ≥98%), Luteolin-7-O-glucoside (Internal Standard, IS, Purity ≥98%).

    • Scientist's Note: Luteolin-7-O-glucoside is chosen as the internal standard because it is a structurally similar flavonoid glycoside that is not expected to be present endogenously in the samples. Its similar chromatographic behavior and ionization efficiency help to correct for variations during sample preparation and injection.

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), LC-MS grade.

  • Biological Matrix: Blank human plasma (or other relevant biological matrix) with K2-EDTA as anticoagulant.

  • Labware: Calibrated micropipettes, 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound and the Internal Standard (IS).

    • Dissolve each compound in 1.0 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C. These are stable for at least six months.

  • Working Stock Solutions:

    • Prepare intermediate working stock solutions by serially diluting the primary stock solutions with 50% methanol (v/v). These solutions are used to spike the blank biological matrix.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CC and QC samples by spiking the appropriate amount of the working stock solution into blank human plasma (final solvent concentration should not exceed 5%).

    • A typical calibration curve may range from 1 to 1000 ng/mL (e.g., 1, 2.5, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 75 ng/mL), and High (HQC, 750 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples for LC-MS analysis.[10][11]

  • Pipette 50 µL of a study sample, CC, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the protein precipitation solution (Acetonitrile containing the IS at a fixed concentration, e.g., 100 ng/mL).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject 5 µL into the HPLC-MS/MS system.

G

HPLC-MS/MS Instrumental Conditions

The goal of the chromatography is to separate the analyte from matrix components to reduce ion suppression and ensure accurate quantification.[12][13][14]

ParameterCondition
HPLC System Shimadzu Nexera X2, Waters Acquity UPLC, or equivalent
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Scientist's Note: A gradient elution is employed to ensure that the polar analyte is retained on the column initially and then eluted with a sharp peak as the organic solvent concentration increases. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is crucial for efficient ionization in positive ESI mode.[13]

Detection is performed on a triple quadrupole mass spectrometer, which provides the sensitivity and specificity required for bioanalysis.

ParameterCondition
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: 447.1 → 285.1 (Quantifier), 447.1 → 121.0 (Qualifier) IS: 449.1 → 287.1 (Quantifier)
Capillary Voltage 4500 V
Source Temperature 550°C
Ion Source Gas 1 (Nebulizer) 50 psi
Ion Source Gas 2 (Heater) 50 psi
Curtain Gas 35 psi
Collision Gas (CAD) Medium

Scientist's Note: The primary MRM transition for this compound (m/z 447.1 → 285.1) corresponds to the fragmentation of the protonated molecule ([M+H]+) into the protonated acacetin aglycone through the neutral loss of the galactose moiety (162 Da).[9][15] This is a highly specific and characteristic fragmentation pathway for flavonoid O-glycosides.

Method Validation: Ensuring Trustworthiness and Reliability

A full validation was performed according to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[5][6][7]

G

Selectivity and Specificity

Six different lots of blank human plasma were analyzed to confirm the absence of interfering peaks at the retention times of the analyte and the IS.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Accuracy and Precision

Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were evaluated using QC samples.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.0≤ 8.595.2 - 104.5≤ 9.896.1 - 103.8
LQC 3.0≤ 7.197.8 - 106.2≤ 8.298.5 - 105.1
MQC 75.0≤ 5.594.5 - 101.5≤ 6.496.3 - 102.4
HQC 750.0≤ 4.896.1 - 100.8≤ 5.997.0 - 101.7
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 3.091.5 ± 4.296.8 ± 3.5
HQC 750.094.2 ± 3.198.1 ± 2.8
Scientist's Note: The high extraction recovery (>90%) demonstrates the efficiency of the protein precipitation method. The matrix effect values are close to 100%, indicating that co-eluting matrix components do not significantly suppress or enhance the ionization of the analyte, ensuring data integrity.
Stability

The stability of this compound was confirmed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-80°C to room temperature).

  • Bench-Top Stability: Stable in plasma for at least 8 hours at room temperature.

  • Long-Term Stability: Stable in plasma for at least 90 days at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 10°C.

Conclusion

The HPLC-MS/MS method detailed in this application note is rapid, sensitive, specific, and reliable for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The method has been thoroughly validated according to international regulatory standards, demonstrating excellent performance in linearity, accuracy, precision, and stability. This validated protocol is fit for purpose and can be confidently applied to pharmacokinetic and other studies requiring the accurate measurement of this compound.

References

  • Auctores, I. (n.d.). Chromatographic methods for the identification of flavonoids. Auctores Journals. Available at: [Link]

  • De Mola, E. L., Kozak, M., & Musial, W. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • Olszewska, M., & Oleszek, W. (2001). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 49(6), 2775–2783. Available at: [Link]

  • Nguyen, T. H. N., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules, 28(17), 6398. Available at: [Link]

  • Stalikas, C. D. (2007). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. LCGC North America, 25(8). Available at: [Link]

  • Siddiqui, N. A., et al. (2007). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Liquid Chromatography & Related Technologies, 30(13), 1909-1920. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Ma, B., et al. (2016). Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study. Journal of Pharmaceutical and Biomedical Analysis, 120, 215-220. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. Available at: [Link]

  • Liu, Y., et al. (2014). Preparation of two flavonoid glycosides with unique structures from barley seedlings by membrane separation technology and preparative high-performance liquid chromatography. Journal of Separation Science, 37(24), 3760-3766. Available at: [Link]

  • El-Kholy, Y. M., & El-Kimary, E. I. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 1-19. Available at: [Link]

  • Estrada-Reyes, R., et al. (2014). Chromatography profile and mass spectrum [M +1 ] of Acacetin 7-O-glucoside (7-ACAG). ResearchGate. Available at: [Link]

  • Stobiecki, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(10), 1366. Available at: [Link]

  • Jin, J., et al. (2015). Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 986-987, 100-104. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available at: [Link]

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Application Notes: A Cell-Based Assay for Evaluating the Neuroprotective Effects of Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological drivers in these conditions include oxidative stress and excitotoxicity, which lead to a cascade of events culminating in neuronal cell death.[1][2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, causing damage to lipids, proteins, and DNA.[4][5] Concurrently, excitotoxicity describes neuronal damage resulting from the overactivation of excitatory neurotransmitter receptors, like glutamate receptors, leading to a fatal influx of calcium ions.[2][6][7]

Acacetin, a natural flavone, and its glycoside derivatives have garnered significant interest for their diverse biological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[8][9][10][11] Specifically, the aglycone Acacetin has been shown to protect neuronal cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress.[8][12] Acacetin-7-O-beta-D-galactopyranoside, a glycoside form of Acacetin, is a promising candidate for neuroprotective drug discovery, with studies also indicating its potential as an acetylcholinesterase (AChE) inhibitor, a mechanism relevant to Alzheimer's disease therapy.[13]

These application notes provide a comprehensive, validated protocol for assessing the neuroprotective activity of this compound using an in vitro cell-based model. We describe a multi-faceted approach utilizing the human neuroblastoma SH-SY5Y cell line, a well-established model for neuroprotection studies.[14][15][16] The protocol details methods for inducing neuronal stress via both oxidative and excitotoxic insults and provides quantitative endpoints to measure the compound's efficacy in preserving cell viability, reducing oxidative stress, and modulating key apoptotic proteins.

Principle of the Assay

The core of this neuroprotection assay is to simulate a neurodegenerative environment in vitro and quantify the ability of a test compound to mitigate the resulting damage. The workflow involves three key stages:

  • Cell Culture: The human neuroblastoma SH-SY5Y cell line is cultured and maintained. These cells, upon differentiation, exhibit many characteristics of mature neurons, making them a suitable and reproducible model system.[15]

  • Induction of Neurotoxicity: Cultured cells are exposed to a neurotoxic stimulus to induce cell death. This guide provides protocols for two distinct and highly relevant mechanisms:

    • Oxidative Stress: Induced by hydrogen peroxide (H₂O₂), which directly increases intracellular ROS levels, mimicking a key pathological feature of many neurodegenerative diseases.[14][17]

    • Excitotoxicity: Induced by L-glutamate, which causes overstimulation of glutamate receptors, leading to calcium overload and subsequent cell death.[7][18][19]

  • Neuroprotective Treatment and Assessment: Cells are pre-treated with this compound before the neurotoxic insult. The protective effect is then quantified using a series of downstream assays that measure cell viability (MTT assay), intracellular ROS levels (DCFH-DA assay), and the expression of key apoptosis-regulating proteins (Western Blot for Bax and Bcl-2).[15][20]

Key Signaling Pathways in Neuroprotection

Acacetin and other flavonoids exert their neuroprotective effects by modulating multiple intracellular signaling pathways. The primary mechanisms relevant to this assay are the activation of the Nrf2 antioxidant response and the inhibition of the mitochondrial apoptosis pathway.

Rationale: Understanding these pathways is crucial for interpreting experimental results. The activation of Nrf2 suggests the compound boosts the cell's intrinsic antioxidant defenses, while a change in the Bax/Bcl-2 ratio indicates a direct modulation of the apoptotic machinery.

G cluster_stress Cellular Stressors cluster_compound Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2O2 Oxidative Stress (H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS Induces Acacetin Acacetin-7-O-beta-D- galactopyranoside Keap1_Nrf2 Keap1-Nrf2 Complex Acacetin->Keap1_Nrf2 Promotes Dissociation Bcl2 Bcl-2 (Anti-apoptotic) Acacetin->Bcl2 Upregulates ROS->Keap1_Nrf2 Causes Dissociation Bax Bax (Pro-apoptotic) ROS->Bax Activates Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Mitochondrion Mitochondrion Caspase Caspase Activation Mitochondrion->Caspase Releases Cytochrome c Bax->Mitochondrion Translocates to Bcl2->Bax Inhibits Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 ↑ HO-1, NQO1, etc. (Antioxidant Proteins) ARE->HO1 Activates Transcription HO1->ROS Neutralizes G cluster_assays Endpoint Analysis A 1. Cell Culture Seed SH-SY5Y cells in appropriate plates (96- or 6-well) B 2. Compound Pre-treatment Treat cells with varying concentrations of this compound (e.g., for 2-24 hours) A->B C 3. Induction of Neurotoxicity Induce neuronal damage with H₂O₂ (Oxidative Stress) or Glutamate (Excitotoxicity) B->C D 4. Endpoint Assays Perform measurements after incubation period (e.g., 24 hours) C->D E Cell Viability (MTT Assay) D->E F ROS Levels (DCFH-DA Assay) D->F G Apoptotic Proteins (Western Blot) D->G H 5. Data Analysis Normalize data to controls and assess statistical significance E->H F->H G->H

Caption: High-level experimental workflow for the neuroprotection assay.

Detailed Protocols

Part 1: Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
SH-SY5Y Human Neuroblastoma CellsATCC (CRL-2266)Neuronal cell model
DMEM/F-12 MediumGibcoBase cell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement for growth
Penicillin-Streptomycin (100X)GibcoAntibiotic/antimycotic
This compoundMedChemExpressTest compound
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichSolvent for test compound
Hydrogen Peroxide (H₂O₂), 30% solutionSigma-AldrichOxidative stress inducer
L-Glutamic acid monosodium saltSigma-AldrichExcitotoxicity inducer
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichCell viability reagent
2',7'-Dichlorofluorescin diacetate (DCFH-DA)Sigma-AldrichIntracellular ROS probe
RIPA Lysis and Extraction BufferThermo FisherProtein extraction
Protease/Phosphatase Inhibitor CocktailThermo FisherPrevent protein degradation
BCA Protein Assay KitThermo FisherProtein quantification
Primary Antibodies (Bax, Bcl-2, β-actin)Cell Signaling TechWestern blot detection
HRP-conjugated Secondary AntibodyCell Signaling TechWestern blot detection
ECL Western Blotting SubstrateBio-RadChemiluminescent detection
96-well and 6-well cell culture platesCorningCell culture vessels
Part 2: Cell Culture and Maintenance

Rationale: Establishing a healthy, consistent cell culture is the foundation for reproducible results. The SH-SY5Y line is robust but requires careful handling to maintain a neuronal phenotype.

  • Culture Medium: Prepare complete growth medium consisting of DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Culturing: Resuspend the cell pellet in fresh growth medium and plate in a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge, and re-seed new flasks at a ratio of 1:5 to 1:10.

Part 3: Neuroprotection Assay Protocol
  • Detach and count the SH-SY5Y cells as described above.

  • Seed the cells into the appropriate culture plates at an optimized density.

    • For 96-well plates (MTT and ROS assays): Seed at a density of 1.5 x 10⁴ cells per well in 100 µL of complete growth medium.

    • For 6-well plates (Western Blot): Seed at a density of 5 x 10⁵ cells per well in 2 mL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Rationale: Pre-treatment with the compound allows it to enter the cells and initiate protective mechanisms (like upregulating antioxidant enzymes) before the toxic insult is applied. The use of serum-free medium during the stress phase prevents interference from growth factors in the serum.

  • Prepare Compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM). Make serial dilutions in serum-free DMEM/F-12 to achieve the desired final concentrations. Note: The final DMSO concentration in the wells should be non-toxic, typically ≤ 0.1%. [20]2. Pre-treatment: After 24 hours of incubation, carefully aspirate the growth medium from the wells. Add 100 µL (for 96-well) or 2 mL (for 6-well) of serum-free medium containing the desired concentrations of this compound. Include a "vehicle control" group treated with serum-free medium containing the same final concentration of DMSO.

  • Incubate for the desired pre-treatment time (e.g., 2 to 24 hours).

  • Induce Neurotoxicity: Prepare the stressor solution in serum-free medium.

    • Oxidative Stress Model: Prepare a working solution of H₂O₂. The optimal concentration must be determined empirically but often ranges from 100-500 µM for SH-SY5Y cells.

    • Excitotoxicity Model: Prepare a working solution of L-glutamate. Optimal concentrations typically range from 5-20 mM.

  • Without removing the compound-containing medium, add the stressor directly to the wells (except for the "untreated control" group, which receives only serum-free medium).

  • Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.

Experimental Groups for a 96-well plate:

  • Control: Cells + Serum-free medium.

  • Vehicle Control: Cells + Medium with DMSO.

  • Stressor Only: Cells + Medium with H₂O₂ or Glutamate.

  • Test Compound: Cells + Medium with this compound + Stressor.

Part 4: Assessment of Neuroprotective Endpoints

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells. [16]

  • After the 24-hour stress incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate. [15]2. Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control group after subtracting the background absorbance.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [20]

  • After the stress incubation period, aspirate the treatment medium and wash the cells in the 96-well plate twice with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution (prepared in serum-free medium) to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove the excess probe.

  • Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Calculation: Express relative ROS levels as a percentage of the "Stressor Only" control group.

Principle: Western blotting allows for the semi-quantitative analysis of specific proteins. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical indicator of the cell's commitment to apoptosis. A lower Bax/Bcl-2 ratio suggests a pro-survival or anti-apoptotic effect. [21][22][23]

  • Protein Extraction: After treatment in 6-well plates, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing a protease/phosphatase inhibitor cocktail. [20]Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C. [20] * Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of Bax and Bcl-2 bands to the β-actin loading control. Calculate the Bax/Bcl-2 ratio for each sample.

Data Analysis and Expected Results

Quantitative Data Summary
Treatment GroupCell Viability (% of Control)Relative ROS Levels (% of Stressor)Bax/Bcl-2 Ratio (Normalized)
Control 100 ± 5~20 ± 5~0.5 ± 0.1
**Stressor Only (e.g., H₂O₂) **50 ± 6100 ± 10~2.5 ± 0.3
Stressor + Acacetin (Low Dose) 65 ± 575 ± 8~1.8 ± 0.2
Stressor + Acacetin (Med Dose) 80 ± 750 ± 6~1.1 ± 0.2
Stressor + Acacetin (High Dose) 95 ± 630 ± 5~0.7 ± 0.1
Note: The values presented are hypothetical examples for illustrative purposes.
Interpretation
  • Neuroprotection: A successful neuroprotective effect is demonstrated by a statistically significant, dose-dependent increase in cell viability in the compound-treated groups compared to the "Stressor Only" group.

  • Antioxidant Activity: A significant, dose-dependent decrease in relative ROS levels in the compound-treated groups confirms that the compound mitigates oxidative stress.

  • Anti-Apoptotic Mechanism: A significant, dose-dependent decrease in the Bax/Bcl-2 ratio indicates that the compound shifts the cellular balance towards survival by inhibiting the mitochondrial apoptotic pathway.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Uneven cell seeding; Edge effects in 96-well plate.Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate.
"Stressor Only" group shows high viability Stressor concentration is too low or inactive.Prepare fresh stressor solution. Perform a dose-response curve to determine the optimal (e.g., EC₅₀) concentration.
All cells die, including treated groups Stressor concentration is too high; Compound is toxic at tested concentrations.Reduce the stressor concentration. Perform a toxicity assay for the compound alone to determine its non-toxic concentration range.
No signal in Western Blot Insufficient protein loaded; Ineffective antibody transfer; Inactive antibodies.Load more protein. Verify transfer efficiency (e.g., with Ponceau S stain). Use fresh or validated antibodies.

Conclusion

This application note provides a robust and comprehensive framework for evaluating the neuroprotective potential of this compound. By employing both oxidative stress and excitotoxicity models and assessing multiple endpoints—cell viability, ROS production, and apoptotic markers—researchers can obtain a detailed profile of the compound's mechanism of action. The protocols described herein are standardized and can be adapted for screening other novel compounds in the pursuit of new therapeutics for neurodegenerative diseases.

References

  • Al-Hayani, A. A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences, 16(1).
  • Appenroth, D., et al. (2010). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central.
  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Creative Biolabs. Retrieved from [Link]

  • Langley, B., & Ratan, R. R. (2004). Oxidative stress-induced death in the nervous system: cell cycle dependent or independent?. Journal of Neuroscience Research, 78(4), 459-65.
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  • Son, T. G., et al. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 13(1), 1-13.
  • Kalish, B., et al. (2021). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals (Basel), 14(12), 1238.
  • Souto, F. B., et al. (2020). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 15(11), 1325-1339.
  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. Retrieved from [Link]

  • Ghibaudi, M., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. In: A. G. Tesoriere & L. C. Tesoriere (Eds.), Cell-Based Assays. Springer US.
  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof. Retrieved from [Link]

  • Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Scantox. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: In Vitro Assessment of Neuroprotection by Schisanhenol. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.
  • Kruman, I. I., & Mattson, M. P. (2002). Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital.
  • Aguiar, C., et al. (2012). Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy. Oxidative Medicine and Cellular Longevity, 2012, 837892.
  • Li, Y., et al. (2024). Oxidative cell death in the central nervous system: mechanisms and therapeutic strategies. Frontiers in Cellular Neuroscience, 18.
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  • Ebrahimi, M., et al. (2022). The neuroprotective effects of targeting key factors of neuronal cell death in neurodegenerative diseases: The role of ER stress, oxidative stress, and neuroinflammation. Frontiers in Aging Neuroscience, 14.
  • Zhang, X., et al. (2022). Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury. Bioengineered, 13(4), 8963-8975.
  • Zhang, M., et al. (2023). Mechanism of acacetin regulating hepatic stellate cell apoptosis based on network pharmacology and experimental verification. Journal of Traditional Chinese Medicine, 43(10), 3021-3031.
  • Pan, R., et al. (2020). Acacetin Induces Apoptosis in Human Osteosarcoma Cells by Modulation of the ROS/JNK Signaling Pathway. Drug Design, Development and Therapy, 14, 4965-4978.
  • Pan, M. H., et al. (2005). Acacetin Induces Apoptosis in Human Gastric Carcinoma Cells Accompanied by Activation of Caspase Cascades and Production of Reactive Oxygen Species. Journal of Agricultural and Food Chemistry, 53(3), 620-30.
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Sources

Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay for Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an in vitro acetylcholinesterase (AChE) inhibition assay for the flavonoid, Acacetin-7-O-beta-D-galactopyranoside. The protocol detailed herein is based on the well-established Ellman's method, a robust and widely adopted colorimetric assay for measuring AChE activity.[1][2][3] This guide is designed to not only provide a step-by-step methodology but also to instill a deeper understanding of the scientific principles and causality behind the experimental choices, ensuring data integrity and reproducibility.

Introduction: The Significance of Acetylcholinesterase Inhibition and this compound

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[4][5] This enzymatic degradation terminates the nerve impulse, allowing for the precise control of neuronal signaling. The inhibition of AChE leads to an accumulation of ACh at the synapse, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the therapeutic strategy for several neurological disorders, most notably Alzheimer's disease, which is characterized by a deficit in cholinergic function.[4][6][7] By inhibiting AChE, the cognitive symptoms associated with Alzheimer's disease can be alleviated.[5]

Natural products have long been a fertile ground for the discovery of novel therapeutic agents, including AChE inhibitors.[8][9][10][11] this compound, a flavonoid isolated from the flower heads of Chrysanthemum morifolium, has been identified as an inhibitor of AChE activity.[12][13] This positions it as a compound of interest for further investigation in the context of neurodegenerative disease research. These application notes provide the necessary framework for researchers to independently verify and quantify the AChE inhibitory potential of this compound.

Assay Principle: The Ellman's Method

The in vitro acetylcholinesterase inhibition assay described here employs the colorimetric method developed by Ellman and colleagues.[1][2][3] This method is favored for its simplicity, reliability, and suitability for high-throughput screening. The assay's principle is based on the following two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analogue, acetylthiocholine (ATCh), to produce thiocholine and acetate.[2][14]

  • Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[2][15]

The intensity of the yellow color, which is directly proportional to the amount of TNB formed, can be quantified by measuring the absorbance at 412 nm.[2][14] In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis by AChE is reduced, leading to a decrease in the rate of color formation. The percentage of inhibition can then be calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.

Visualizing the Reaction Pathway

The following diagram illustrates the enzymatic and colorimetric reactions central to the Ellman's method.

Ellman_Reaction cluster_enzymatic Step 1: Enzymatic Hydrolysis cluster_colorimetric Step 2: Colorimetric Reaction ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine AChE Acetate Acetate ATCh->Acetate AChE AChE Acetylcholinesterase (Enzyme) TNB TNB (Yellow Product) Thiocholine->TNB + DTNB DTNB DTNB (Ellman's Reagent) Acacetin This compound (Inhibitor) Acacetin->AChE Inhibits

Caption: The two-step reaction of the Ellman's assay.

Materials and Reagents

Equipment
  • 96-well microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette (recommended for accuracy and speed)

  • Single-channel pipettes and sterile tips

  • Incubator set to 37°C

  • Vortex mixer

  • Analytical balance

  • pH meter

Reagents
  • Acetylcholinesterase (AChE): From Electrophorus electricus (electric eel), lyophilized powder. A stock solution of 1 U/mL should be prepared in 0.1 M phosphate buffer (pH 8.0) and stored in aliquots at -20°C. The final concentration in the well is typically 0.1 U/mL.[16]

  • This compound: (CAS 80443-15-8)[17] Stock solution should be prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM) and serially diluted to the desired working concentrations.

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB): (Ellman's Reagent) Prepare a 10 mM stock solution in 0.1 M phosphate buffer (pH 7.0). Store protected from light at 4°C. The final concentration in the assay is typically 0.3 mM.[16]

  • Acetylthiocholine iodide (ATChI): Prepare a 10 mM stock solution in deionized water. This solution should be prepared fresh daily.[16]

  • Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher.

  • Positive Control: A known AChE inhibitor such as Galantamine or Donepezil.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of the test compound.

Preparation of Working Solutions
  • AChE Working Solution (0.2 U/mL): Dilute the 1 U/mL AChE stock solution in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 0.2 U/mL. Prepare this solution fresh just before use and keep it on ice.

  • This compound Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution using 0.1 M phosphate buffer (pH 8.0). The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects on enzyme activity.

  • DTNB Working Solution (3 mM): Dilute the 10 mM DTNB stock solution in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 3 mM.[16]

  • ATChI Working Solution (10 mM): Use the freshly prepared 10 mM stock solution.

Assay Procedure in a 96-Well Plate

The following table outlines the pipetting scheme for each well type. It is crucial to include proper controls for a self-validating experiment.

ReagentTest Wells (µL)Control (100% Activity) (µL)Blank (µL)
0.1 M Phosphate Buffer (pH 8.0)120120140
This compound20 (Varying conc.)--
DMSO (if needed for control)-20-
AChE Solution (0.2 U/mL)2020-
DTNB Solution (3 mM)202020
Pre-incubation 15 min at 37°C 15 min at 37°C 15 min at 37°C
ATChI Solution (10 mM)202020
Total Volume 200 200 200

Step-by-Step Execution:

  • Plate Setup: Add the phosphate buffer to all wells as indicated in the table.

  • Inhibitor/Vehicle Addition: Add 20 µL of the various dilutions of this compound to the test wells. To the control (100% activity) wells, add 20 µL of the vehicle (e.g., buffer with the same final DMSO concentration as the test wells).

  • Enzyme Addition: Add 20 µL of the AChE working solution to the test and control wells. Do not add enzyme to the blank wells.

  • DTNB Addition: Add 20 µL of the DTNB working solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.[16]

  • Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the ATChI solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[16]

Visualizing the Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis Reagents Prepare Working Solutions: - AChE - Acacetin Dilutions - DTNB - ATChI Setup Add Buffer, Inhibitor/Vehicle Reagents->Setup Enzyme Add AChE Solution Setup->Enzyme DTNB Add DTNB Solution Enzyme->DTNB Preincubation Incubate at 37°C for 15 min DTNB->Preincubation Initiate Add ATChI Solution Preincubation->Initiate Measure Kinetic Reading at 412 nm Initiate->Measure Rate Calculate Reaction Rates (ΔAbs/min) Measure->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: A streamlined workflow of the AChE inhibition assay.

Data Analysis and Interpretation

Calculation of Reaction Rate

The rate of reaction is determined by the change in absorbance per minute (ΔAbs/min). This is calculated from the linear portion of the kinetic curve for each well.

Calculation of Percent Inhibition

The percentage of AChE inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

Where:

  • Rate of Control is the reaction rate of the 100% activity control (enzyme without inhibitor).

  • Rate of Test is the reaction rate in the presence of the test compound.

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.[18][19] It is a standard measure of an inhibitor's potency.

To determine the IC50 value:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

  • The IC50 value is the concentration at which the curve crosses the 50% inhibition mark.

A lower IC50 value indicates a more potent inhibitor.[20]

Data Presentation

The quantitative results of the acetylcholinesterase inhibition assay with varying concentrations of this compound should be summarized in a clear and structured table.

Concentration of this compound (µM)Mean ΔAbs/min (± SD)% Inhibition
0 (Control)[Insert Value]0
[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]
[Conc. 4][Insert Value][Insert Value]
[Conc. 5][InsertValue][Insert Value]
IC50 Value (µM) \multicolumn{2}{c}{[Insert Calculated Value]}

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following points must be addressed:

  • Positive Control: A known AChE inhibitor should be run in parallel to validate the assay's performance and provide a benchmark for comparison.

  • Blank Controls: The blank wells (containing all reagents except the enzyme) are essential to correct for any non-enzymatic hydrolysis of the substrate or color interference from the test compound.

  • Solvent Control: The effect of the solvent (DMSO) on enzyme activity should be assessed to ensure it does not significantly inhibit the enzyme at the concentrations used.

  • Linearity of the Reaction: The reaction rate should be calculated from the initial linear phase of the reaction to ensure that the substrate is not depleted and the enzyme is operating under steady-state conditions.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro assessment of the acetylcholinesterase inhibitory activity of this compound. By following this guide, researchers can obtain reliable and reproducible data, contributing to the understanding of this natural compound's therapeutic potential. The emphasis on the rationale behind the experimental steps and the inclusion of self-validating controls are designed to uphold the highest standards of scientific integrity.

References

  • Inestrosa, N. C., & Alarcón, R. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Drugs of Today, 39(1), 75-83. Retrieved from [Link]

  • Wikipedia. (2023). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • do Canto, N. R., et al. (2023). Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022. Molecules, 28(3), 1383. Retrieved from [Link]

  • Salehi, B., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 28(3), 1438. Retrieved from [Link]

  • Yu, H., et al. (2022). Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives. Frontiers in Chemistry, 10, 992301. Retrieved from [Link]

  • Hostettmann, K., et al. (2013). Natural AChE Inhibitors from Plants and their Contribution to Alzheimer's Disease Therapy. Current Neuropharmacology, 11(4), 388–400. Retrieved from [Link]

  • MetroTech Institute. (2025). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. Retrieved from [Link]

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Application Note & Protocol: High-Efficiency Biocatalytic Conversion of Acacetin-7-O-β-D-galactopyranoside to Acacetin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Aglycone Production

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone found in various plants, including Robinia pseudoacacia (Black Locust) and species of Chrysanthemum.[1] As a bioactive compound, acacetin has garnered significant interest from the scientific community for its wide spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4][5]

In its natural state, acacetin frequently exists as a glycoside, where a sugar molecule is attached to the core flavonoid structure.[1] Acacetin-7-O-β-D-galactopyranoside is one such derivative, isolated from the flower heads of Chrysanthemum morifolium, in which a galactose sugar is linked to the 7-hydroxyl group of the acacetin aglycone.[6][7] While glycosylation can enhance the water solubility of flavonoids, the aglycone form (acacetin itself) is often considered the more biologically active moiety. The removal of the sugar, a process known as hydrolysis, is therefore a critical step in enhancing its therapeutic potential and facilitating downstream applications and formulation.

Traditionally, acid hydrolysis has been employed for this conversion. However, this method suffers from significant drawbacks, including the use of harsh chemicals, generation of undesirable byproducts, and potential degradation of the target aglycone.[8] Enzymatic hydrolysis presents a superior "green chemistry" alternative, offering high specificity under mild reaction conditions, which preserves the integrity of the acacetin molecule and simplifies product purification.[8][9]

This document provides a detailed protocol for the specific and efficient enzymatic hydrolysis of Acacetin-7-O-β-D-galactopyranoside to acacetin using β-galactosidase.

Principle of the Enzymatic Method

The conversion relies on the catalytic activity of β-galactosidase (EC 3.2.1.23), a glycoside hydrolase enzyme.[10] This enzyme specifically recognizes and catalyzes the cleavage of the terminal non-reducing β-D-galactose residue from a substrate.[10][11] In this application, the enzyme targets the β-glycosidic bond connecting the C1 of the galactose moiety to the C7 oxygen of the acacetin backbone, releasing acacetin and D-galactose as the sole products.

The reaction is highly specific, avoiding the non-specific degradation that can occur with harsh chemical methods. The efficiency of this biocatalytic process is dependent on several key parameters, including pH, temperature, and the relative concentrations of the enzyme and substrate, which must be carefully optimized for maximal yield.[8][12]

Enzymatic Hydrolysis of Acacetin Glycoside sub Acacetin-7-O-β-D-galactopyranoside enz β-Galactosidase (EC 3.2.1.23) sub->enz prod1 Acacetin (Aglycone) enz->prod1 Hydrolysis prod2 D-Galactose enz->prod2 water H₂O water->enz

Caption: Reaction schematic for the β-galactosidase-catalyzed hydrolysis.

Physicochemical Properties & Reagent Data

Proper handling and analysis require an understanding of the key properties of the substrate and product. Due to their flavonoid structure, both compounds exhibit poor aqueous solubility, necessitating the use of a co-solvent for preparing stock solutions.

CompoundMolecular FormulaMolecular Weight ( g/mol )SolubilityUV λmax (nm)
Acacetin-7-O-β-D-galactopyranoside C₂₂H₂₂O₁₀446.40[7]Soluble in DMSO and methanol.Not specified, but similar to acacetin.
Acacetin C₁₆H₁₂O₅284.26[2]Very low in water (64.4 ng/mL); Soluble in DMSO (~15 mg/mL) and dimethylformamide.[1][13][14]213, 268, 327 nm[13]

Detailed Experimental Protocols

This section outlines the complete workflow, from reagent preparation to reaction monitoring.

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Hydrolysis Reaction cluster_analysis 3. Analysis prep_buffer Prepare Citrate Buffer (pH 4.5 - 5.5) setup Combine Substrate, Buffer in Reaction Vessel prep_buffer->setup prep_sub Prepare Substrate Stock (in DMSO) prep_sub->setup prep_enz Prepare Enzyme Solution (in Buffer) start_rxn Initiate with Enzyme Solution prep_enz->start_rxn prep_std Prepare HPLC Standards (Acacetin & Substrate) pre_incubate Pre-incubate at 37-40°C setup->pre_incubate pre_incubate->start_rxn incubate Incubate with Shaking (Monitor Time) start_rxn->incubate terminate Terminate Reaction (e.g., add Methanol) incubate->terminate centrifuge Centrifuge to Pellet Precipitate terminate->centrifuge hplc_inject Inject Supernatant into HPLC centrifuge->hplc_inject analyze Analyze Data: Peak Area vs. Time hplc_inject->analyze calculate Calculate % Conversion analyze->calculate

Caption: Step-by-step workflow for enzymatic hydrolysis and analysis.

Materials & Equipment
  • Substrate: Acacetin-7-O-β-D-galactopyranoside (≥98% purity)

  • Enzyme: β-Galactosidase from Aspergillus oryzae (suitable for flavonoid hydrolysis, activity ≥10 U/mg)

  • Standards: Acacetin (≥98% purity), Acacetin-7-O-β-D-galactopyranoside (for HPLC retention time)

  • Solvents: Dimethyl sulfoxide (DMSO, HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (reagent grade)

  • Buffer Reagents: Citric acid monohydrate, Sodium citrate dihydrate, Deionized water

  • Equipment: Analytical balance, pH meter, magnetic stirrer, thermostatically controlled water bath or incubator with shaking, centrifuge, 1.5 mL microcentrifuge tubes, HPLC system with UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Protocol 1: Reagent Preparation

Causality: The low aqueous solubility of the flavonoid substrate necessitates a DMSO stock, while the enzyme's stability and activity are critically dependent on the buffer's pH.[13][15] Fungal β-galactosidases typically exhibit optimal activity in a slightly acidic environment.[8][11]

  • 0.1 M Citrate Buffer (pH 5.0):

    • Prepare Solution A: Dissolve 2.10 g of citric acid monohydrate in 100 mL of deionized water.

    • Prepare Solution B: Dissolve 2.94 g of sodium citrate dihydrate in 100 mL of deionized water.

    • In a beaker, combine approximately 20.5 mL of Solution A with 29.5 mL of Solution B.

    • Adjust the final pH to 5.0 using small additions of Solution A or B while monitoring with a calibrated pH meter. Add deionized water to a final volume of 100 mL.

  • Substrate Stock Solution (10 mM):

    • Accurately weigh 4.46 mg of Acacetin-7-O-β-D-galactopyranoside.

    • Dissolve in 1.0 mL of DMSO to achieve a 10 mM stock solution. Vortex until fully dissolved. Store at -20°C.

  • Enzyme Solution (100 U/mL):

    • Prepare fresh before use.

    • Based on the specific activity of your enzyme lot (e.g., 10 U/mg), weigh the appropriate amount (e.g., 10 mg) and dissolve it in 1.0 mL of cold 0.1 M Citrate Buffer (pH 5.0). Keep on ice.

  • HPLC Standards (0.1 mg/mL):

    • Prepare individual stock solutions of acacetin and the glycoside substrate in methanol or DMSO at 1 mg/mL.

    • From these stocks, prepare working standards at 0.1 mg/mL in methanol for constructing a calibration curve and confirming retention times.

Protocol 2: Enzymatic Hydrolysis Reaction

Causality: The reaction is initiated by adding the enzyme to a pre-warmed substrate/buffer mixture to ensure temperature stability. The total organic solvent (DMSO) concentration should be kept low (typically ≤5% v/v) to avoid denaturing the enzyme. The reaction is terminated by adding an organic solvent, which denatures the enzyme and precipitates proteins.[8][16]

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • 840 µL of 0.1 M Citrate Buffer (pH 5.0)

    • 50 µL of 10 mM Substrate Stock Solution (final concentration: 0.5 mM)

  • Pre-incubation: Place the tube in a shaking water bath set to 40°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation: Add 10 µL of the 100 U/mL β-galactosidase solution to initiate the reaction (final enzyme concentration: 1 U/mL). Vortex briefly.

  • Incubation: Incubate at 40°C with gentle shaking.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Termination: Immediately add the 100 µL aliquot to a new tube containing 100 µL of cold methanol. Vortex to mix. This stops the enzymatic reaction. Place the terminated sample on ice.

  • Sample Preparation for HPLC: Centrifuge the terminated samples at 14,000 rpm for 5 minutes to pellet the denatured enzyme and any precipitate.[8] Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: HPLC Analysis

Causality: Reversed-phase HPLC with an acidic mobile phase provides excellent separation of the more polar glycoside from the less polar aglycone.[17] Monitoring at a wavelength near one of acacetin's absorbance maxima (e.g., 327 nm or 340 nm) ensures high sensitivity for the product.[13][17]

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Detection Wavelength 330 nm
Injection Volume 10 µL

Expected Results: The chromatogram will show a peak for the substrate (Acacetin-7-O-β-D-galactopyranoside) at an earlier retention time, which will decrease in area over the time course. A new peak corresponding to the product (acacetin) will appear at a later retention time and increase in area.

Data Analysis and Troubleshooting

  • Calibration: Generate a calibration curve by plotting the peak area of the acacetin standard versus its known concentration. This will be used to quantify the amount of acacetin produced.

  • Calculating Conversion:

    • Use the calibration curve to determine the concentration of acacetin in each time-point sample.

    • Calculate the percent conversion at each time point using the formula: % Conversion = ([Acacetin]t / [Initial Substrate]₀) * 100%

  • Troubleshooting:

    • Low/No Conversion: Verify enzyme activity with a known substrate (e.g., ONPG). Check buffer pH. Ensure the enzyme was not denatured by excessive DMSO or temperature.

    • Broad or Tailing Peaks in HPLC: Ensure the mobile phase is properly degassed. Check for column degradation.

    • Product Instability: Acacetin can be unstable under certain conditions.[1][14] Analyze samples promptly after termination. The use of an acidic mobile phase in HPLC helps maintain stability during the run.

Conclusion

This protocol provides a robust and reproducible method for the high-efficiency enzymatic conversion of Acacetin-7-O-β-D-galactopyranoside to its bioactive aglycone, acacetin. By leveraging the specificity of β-galactosidase, this approach avoids the pitfalls of chemical hydrolysis, yielding a cleaner product suitable for further research and development in the pharmaceutical and nutraceutical industries.

References

  • Vertex AI Search. (2025). Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence.
  • Cayman Chemical. (2022).
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  • ResearchGate. (2025). Acacetin solubility in selected oils, surfactants and co-surfactants.
  • NIH. (2021). Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects.
  • PubChem. Acacetin-7-O-Beta-D-Galactopyranoside | C22H22O10 | CID 5480899.
  • MDPI.
  • MDPI. Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities.
  • MDPI. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects.
  • ResearchGate. (2025).
  • PubMed Central. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry.
  • Vertex AI Search. (2025). Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence.
  • Keio University. (2016).
  • Wiley Online Library. (2021). A comprehensive review of pharmacological and Analytical Aspects of Acacetin.
  • DiVA portal.
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  • Veeprho. This compound | CAS 80443-15-8.
  • Santa Cruz Biotechnology. Acacetin 7-O-β-D-Galactopyranoside, CAS 80443-15-8.
  • PubMed. (2006). [Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC].
  • Bartleby.com. Enzyme Kinetics of Beta-Galactosidase.
  • Wikipedia. β-Galactosidase.
  • SciELO. (1999). INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23)
  • ResearchGate. HPLC chromatograms of the sample solution under different conditions.
  • OpenWetWare. Beta-galactosidase Kinetics.
  • PJLSS.
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Application Notes and Protocols: Acacetin-7-O-beta-D-galactopyranoside Solubility in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Context of Acacetin-7-O-beta-D-galactopyranoside

This compound is a naturally occurring flavonoid glycoside found in plants such as Chrysanthemum morifolium.[1][2][3] It consists of the flavone acacetin linked to a galactose sugar moiety. This structural feature is critical in defining its physicochemical properties, including its solubility, which in turn governs its utility in experimental biology and drug development. The compound has garnered research interest for its potential biological activities, including anti-HIV and acetylcholinesterase (AChE) inhibitory effects.[2][4][5]

The solubility of a compound is a fundamental parameter that dictates its handling, formulation, and bioavailability. For researchers, establishing a reliable solubility profile is the first step in designing robust in vitro and in vivo experiments. The addition of the bulky and hydrophilic galactopyranoside group to the relatively planar and less polar acacetin aglycone significantly alters its solubility characteristics. While the aglycone (acacetin) is known to be soluble in organic solvents like DMSO (approximately 15 mg/mL), the glycoside's solubility profile is expected to differ.[6] Generally, glycosylation increases aqueous solubility while potentially decreasing solubility in less polar organic solvents.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into solubility protocols.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀[1][7][8][9][10]
Molecular Weight 446.40 g/mol [1][7][8][9][10]
Appearance White to off-white solid[11]
XLogP3 0.3[1][7]

The low XLogP3 value, a computed measure of lipophilicity, suggests a higher affinity for polar environments compared to its aglycone, acacetin. This is consistent with the presence of the hydrophilic galactose group.

Solubility Profile: A Data-Driven Estimation

While specific experimental values for this compound are scarce, we can construct a qualitative and estimated solubility table based on data from structurally similar flavonoid glycosides and general chemical principles. DMSO is an excellent solvent for a wide range of polar and nonpolar compounds, and studies on other flavonoid glycosides like naringin have shown that solubility increases significantly in DMSO-water mixtures as the proportion of DMSO increases.[2][4][11]

Table 1: Estimated Solubility of this compound

SolventTypePolarity IndexEstimated SolubilityRationale & Expert Insights
DMSO Polar Aprotic7.2Soluble (Estimated >10 mg/mL) DMSO is a highly effective solvent for flavonoid glycosides. While a precise value is unavailable, based on its structure and data for similar compounds, high solubility is expected. It is the recommended solvent for preparing concentrated stock solutions.
Methanol Polar Protic5.1Soluble to Sparingly Soluble Often used for initial dissolution of flavonoid glycosides for analytical purposes (e.g., HPLC).[6] Complete solubility at high concentrations may require warming.
Ethanol Polar Protic4.3Slightly Soluble Lower polarity than methanol. Solubility is expected to be lower. May be suitable for some formulations but less ideal for high-concentration stocks.
Water Polar Protic10.2Poorly Soluble to Insoluble Despite the hydrophilic sugar, the large aglycone backbone limits aqueous solubility. The compound is practically insoluble in water alone.
Acetonitrile Polar Aprotic5.8Poorly Soluble Studies on other glycosylated flavonoids like rutin and isoquercitrin have shown a lack of solubility in acetonitrile.[12][13]
Acetone Polar Aprotic4.3Poorly Soluble Similar to acetonitrile, acetone is generally a poor solvent for flavonoid glycosides.[12][13]

Experimental Protocols

Given the absence of definitive solubility data, the following protocols provide a robust framework for researchers to determine the solubility of this compound in DMSO and other solvents of interest.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the standard procedure for preparing a concentrated stock solution, a critical first step for most in vitro assays.

Rationale: DMSO is the solvent of choice due to its high solvating power for a broad range of organic molecules and its miscibility with aqueous media. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal solvent introduction into the final assay, reducing potential off-target solvent effects.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-weighing Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Molarity (mM)] * [Volume (mL)] * [Molecular Weight ( g/mol )] / 1000

    • Example for 10 mM stock in 1 mL: Mass (mg) = 10 * 1 * 446.4 / 1000 = 4.464 mg.

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add the desired volume of DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product supplier suggests stability for up to one year in solvent at -80°C.[11]

Protocol 2: Quantitative Solubility Determination via the Saturation Shake-Flask Method

This is the gold-standard method for accurately determining the equilibrium solubility of a compound in a specific solvent.

Causality Behind Choices: The shake-flask method ensures that an equilibrium between the undissolved solid and the saturated solution is reached. Incubation for 24-48 hours allows sufficient time for this equilibrium to be established. High-speed centrifugation is critical to pellet all undissolved solids, ensuring that the supernatant accurately represents the saturated solution. Quantification by a validated analytical method like HPLC-UV provides the necessary precision and accuracy.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to solvent in vial B Seal vial tightly A->B C Incubate at constant temp (e.g., 25°C) with agitation for 24-48 hours B->C D Centrifuge at high speed (e.g., >10,000 x g) C->D E Carefully collect supernatant D->E F Prepare serial dilutions of supernatant E->F G Analyze by HPLC-UV F->G H Calculate concentration against a standard curve G->H

Caption: Workflow for quantitative solubility determination.

Procedure:

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., 5-10 mg in 1 mL of DMSO) in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Transfer the slurry to a microcentrifuge tube. Centrifuge at high speed (e.g., 12,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a precise volume of the clear supernatant. Crucial: Avoid disturbing the pellet.

  • Dilution: Create a series of accurate dilutions of the supernatant using the same solvent to bring the concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Protocol 3 for a starting point).

  • Calculation: Determine the concentration of the original supernatant by back-calculating from the dilutions using a calibration curve prepared with a known standard. This concentration is the equilibrium solubility.

Protocol 3: General HPLC-UV Method for Quantification

This protocol provides a starting point for developing an HPLC method to quantify this compound. Method optimization is highly recommended.

Rationale: Reversed-phase HPLC with a C18 column is the standard for analyzing flavonoids.[14] A gradient elution using acidified water and acetonitrile or methanol allows for good separation of the analyte from potential impurities. UV detection is suitable as flavonoids possess strong chromophores.

Instrumentation and Conditions:

  • HPLC System: With Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[14]

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the absorbance maximum of the compound (typically around 268 nm and 327 nm for acacetin and its derivatives). A DAD is ideal for confirming peak purity.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL in DMSO or Methanol).[14]

  • Calibration Curve: Create a series of 5-7 calibration standards by serially diluting the stock solution.

  • Analysis: Inject the standards and the diluted samples from Protocol 2 onto the HPLC system.

  • Data Processing: Integrate the peak area for this compound. Plot a calibration curve of peak area versus concentration. Use the linear regression equation to calculate the concentration of the unknown samples.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. For solubility determination (Protocol 2), the presence of excess, undissolved solid at the end of the equilibration period is a visual confirmation that saturation was achieved. For the analytical method (Protocol 3), the linearity of the calibration curve (R² > 0.995) and the symmetry of the chromatographic peak validate the accuracy of the quantification. Reproducibility should be confirmed by running experiments in triplicate.

Conclusion and Field-Proven Insights

While a definitive, published solubility value for this compound in DMSO remains elusive, a systematic, empirical approach provides the most reliable data for any research context. Based on its structure and the behavior of similar flavonoid glycosides, it is expertly assessed to be readily soluble in DMSO, making it an ideal solvent for preparing concentrated stock solutions for biological screening. For applications requiring different solvent systems, the quantitative shake-flask method detailed here is the authoritative standard. By investing the effort to determine solubility under your specific experimental conditions (e.g., temperature, buffer composition), you establish a robust and reproducible foundation for your research.

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  • Scite.ai (n.d.). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]

  • RSC Publishing (2017). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. Retrieved from [Link]

  • RSC Publishing (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. Retrieved from [Link]

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Introduction: Assessing the Drug-like Potential of a Natural Flavonoid Glycoside

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Cell Permeability Assessment of Acacetin-7-O-beta-D-galactopyranoside

This compound is a flavonoid glycoside naturally found in plants such as Chrysanthemum morifolium[1][2]. It has garnered scientific interest for its potential therapeutic properties, including anti-HIV and acetylcholinesterase (AChE) inhibitory activities[2][3][][5]. However, for a natural product to be developed into a viable oral therapeutic, it must overcome a critical hurdle: absorption across the intestinal epithelium into the bloodstream. The bioavailability of the aglycone, acacetin, is known to be very low, with rapid metabolism and a short half-life[6][7]. The addition of a bulky, hydrophilic galactopyranoside (sugar) moiety further complicates this, likely reducing its ability to passively diffuse across cell membranes[1][8].

Therefore, a robust assessment of its cell permeability is a cornerstone of its preclinical evaluation. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed protocols for evaluating the permeability of this compound. We will explore a tiered approach, beginning with a high-throughput screen to assess passive diffusion and progressing to the gold-standard cell-based model that recapitulates the complexity of the human intestinal barrier.

Part 1: The Rationale for Assay Selection: Understanding Permeability Mechanisms

A compound can traverse the intestinal barrier through several mechanisms, primarily passive diffusion and carrier-mediated transport. Understanding these pathways is essential for selecting the appropriate in vitro model and correctly interpreting the resulting data.

  • Passive Diffusion : This is the movement of a compound across the cell membrane driven by a concentration gradient, without the help of a transport protein.

    • Transcellular Diffusion : The compound passes directly through the lipid bilayer of the epithelial cells. This route is favored by lipophilic (fat-soluble) compounds.

    • Paracellular Diffusion : The compound moves through the tight junctions between adjacent cells. This route is typically restricted to small, hydrophilic molecules.

  • Active Transport : This process requires cellular energy and involves membrane proteins (transporters) that bind to the compound and move it across the membrane.

    • Uptake Transporters : These move compounds from the intestinal lumen into the cell.

    • Efflux Transporters : These act as cellular "pumps," actively removing compounds from the cell and pushing them back into the intestinal lumen. P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP) are two of the most significant efflux transporters that limit the absorption of many drugs[9].

Given its glycoside structure, this compound is expected to be relatively hydrophilic (computed XLogP3 of 0.3), suggesting that its passive transcellular diffusion will be low[1][8]. It is also crucial to determine if it is a substrate for efflux transporters like P-gp, which could further limit its absorption.

To address these questions, we recommend a two-tiered approach:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : A rapid, cell-free screen to specifically measure passive transcellular permeability[10][11].

  • Caco-2 Bidirectional Permeability Assay : The industry gold-standard cell-based model to assess transcellular, paracellular, and active transport phenomena, providing a more complete and biologically relevant picture of intestinal absorption[12][13].

G cluster_lumen Intestinal Lumen (Apical Side) cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_blood Bloodstream (Basolateral Side) A This compound Uptake Uptake Transporter A->Uptake B Compound in Cell A->B  Passive Transcellular  Diffusion C Absorbed Compound A->C Passive Paracellular Diffusion   TJ Tight Junction Efflux Efflux Transporter (e.g., P-gp, BCRP) Uptake->B Efflux->A Active Efflux B->Efflux B->C

Caption: Mechanisms of drug transport across the intestinal epithelium.

Part 2: Protocol for High-Throughput Screening via PAMPA

The PAMPA model is a cost-effective method to specifically evaluate passive transcellular permeability. It uses a 96-well plate system where a filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment[10][14].

Step-by-Step Protocol
  • Preparation of Solutions :

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare the lipid solution (e.g., 2% w/v lecithin in dodecane).

    • Prepare the assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Coating the Donor Plate :

    • Pipette 5 µL of the lipid solution onto the filter of each well of a 96-well PVDF filter plate (the donor plate).

    • Allow the solvent to evaporate for approximately 5-10 minutes, leaving a stable artificial membrane.

  • Preparing the Plates :

    • Fill each well of a 96-well acceptor plate with 300 µL of assay buffer.

    • Prepare the donor solution by diluting the compound stock solution into the assay buffer to the final desired concentration (e.g., 100 µM). Include wells for high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) controls.

    • Add 150 µL of the donor solution to each well of the coated donor plate.

  • Incubation :

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich"[15].

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking to reduce the unstirred water layer[15].

  • Sample Analysis :

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS. Also, measure the initial donor concentration (T0).

Data Analysis and Interpretation

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [ -ln(1 - CA(t) / Cequ) ] * ( VD * VA / (VD + VA) ) / ( Area * Time )

Where:

  • CA(t) is the compound concentration in the acceptor well at time t.

  • Cequ is the equilibrium concentration, calculated as (CD(t) * VD + CA(t) * VA) / (VD + VA).

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

Permeability ClassificationPe (x 10-6 cm/s)Predicted Absorption
Low< 1Low (<30%)
Medium1 - 10Medium (30-80%)
High> 10High (>80%)

This table provides a general guide for interpretation. Classification boundaries can vary.

Part 3: The Gold-Standard Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the most widely accepted in vitro model for predicting human oral drug absorption.[12] Human colon adenocarcinoma cells are cultured on semi-permeable filter inserts, where they differentiate over ~21 days into a polarized monolayer with tight junctions and a brush border, mimicking the intestinal epithelium.[9][13][16] This model allows for the assessment of both passive (transcellular and paracellular) and active transport mechanisms.

G cluster_prep Phase 1: Monolayer Formation cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Permeability Experiment cluster_analysis Phase 4: Analysis Culture Maintain Caco-2 Cell Culture Seed Seed Cells onto Transwell® Inserts Culture->Seed Differentiate Culture for 21 Days for Differentiation Seed->Differentiate TEER Measure TEER (>200 Ω·cm²) Differentiate->TEER LuciferYellow Lucifer Yellow Assay (<1% Leakage) TEER->LuciferYellow PrepAssay Prepare Dosing Solutions (Compound + Controls) LuciferYellow->PrepAssay Transport Perform Bidirectional Transport (A→B and B→A) PrepAssay->Transport Sample Collect Samples from Donor & Receiver Chambers Transport->Sample LCMS Quantify Compound Concentration (LC-MS/MS) Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate Interpret Classify Permeability & Identify Efflux Calculate->Interpret

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Detailed Step-by-Step Protocol

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) in T-75 flasks.

  • Upon reaching 80-90% confluency, trypsinize and seed the cells onto permeable Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

  • Culture the cells on the inserts for 20-23 days, changing the media every 2-3 days to allow for spontaneous differentiation into a polarized monolayer.

2. Monolayer Integrity Assessment (Self-Validation):

  • Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each well using a voltohmmeter. A healthy monolayer should exhibit TEER values ≥ 200 Ω·cm2[17]. Discard any inserts that do not meet this criterion.

  • Lucifer Yellow (LY) Rejection: To assess paracellular integrity, a fluorescent marker, Lucifer Yellow, which poorly permeates cells, is often used. The flux of LY across the monolayer should be very low (typically <1%)[9].

3. Bidirectional Transport Experiment:

  • Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Add transport buffer containing this compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Add transport buffer to the apical chamber.

    • Add transport buffer containing the same concentration of the test compound to the basolateral chamber.

  • Include control compounds in each assay:

    • High Permeability: Propranolol or Antipyrine[13].

    • Low Permeability: Atenolol or Mannitol[13].

    • P-gp Substrate: Digoxin or Talinolol[13].

  • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for a set time (e.g., 2 hours)[16].

  • At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

4. Sample Analysis:

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method. The sensitivity of LC-MS/MS is crucial for accurately measuring the low concentrations expected in the receiver chambers.

Data Analysis and Interpretation
  • Apparent Permeability Coefficient (Papp): This value represents the rate of transport across the cell monolayer and is calculated as follows:

    Papp (cm/s) = ( dQ / dt ) / ( A * C0 )

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber (µmol/s).

    • A is the surface area of the membrane (cm2).

    • C0 is the initial concentration in the donor chamber (µmol/cm3).

  • Efflux Ratio (ER): The ER is a key indicator of active efflux. An ER significantly greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp[9][13].

    ER = Papp (B→A) / Papp (A→B)

Papp (A→B) ClassificationValue (x 10-6 cm/s)Predicted In Vivo Absorption
Low Permeability< 2.0Poor (< 20%)
Medium Permeability2.0 - 10.0Moderate (20-80%)
High Permeability> 10.0High (> 80%)

Interpretation for this compound:

  • If Papp (A→B) is low and ER is ≈ 1: The compound has low permeability, likely due to its hydrophilic nature, and is not subject to significant efflux.

  • If Papp (A→B) is low and ER is > 2: The compound has low intrinsic permeability that is further limited by active efflux. This is a common profile for natural glycosides and indicates a significant barrier to oral absorption.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Lopes, M., et al. (2025). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Al-Hilal, T. A., et al. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Creative Bioarray. (n.d.). Caco2 assay protocol. Creative Bioarray. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Gomes, A. M., et al. (2025). Cell-based in vitro models for predicting drug permeability. ResearchGate. [Link]

  • Ho, R. (2022). An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. MDPI. [Link]

  • Al-Hilal, T. A., et al. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. PubMed. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Shang, J., et al. (2024). Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. MDPI. [Link]

  • Hu, C. Q., et al. (1994). Anti-AIDS agents, 10. This compound, an anti-HIV principle from Chrysanthemum morifolium and a structure-activity correlation with some related flavonoids. Journal of Natural Products. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Creative Bioarray. (n.d.). MDCK Permeability Assay. Creative Bioarray. [Link]

  • Shang, J., et al. (2024). Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. National Institutes of Health. [Link]

  • Semwal, P., et al. (2021). A comprehensive review of pharmacological and Analytical Aspects of Acacetin. ScienceDirect. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Zhang, H., et al. (2019). Development of a new permeability assay using low-efflux MDCKII cells. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Acacetin 7-galactoside. PubChem Compound Database. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Faller, B. (2008). Schematic representation of a PAMPA assay. ResearchGate. [Link]

  • Concept Life Sciences. (n.d.). Assay Card | MDCK Permeability. Concept Life Sciences. [Link]

  • United States Biological. (n.d.). Acacetin 7-O-b-D-Galactopyranoside. Biosave. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Acacetin-7-O-β-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Acacetin-7-O-β-D-galactopyranoside. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of flavonoid glycosylation. We will address common challenges, provide in-depth explanations for experimental choices, and offer robust protocols to improve your synthetic outcomes. Acacetin-7-O-β-D-galactopyranoside, a natural flavonoid found in plants like Chrysanthemum morifolium, has garnered interest for its potential biological activities, including anti-HIV properties.[1][2][3] However, its synthesis can be challenging, often plagued by issues of low yield, side product formation, and purification difficulties. This guide provides a systematic approach to troubleshooting these common hurdles.

Core Synthesis Pathway: The Koenigs-Knorr Reaction

The most common and historically significant method for synthesizing O-glycosides, including flavonoid glycosides, is the Koenigs-Knorr reaction.[4][5] This reaction involves the coupling of a glycosyl halide (the donor) with an alcohol (the acceptor, in this case, acacetin) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[5][6] The reaction proceeds through an SN2-like mechanism, often with anchimeric assistance from a participating group at the C-2 position of the sugar (e.g., an acetyl group), which helps ensure the formation of the desired 1,2-trans-glycosidic bond (the β-anomer).[5]

Koenigs_Knorr_Synthesis cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deacetylation Acacetin Acacetin (Acceptor) Promoter Promoter (e.g., Ag₂CO₃) Acacetin->Promoter Galactose_Donor Acetobromogalactose (Donor) Galactose_Donor->Promoter Intermediate Protected Intermediate (Acacetin-7-O-tetraacetyl-β-D-galactopyranoside) Promoter->Intermediate  Koenigs-Knorr  Reaction Reagent Base (e.g., NaOMe in MeOH) Intermediate->Reagent Final_Product Acacetin-7-O-β-D-galactopyranoside Reagent->Final_Product  Zemplén  Deacetylation

Caption: General workflow for the synthesis of Acacetin-7-O-β-D-galactopyranoside.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Category 1: Low Reaction Yield & Incomplete Conversion

A low yield is the most frequent complaint in glycosylation chemistry. The cause can often be traced back to several key factors in the reaction setup and execution.

Troubleshooting_Yield Start Low Yield or Incomplete Reaction Q1 Are anhydrous conditions strictly maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Hydrolysis of glycosyl donor likely. Action: Flame-dry glassware, use anhydrous solvents, add molecular sieves. Q1->A1_No No Q2 Is the glycosyl donor (acetobromogalactose) fresh and pure? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No: Donor may be hydrolyzed or degraded. Action: Use freshly prepared or high-purity donor. Store under inert gas. Q2->A2_No No Q3 Is the promoter active and stoichiometry correct? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No: Insufficient activation. Action: Use fresh promoter (e.g., Ag₂CO₃). Verify molar ratios (often excess donor/promoter used). Q3->A3_No No Q4 Are temperature and reaction time optimized? A3_Yes->Q4 A4_No No: Suboptimal kinetics. Action: Monitor via TLC. Consider lower initial temp (-20°C to 0°C) and warming to RT. Extend time. Q4->A4_No No Success Yield Improved Q4->Success Yes, Optimized

Caption: A logical workflow for diagnosing the cause of low glycosylation yields.[7]

Q1: My reaction stalls with significant amounts of unreacted acacetin remaining. Why is this happening?

A1: This points to an issue with reaction activation or kinetics. Consider the following:

  • Moisture Contamination: Glycosylation reactions are extremely sensitive to water. Trace amounts of moisture will hydrolyze your activated glycosyl donor (acetobromogalactose) faster than it can react with acacetin.[7][8]

    • Expertise & Trustworthiness: Always use flame- or oven-dried glassware. Solvents must be anhydrous grade and preferably distilled over a suitable drying agent. The use of activated molecular sieves (3Å or 4Å) in the reaction flask is essential to scavenge any residual moisture.[8]

  • Promoter/Catalyst Inactivity: Silver carbonate (Ag₂CO₃) is a common promoter, but its effectiveness can diminish with age or improper storage.

    • Expertise & Trustworthiness: Use fresh, high-purity silver carbonate. Ensure it is a fine, dry powder. Some protocols call for other promoters like silver oxide (Ag₂O) or mercury salts, though the latter are often avoided due to toxicity.[4][5]

  • Suboptimal Temperature: Many glycosylation reactions are initiated at low temperatures (e.g., -40°C to 0°C) to control the initial activation, and then slowly warmed to room temperature to drive the reaction to completion.[8][9] Starting too warm can sometimes lead to side reactions, while remaining too cold may result in sluggish kinetics.

    • Expertise & Trustworthiness: The optimal temperature profile depends on the specific substrates and promoter system.[10] A good starting point is to combine the reactants at 0°C and let the mixture slowly warm to room temperature over several hours while monitoring progress by Thin Layer Chromatography (TLC).

Q2: How does the choice of glycosyl donor affect the yield?

A2: The nature of the glycosyl donor is critical. For flavonoid glycosylation, acetylated glycosyl bromides (like acetobromogalactose) are common.[4]

  • Reactivity vs. Stability: The reactivity of the donor is a balancing act. More reactive donors can improve yields but may also be more prone to hydrolysis or side reactions. The choice of protecting groups on the sugar influences this; electron-withdrawing groups like acetyl ("disarming") make the donor more stable but less reactive, while electron-donating groups like benzyl ("arming") have the opposite effect.[8]

  • Anomeric Configuration: Acetylated β-D-glycosyl bromides have been shown to give higher yields in some flavonoid glycosylations compared to other isomers.[4]

  • Purity: Impurities in the donor can inhibit the reaction. It is crucial to use a high-purity donor, or one that has been freshly prepared and characterized.

Category 2: Side Product Formation & Selectivity

Q3: I see multiple spots on my TLC plate after the glycosylation reaction. What are the likely side products?

A3: Side product formation is a common challenge. The most frequent culprits include:

  • Hydrolyzed Glycosyl Donor: If moisture is present, the acetobromogalactose will hydrolyze to tetraacetylgalactose. This is often visible on a TLC plate.

  • Glycal Formation: Elimination of HBr from the glycosyl donor can form a glycal, a common byproduct in Koenigs-Knorr reactions, especially if conditions are not optimized.[4]

  • Orthoester Formation: The participating acetyl group at C-2 can, under certain conditions, react with the acceptor alcohol to form a stable orthoester instead of the desired glycoside.[6] This is more common with sterically hindered alcohols.

  • α-Anomer Formation: While the C-2 acetyl group strongly directs the formation of the β-anomer, small amounts of the α-anomer can form, particularly if reaction conditions are not ideal.

Q4: How can I ensure the glycosylation occurs at the 7-OH and not the 5-OH position of acacetin?

A4: Fortunately, acacetin has intrinsic regioselectivity that works in our favor.

  • Expertise & Trustworthiness: The hydroxyl group at the C-5 position is significantly less acidic and nucleophilic than the C-7 hydroxyl. This is because it forms a strong intramolecular hydrogen bond with the carbonyl oxygen at the C-4 position.[4] This interaction effectively "protects" the 5-OH group, directing glycosylation to the more accessible and reactive 7-OH position. For this reason, an explicit protection step for the 5-OH group is typically not required in the synthesis of 7-O-flavonoid glycosides.[4]

Category 3: Deprotection & Purification

Q5: The final deacetylation step is reducing my overall yield. Are there alternatives to Zemplén conditions?

A5: The Zemplén deacetylation (a catalytic amount of sodium methoxide in methanol) is the standard method for removing acetyl protecting groups. However, flavonoids can be sensitive to strongly basic conditions, which can potentially lead to the degradation of the chromone ring system.[11]

  • Expertise & Trustworthiness: If you observe significant product degradation (indicated by color changes or multiple new spots on TLC), you should first ensure your Zemplén conditions are as mild as possible. The reaction should be run at room temperature or below and carefully monitored by TLC. It should be quenched with a weak acid (like acetic acid or an acidic resin) as soon as the starting material is consumed. For particularly sensitive substrates, other methods like aminolysis (e.g., with ammonia in methanol) could be explored, though Zemplén is generally efficient for this class of compounds.

Q6: What is the most effective method for purifying the final product?

A6: Purification is critical for isolating Acacetin-7-O-β-D-galactopyranoside.

  • Expertise & Trustworthiness: Multi-step purification is usually required.

    • Post-Glycosylation: After the initial glycosylation reaction, a filtration to remove the insoluble silver salts is the first step. The crude protected intermediate is then typically purified using silica gel column chromatography.

    • Post-Deacetylation: The final, deprotected product is more polar. It is also purified by silica gel column chromatography, but will require a more polar solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/methanol). Recrystallization from a suitable solvent system (like methanol/water) can be an excellent final step to obtain highly pure material.

Quantitative Data Summary

The yield of flavonoid glycosylation reactions is highly variable and depends on the specific substrates and conditions used.

MethodGlycosyl DonorPromoterSolventTypical Yield RangeReference
Koenigs-KnorrAcetylated Glycosyl BromideAg₂CO₃ / Ag₂ODichloromethane, Chloroform, Quinoline30% - 70%[4]
Phase-Transfer CatalysisAcetylated Glycosyl BromideBenzyltriethylammonium BromideChloroform / aq. KOH40% - 60%[4]
Modified Michael MethodAcetylated Glycosyl BromideK₂CO₃AcetoneLow (e.g., 2-11%)[12]

Detailed Experimental Protocol: Koenigs-Knorr Synthesis

This protocol provides a representative starting point. Optimization of stoichiometry, temperature, and reaction time may be required.

Materials and Reagents

ReagentPurityNotes
Acacetin>98%Must be dry.
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl BromideHigh PurityFreshly prepared or purchased high grade.
Silver Carbonate (Ag₂CO₃)Reagent GradeStore in a desiccator, protected from light.
Dichloromethane (DCM)AnhydrousDistilled over CaH₂.
Methanol (MeOH)AnhydrousFor deacetylation step.
Sodium Methoxide (NaOMe)0.5 M in MeOHFor deacetylation.
Molecular SievesActivated by heating under vacuum.

Step 1: Glycosylation Reaction

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Acacetin (1.0 eq) and activated 4Å molecular sieves.

  • Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to acacetin.

  • Cool the stirred suspension to 0°C in an ice bath.

  • In a separate, dry flask, dissolve 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (1.5 eq) in anhydrous DCM.

  • Add Silver Carbonate (2.0 eq) to the acacetin suspension, followed by the dropwise addition of the glycosyl donor solution over 15-20 minutes. The flask should be protected from light (e.g., wrapped in aluminum foil).

  • Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The formation of a new, less polar spot (the protected product) and the consumption of acacetin should be observed.

Step 2: Workup and Isolation of the Intermediate

  • Once the reaction is complete, dilute the mixture with DCM.

  • Filter the suspension through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad thoroughly with DCM.

  • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Purify the crude product by silica gel column chromatography to obtain pure acacetin-7-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside).

Step 3: Deacetylation (Zemplén Conditions)

  • Dissolve the purified, protected glycoside from Step 2 in anhydrous Methanol.

  • Add a catalytic amount of 0.5 M sodium methoxide in methanol solution (e.g., 0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed (typically 1-3 hours). The product will be a much more polar spot.

  • Neutralize the reaction by adding a few drops of acetic acid or an acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺) until the pH is ~7.

  • Filter off the resin (if used) and concentrate the solution under reduced pressure.

Step 4: Final Purification

  • Purify the crude product from Step 3 by silica gel column chromatography, typically using a gradient eluent system such as DCM/Methanol or Ethyl Acetate/Methanol.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Acacetin-7-O-β-D-galactopyranoside as a solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

References

  • BenchChem. (2025). Troubleshooting low yield in glycosylation reactions with 2,6-Di-o-methyl-d-glucose. BenchChem Technical Support.
  • Shakhova, N. et al. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Chemistry. [Link]

  • Kumar, A. et al. (2012). Facile synthesis of acacetin-7-O-β-D-galactopyranoside. Carbohydrate Research. [Link]

  • BenchChem. (2025). Troubleshooting low yields in glycosylation reactions with sorbopyranose donors. BenchChem Technical Support.
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280442, Acacetin. [Link]

  • Xiao, J. et al. (2023). New insights on bioactivities and biosynthesis of flavonoid glycosides. Critical Reviews in Food Science and Nutrition. [Link]

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  • Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

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"overcoming low signal intensity in LC-MS analysis of flavonoid glycosides"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for LC-MS Analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low signal intensity in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of flavonoid glycosides.

As Senior Application Scientists, we understand that robust and sensitive analytical methods are paramount. This document provides field-proven insights and systematic protocols to enhance your analytical outcomes, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the analysis of flavonoid glycosides.

Q1: Why are my flavonoid glycoside signals so low in ESI-MS?

A: Low signal intensity for flavonoid glycosides can stem from several factors. The most common culprits include suboptimal ionization, ion suppression from matrix components or mobile phase additives, inefficient sample extraction, or poor chromatographic peak shape.[1] Flavonoid glycosides, due to their polar sugar moieties and phenolic backbones, require careful optimization of both chromatographic and mass spectrometric conditions to achieve sensitive detection.

Q2: Should I use positive or negative ionization mode for flavonoid glycosides?

A: For general quantitative analysis, negative ion mode Electrospray Ionization (ESI) is often more sensitive and selective.[2] The multiple hydroxyl groups on the flavonoid structure are acidic and readily deprotonate to form [M-H]⁻ ions. However, positive ion mode can provide complementary structural information, particularly through the formation of sodium adducts [M+Na]⁺, which can help determine the size of glycosidic substituents.[3][4] It is often beneficial to run samples in both modes during method development to determine the optimal approach for your specific analytes.[4]

Q3: What is the best mobile phase for analyzing flavonoid glycosides?

A: The most effective mobile phases are typically binary systems consisting of water and an organic solvent (acetonitrile or methanol), modified with a small amount of acid.[5] Acetonitrile is often preferred for providing better resolution and lower baseline noise.[5][6] An acidified mobile phase, commonly with 0.1% formic acid , improves chromatographic peak shape and promotes protonation (in positive mode) or aids in consistent deprotonation (in negative mode).[7][8] While effective, high concentrations of acid can lead to ion suppression, so the concentration must be optimized.[2]

Q4: Can my sample preparation method be the cause of low signal?

A: Absolutely. Inefficient extraction can lead to low recovery of target analytes. The diverse solubility of flavonoid glycosides makes extraction challenging.[8] Furthermore, co-extraction of matrix components (e.g., salts, lipids) can cause significant ion suppression in the MS source.[1] Developing a selective sample preparation method, such as Solid Phase Extraction (SPE) or dispersive liquid-liquid microextraction (DLLME), is critical for removing interferences and concentrating the analytes.[2][9]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity. We will address issues sequentially from sample preparation through to mass spectrometric detection.

Workflow for Troubleshooting Low Signal Intensity

The following diagram outlines a logical workflow for diagnosing signal issues.

Troubleshooting_Workflow Start Low or No Signal Detected Check_MS Q: Is the MS functioning correctly? Start->Check_MS Infusion_Test Perform direct infusion of a standard. Monitor for stable signal. Check_MS->Infusion_Test Yes MS_Issue Problem is likely MS hardware or source. - Check voltages, gas flows, cleanliness. - Consult service engineer. Check_MS->MS_Issue No Infusion_Test->MS_Issue Signal Unstable or Absent LC_MS_Issue Problem is likely with LC or sample. Infusion_Test->LC_MS_Issue Signal Stable Check_LC Q: Is the LC system delivering properly? LC_MS_Issue->Check_LC LC_Test Inject standard with column removed (use union). Observe peak shape and intensity. Check_LC->LC_Test Yes LC_Hardware_Issue Problem is likely LC hardware. - Check for leaks, pump issues (air bubbles), injector problems. Check_LC->LC_Hardware_Issue No LC_Test->LC_Hardware_Issue No Peak or Poor Shape Chrom_Issue Problem is related to chromatography or sample. LC_Test->Chrom_Issue Good Peak Shape Check_Chrom Q: Is the issue chromatographic? Chrom_Issue->Check_Chrom Chrom_Test Inject standard with column installed. - Poor peak shape? - Drifting retention time? Check_Chrom->Chrom_Test Yes Optimize_Method Optimize LC Method & Sample Prep - Mobile Phase - Gradient - Column Chemistry - Sample Extraction/Cleanup Check_Chrom->Optimize_Method No Chrom_Test->Optimize_Method No, just low intensity Column_Issue Column may be contaminated or degraded. - Flush or replace column. Chrom_Test->Column_Issue Yes, poor shape/drift

Caption: A step-by-step decision tree for troubleshooting low LC-MS signal.

Section 2.1: Sample Preparation Issues

Q: My signals are low across all analytes. I suspect my extraction is inefficient. How can I improve it?

A: This is a common issue, as the broad polarity range of flavonoid glycosides makes universal extraction difficult.[8]

  • Causality: Inefficient extraction results in low analyte recovery, meaning less analyte is introduced into the instrument, leading to a weak signal. Plant or biological matrices are complex, and flavonoids can be tightly bound.

  • Solution:

    • Optimize Extraction Solvent: A mixture of methanol and water (e.g., 60:40 or 70:30 v/v) is a good starting point for extracting a wide range of glycosylated flavonoids.[8]

    • Employ Advanced Extraction: For complex matrices like plant tissue or plasma, simple liquid-liquid extraction (LLE) may not be sufficient and can introduce interferences.[2] Consider:

      • Solid Phase Extraction (SPE): Use a reversed-phase (C18) or mixed-mode cartridge to capture flavonoids while washing away highly polar (salts) and non-polar (lipids) interferences. This concentrates the sample and reduces matrix effects.[10]

      • Dispersive Liquid-Liquid Microextraction (DLLME): This technique offers high enrichment factors and can effectively separate analytes from aqueous matrices, reducing interference.[2][9]

    • Verify Recovery: Spike a blank matrix with a known concentration of your analytes before extraction. Compare the response to a standard prepared in a clean solvent to calculate the extraction recovery. An acceptable recovery is typically >80%.

Section 2.2: Liquid Chromatography (LC) Optimization

Q: My peak shapes are broad or tailing, and the signal intensity is poor. How are these related and how can I fix it?

A: Poor peak shape directly impacts signal intensity. A broad peak has a lower height (intensity) for the same peak area compared to a sharp peak. Tailing often indicates secondary interactions with the stationary phase.

  • Causality: Flavonoid glycosides can interact with residual silanol groups on silica-based C18 columns, leading to tailing.[7] An improper mobile phase pH can also lead to poor peak shape if the analyte is partially ionized.

  • Solutions:

    • Mobile Phase Additives: The use of an acid modifier is critical. Formic acid (0.1-0.5%) is most common.[7] It suppresses the ionization of silanol groups on the column and ensures the flavonoid's phenolic hydroxyls are in a consistent protonation state, leading to sharper, more symmetrical peaks.[5]

    • Column Selection: Use a high-quality, well-end-capped C18 column. End-capping neutralizes most of the residual silanol groups, minimizing secondary interactions.[7] For very polar glycosides, a column with an aqueous-stable C18 phase may be beneficial.

    • Organic Solvent Choice: Acetonitrile generally provides better chromatographic efficiency (sharper peaks) and lower backpressure than methanol, which can improve resolution and sensitivity.[5][6]

Mobile Phase AdditiveTypical ConcentrationPositive Mode ESI EffectNegative Mode ESI EffectReference
Formic Acid 0.1% - 0.5%Excellent proton donor ([M+H]⁺)Promotes consistent deprotonation ([M-H]⁻)[7]
Acetic Acid 0.1% - 1%Good proton donor, less volatileGood, may form adducts[7]
Ammonium Formate/Acetate 5-10 mMCan improve reproducibility, may form [M+NH₄]⁺ adductsCan improve reproducibility[8]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent for chromatography but causes severe ion suppression in ESI-MS. Avoid if possible.Severe ion suppression[7]
Section 2.3: Mass Spectrometry (MS) Source Optimization

Q: I have good peak shape, but my MS signal is still weak. How do I optimize the ion source?

A: The ESI source is where ionization occurs. Its parameters must be tuned to efficiently convert your liquid-phase analytes into gas-phase ions. These settings are highly interdependent with your LC conditions (flow rate, mobile phase composition).[11]

  • Causality: Inefficient desolvation or ionization in the ESI source means fewer ions are generated and transferred into the mass analyzer, resulting in a low signal.

  • Solution: Systematic Source Optimization: The best approach is to perform a direct infusion of a representative flavonoid glycoside standard. While infusing at a constant rate, adjust the following parameters to maximize the signal intensity for your analyte's m/z.

ParameterFunctionOptimization StrategyReference
Capillary/Spray Voltage Creates the electrostatic potential to form the ESI spray.Adjust in small increments (e.g., 0.5 kV). Too high can cause discharge; too low results in an unstable spray.[3]
Nebulizer Gas Pressure Shears the liquid into fine droplets.Higher flow rates require higher pressure. Optimize for a stable signal; excess pressure can cool the source.[11]
Drying Gas Flow & Temp. Aids in solvent evaporation from droplets.Increase for higher LC flow rates or highly aqueous mobile phases. For thermally labile compounds, use the lowest temperature that gives good signal to avoid degradation.[2][11]
Source Position The physical position of the ESI probe relative to the MS inlet.Optimize horizontally and vertically for maximum ion transmission into the MS.[11]
Diagram of Key ESI Parameters

ESI_Process cluster_Source ESI Source LC_Eluent LC Eluent (Analyte + Mobile Phase) Capillary Capillary Tip High Voltage Applied LC_Eluent->Capillary:tip Spray Taylor Cone & Charged Droplets Capillary->Spray Nebulizing Gas Spray->p1 Desolvation Solvent Evaporation (Assisted by Drying Gas & Heat) Desolvation->p2 Coulomb_Fission Coulomb Fission (Droplets reach Rayleigh limit and explode) Coulomb_Fission->p3 Gas_Phase_Ions Gas-Phase Ions [M-H]⁻ or [M+H]⁺ MS_Inlet To Mass Analyzer Gas_Phase_Ions->MS_Inlet p1->Desolvation p2->Coulomb_Fission p3->Gas_Phase_Ions

Caption: Key stages of the Electrospray Ionization (ESI) process affecting signal.

Part 3: Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol details a systematic approach to selecting the optimal mobile phase for your analysis.

  • Objective: To find a mobile phase composition that provides good peak shape and maximal MS signal.

  • Materials:

    • Flavonoid glycoside standard (e.g., Rutin).

    • LC-MS grade water, acetonitrile, and methanol.

    • LC-MS grade formic acid and acetic acid.

  • Procedure:

    • Prepare a stock solution of your standard at ~1 µg/mL in 50:50 methanol:water.

    • Prepare four sets of mobile phases:

      • Set A: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid

      • Set B: Water + 0.1% Formic Acid / Methanol + 0.1% Formic Acid

      • Set C: Water + 0.5% Acetic Acid / Acetonitrile + 0.5% Acetic Acid

      • Set D: Water + 0.5% Acetic Acid / Methanol + 0.5% Acetic Acid

    • Equilibrate your LC system (e.g., C18 column, 40°C) with Mobile Phase Set A.

    • Inject the standard using a generic gradient (e.g., 5% to 95% organic over 15 minutes).

    • Acquire data in both positive and negative ESI modes.

    • Record the peak intensity, peak width, and tailing factor.

    • Repeat steps 3-6 for Mobile Phase Sets B, C, and D.

    • Analysis: Compare the results. Acetonitrile with 0.1% formic acid (Set A) is often the best starting point, providing a good balance of chromatographic performance and ionization efficiency.[5][7] If signal is still low, evaluate other options. Choose the combination that yields the highest intensity with the best peak symmetry.

Protocol 2: Tandem MS (MS/MS) Optimization for Glycosides

This protocol helps in optimizing collision energy to obtain characteristic fragment ions for identification and quantification.

  • Objective: To determine the optimal collision energy (CE) for fragmenting the precursor ion to a stable, high-intensity product ion.

  • Procedure:

    • Infuse a standard solution of your target flavonoid glycoside directly into the mass spectrometer.

    • In the MS method, select the precursor ion (e.g., the [M-H]⁻ ion).

    • Set up a series of experiments where the CE is ramped. For example, acquire data at CE values of 10, 15, 20, 25, 30, 35, and 40 eV.

    • Monitor the resulting product ion spectrum at each CE value.

    • Interpretation:

      • At low CE, you will see mostly the precursor ion with little to no fragmentation.

      • As CE increases, you will observe the loss of the sugar moiety. For example, a flavonoid rutinoside (like Rutin, precursor [M-H]⁻ at m/z 609) will lose the rutinoside group (308 Da) to yield the aglycone fragment (quercetin, product ion at m/z 301).[4][8] This is often the most abundant and characteristic fragment.

      • At very high CE, the aglycone itself will begin to fragment, which can be useful for structural confirmation but may not be ideal for quantification.

    • Select the CE value that produces the highest intensity for your desired product ion (typically the aglycone). This will be the optimal setting for your Multiple Reaction Monitoring (MRM) method.

By systematically addressing each stage of the analytical process, from sample preparation to detection, you can effectively diagnose and overcome the challenges of low signal intensity, leading to more robust and reliable results in your analysis of flavonoid glycosides.

References

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. (2019). Molecules. [Link]

  • Optimization of a liquid chromatography method based on simultaneous electrospray ionization mass spectrometric and ultraviolet photodiode array detection for analysis of flavonoid glycosides. (2001). Journal of Chromatography A. [Link]

  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. (2020). Molecules. [Link]

  • A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. (2007). Journal of Agricultural and Food Chemistry. [Link]

  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. (2020). Food Chemistry. [Link]

  • Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. (2010). Mass Spectrometry Reviews. [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. (2015). Molecules. [Link]

  • Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. (2024). Molecules. [Link]

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. (2019). ResearchGate. [Link]

  • Mass spectrometry in the structural analysis of flavonoids. (2004). Journal of Mass Spectrometry. [Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024). RSC Advances. [Link]

  • Approach to the study of flavone di-C-glycosides by high performance liquid chromatography-tandem ion trap mass spectrometry and its application to characterization of flavonoid composition in Viola yedoensis. (2009). Journal of Chromatography A. [Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024). RSC Publishing. [Link]

  • Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling. (2008). Journal of Mass Spectrometry. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]

  • Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. (2022). Rodriguésia. [Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024). RSC Publishing. [Link]

  • Liquid Chromatography - Tandem Mass Spectrometry Discovery and Profiling of Anthocyanin Flavonoids... (2022). YouTube. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America. [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go?. (2023). Biotage. [Link]

  • LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. (2021). Critical Reviews in Food Science and Nutrition. [Link]

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Technical Support Center: A Researcher's Guide to Preventing Acacetin-7-O-beta-D-galactopyranoside Degradation During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and extraction of Acacetin-7-O-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising flavonoid glycoside. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize degradation and maximize the yield of your target compound.

Introduction: Understanding the Fragility of this compound

This compound is a naturally occurring glycosyloxyflavone found in various plants, such as the flower heads of Chrysanthemum morifolium[1][2][3]. Like many flavonoid glycosides, it is susceptible to degradation during the extraction process. The primary culprits are hydrolysis of the glycosidic bond, oxidation of the flavonoid backbone, and other chemical transformations induced by harsh experimental conditions. These degradation pathways can be triggered by several factors, including temperature, pH, light, and the presence of endogenous enzymes in the plant matrix[4][5].

This guide will provide you with the knowledge and tools to navigate these challenges and develop a robust extraction strategy that preserves the integrity of this compound.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the extraction of this compound:

Q1: What are the primary causes of this compound degradation during extraction?

A1: The main factors leading to the degradation of flavonoid glycosides like this compound are:

  • Enzymatic Hydrolysis: Endogenous plant enzymes, such as β-glucosidases, can cleave the galactoside moiety from the acacetin aglycone[6][7][8].

  • Acid/Base Hydrolysis: Extreme pH conditions can catalyze the hydrolysis of the glycosidic bond[6][7][9].

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidative degradation of the flavonoid structure[10][11][12][13].

  • Oxidation: The presence of oxygen can lead to the oxidative degradation of the phenolic rings in the acacetin structure, often accelerated by heat and light[4][14].

  • Photodegradation: Exposure to UV or even visible light can induce degradation of the flavonoid molecule[4][14].

Q2: How do I choose the right solvent for extracting this compound while minimizing degradation?

A2: As a polar flavonoid glycoside, this compound is most soluble in polar solvents. Aqueous mixtures of ethanol or methanol are commonly effective choices[4]. For less polar flavonoids, acetone or ethyl acetate might be suitable[4]. It is crucial to select a solvent that does not promote degradation; for instance, highly acidic or basic solvents should be avoided unless pH is carefully controlled[4].

Q3: What is the optimal temperature range for the extraction process?

A3: For traditional extractions, a temperature range of 40-60°C is often a safe starting point to minimize thermal degradation[4]. However, for certain flavonoid subclasses, temperatures up to 80°C may be optimal for extraction efficiency[4]. It's a trade-off between solubility and stability, so the ideal temperature should be determined empirically for your specific plant material and extraction method. Modern techniques like pressurized liquid extraction (PLE) might use higher temperatures for shorter durations[4].

Q4: Can I add anything to my extraction solvent to enhance the stability of this compound?

A4: Yes, adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can significantly reduce oxidative degradation[4]. This is particularly beneficial when working with flavonoids that are prone to oxidation.

Q5: What are the ideal storage conditions for my final extract containing this compound?

A5: To ensure the long-term stability of your extract, it should be stored at low temperatures, ideally in a refrigerator (2-8°C) or freezer (below -18°C)[4]. It is also critical to protect the extract from light by using amber-colored vials and storing them in the dark[4]. For highly sensitive compounds, storing under an inert gas like nitrogen or argon can prevent long-term oxidation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your extraction experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of this compound Enzymatic Degradation: Endogenous plant enzymes are hydrolyzing the glycoside.Enzyme Deactivation: Before solvent extraction, deactivate enzymes by freeze-drying the plant material[15]. Alternatively, a quick blanching with hot solvent vapor can be effective.
Incomplete Extraction: The solvent and/or extraction parameters are not optimal.Optimize Extraction Parameters: Experiment with different solvent polarities (e.g., varying the ethanol/water ratio). Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures[15][16][17].
Presence of acacetin aglycone in the extract Hydrolysis: The glycosidic bond is being cleaved.Control pH: Maintain the pH of your extraction solvent within a mildly acidic to neutral range (pH 4-6) to minimize acid/base-catalyzed hydrolysis[4]. Reduce Temperature: Lower the extraction temperature to slow down the rate of hydrolysis[10][13].
Extract discoloration (e.g., browning) Oxidation: The flavonoid is degrading due to exposure to oxygen.Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Add Antioxidants: Incorporate antioxidants like ascorbic acid into your extraction solvent[4].
Light-Induced Degradation: Exposure to light is causing photodegradation.Protect from Light: Use amber glassware or wrap your extraction setup with aluminum foil. Work in a dimly lit environment and store extracts in the dark[4].
Inconsistent results between batches Variability in Plant Material: Differences in plant age, growing conditions, or post-harvest handling.Standardize Plant Material: Use plant material from the same source and harvest time. Standardize pre-treatment procedures like drying and grinding.
Fluctuations in Extraction Conditions: Inconsistent temperature, pH, or extraction time.Strict Protocol Adherence: Carefully monitor and control all extraction parameters. Use calibrated equipment to ensure consistency.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to the extraction and analysis of this compound.

Protocol 1: Optimized Solvent Extraction with Degradation Prevention

This protocol provides a general workflow for solvent extraction while incorporating measures to prevent the degradation of this compound.

1. Sample Preparation:

  • Start with high-quality, dried plant material. Freeze-drying is the preferred method to inhibit enzymatic activity[15].
  • Grind the dried plant material to a fine powder to increase the surface area for extraction.

2. Extraction Solvent Preparation:

  • Prepare a solution of 70% ethanol in water.
  • To prevent oxidation, consider adding an antioxidant like ascorbic acid (0.1% w/v) to the solvent[4].
  • Adjust the solvent pH to approximately 5.0 using a suitable buffer or dilute acid/base. Many phenolic compounds are stable in a pH range of 4-7[4].

3. Extraction Process:

  • Combine the powdered plant material with the extraction solvent in a flask. A solid-to-liquid ratio of 1:10 (w/v) is a good starting point.
  • Perform the extraction in a temperature-controlled environment, avoiding excessive heat. A range of 40-50°C is recommended.
  • Protect the extraction setup from light by using amber glassware or covering it with aluminum foil[4].
  • Stir the mixture for a defined period (e.g., 2-4 hours) to ensure thorough extraction.

4. Filtration and Concentration:

  • Separate the extract from the solid plant material by filtration or centrifugation.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

5. Storage:

  • Store the final extract at -20°C in an amber vial, preferably under an inert atmosphere[4].
Protocol 2: Analytical Quantification by HPLC

This protocol outlines a method for the quantification of this compound in your extracts.

1. HPLC System and Conditions:

  • Column: A reverse-phase C18 column is commonly used for flavonoid analysis[18].
  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.
  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
  • Detection: UV detection at a wavelength of around 340 nm is optimal for acacetin and its glycosides[18][19].
  • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) for reproducible retention times.

2. Sample and Standard Preparation:

  • Prepare a stock solution of your extract in the initial mobile phase composition.
  • Prepare a series of standard solutions of pure this compound of known concentrations.
  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the standards to generate a calibration curve.
  • Inject your extract samples.
  • Identify the peak for this compound based on its retention time compared to the standard.
  • Quantify the amount of this compound in your sample using the calibration curve.

Visualizing Degradation Pathways and Prevention Strategies

The following diagrams illustrate the key factors leading to the degradation of this compound and the workflow for preventing this degradation.

cluster_degradation Degradation Factors cluster_pathways Degradation Pathways High Temperature High Temperature Hydrolysis of Glycosidic Bond Hydrolysis of Glycosidic Bond High Temperature->Hydrolysis of Glycosidic Bond Oxidation of Flavonoid Core Oxidation of Flavonoid Core High Temperature->Oxidation of Flavonoid Core Extreme pH Extreme pH Extreme pH->Hydrolysis of Glycosidic Bond Light Exposure Light Exposure Photodegradation Photodegradation Light Exposure->Photodegradation Oxygen Oxygen Oxygen->Oxidation of Flavonoid Core Enzymatic Activity Enzymatic Activity Enzymatic Activity->Hydrolysis of Glycosidic Bond Degraded Products Degraded Products Hydrolysis of Glycosidic Bond->Degraded Products Oxidation of Flavonoid Core->Degraded Products Photodegradation->Degraded Products This compound This compound This compound->Hydrolysis of Glycosidic Bond leads to This compound->Oxidation of Flavonoid Core leads to This compound->Photodegradation leads to

Caption: Key factors and pathways leading to the degradation of this compound.

cluster_conditions Preventative Measures Start Start Plant Material Plant Material Start->Plant Material Pre-treatment Pre-treatment (e.g., Freeze-drying) Plant Material->Pre-treatment Extraction Controlled Extraction Pre-treatment->Extraction Filtration Filtration Extraction->Filtration Concentration Low-Temperature Concentration Filtration->Concentration Storage Proper Storage Concentration->Storage End Stable Extract Storage->End Enzyme Deactivation Enzyme Deactivation Enzyme Deactivation->Pre-treatment Optimized Temperature (40-60°C) Optimized Temperature (40-60°C) Optimized Temperature (40-60°C)->Extraction pH Control (4-6) pH Control (4-6) pH Control (4-6)->Extraction Light Protection Light Protection Light Protection->Extraction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Extraction

Caption: Recommended workflow for preventing degradation during extraction.

References

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  • Lindahl, S. (2015). Enzymatic hydrolysis coupled to hot water extraction for determination of flavonoids in plants.
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  • Tzanova, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1326. [Link]

  • Dzah, C. S., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Nutrition, 7, 609239. [Link]

  • Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512. [Link]

  • Liu, Y., et al. (2019). A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. Molecules, 24(10), 1893. [Link]

  • Loo, Y. Y., et al. (2020). Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity. Molecules, 25(23), 5537. [Link]

  • ET-Chem. (2024). HPLC Chromatograph for Acacetin: Detailed Guide. Retrieved from [Link]

  • Choi, Y. H., et al. (2015). Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study. Journal of Pharmaceutical Investigation, 45(6), 611-619. [Link]

  • Madi, N. B., et al. (2018). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Antioxidants, 7(5), 64. [Link]

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  • Wang, Z., et al. (2013). Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 38(1), 84-86. [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • Hu, C. Q., et al. (1994). Anti-AIDS agents, 10. This compound, an anti-HIV principle from Chrysanthemum morifolium and a structure-activity correlation with some related flavonoids. Journal of Natural Products, 57(1), 42-51. [Link]

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Technical Support Center: Troubleshooting Poor Separation of Flavonoid Glycoside Isomers in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of flavonoid glycoside isomers. Flavonoid isomers, often differing only by the position of a glycosidic bond or the stereochemistry of a sugar moiety, present a significant chromatographic challenge. Poor resolution is a common hurdle, but a systematic approach to troubleshooting can resolve even the most stubborn co-elution problems.

This document provides a series of troubleshooting guides in a question-and-answer format, grounded in chromatographic theory and practical experience, to help you achieve baseline separation.

Level 1: Foundational Troubleshooting

This section addresses the most common and easily rectifiable issues. Before making drastic changes to your method, always start here.

Q1: My flavonoid isomer peaks are broad and poorly resolved. What are the first things I should check?

A1: Broad, poorly resolved peaks are often symptoms of issues with the system's health or basic method parameters, rather than a fundamental flaw in the method's selectivity. Before adjusting the mobile phase or changing the column, perform these initial system checks.

Systematic Checks:

  • System Suitability: Confirm that your HPLC system is performing optimally. Inject a well-characterized standard mixture (not your isomers) to check for system pressure, peak asymmetry, and theoretical plates. If these are out of specification, troubleshoot the instrument itself (e.g., check for leaks, worn pump seals, or detector issues) before proceeding.[1]

  • Column Health: A deteriorated column is a primary cause of lost resolution.[1][2] Check the column's history. How many injections has it seen? Has it been properly stored and regenerated? A simple test is to run the column manufacturer's test mix to see if it meets performance criteria. If not, attempt to regenerate it according to the manufacturer's instructions or replace it.

  • Extra-Column Volume: Ensure all tubing is of the minimum necessary length and internal diameter, especially in UHPLC systems. Excessive extra-column volume leads to band broadening, which can obscure the separation of closely eluting peaks.

  • Sample Overload: Injecting too much sample is a frequent cause of peak fronting, tailing, and broadening, which severely degrades resolution.[2][3] To check for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape and resolution improve significantly at lower concentrations, you are overloading the column.

Level 2: Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC. Isomers have very subtle differences in physicochemical properties, and adjustments to the mobile phase can amplify these differences.

Q2: I've confirmed my system is healthy, but my isomers are still co-eluting. How can I use the mobile phase to improve separation?

A2: Optimizing the mobile phase composition is a critical step for separating structurally similar compounds.[2][4] This involves systematically adjusting the organic modifier, aqueous phase pH, and additives.

Below is a logical workflow for systematically optimizing your mobile phase to resolve flavonoid glycoside isomers.

Mobile_Phase_Optimization cluster_0 Step 1: Organic Modifier cluster_1 Step 2: Aqueous Phase start Start: Co-eluting Isomers org_type Change Organic Modifier Type (Acetonitrile vs. Methanol) start->org_type Evaluate Selectivity org_strength Adjust Organic Strength (Isocratic % or Gradient Slope) org_type->org_strength Fine-tune Retention ph_adjust Optimize pH (Control Ionization) org_strength->ph_adjust If resolution still poor additive_type Change Additive (e.g., Formic vs. Acetic Acid) ph_adjust->additive_type Refine Peak Shape end Resolution Achieved additive_type->end

Caption: A systematic workflow for mobile phase optimization.

The choice between acetonitrile (ACN) and methanol (MeOH) is not arbitrary; these solvents interact differently with analytes and the stationary phase, leading to changes in selectivity.

  • Acetonitrile (ACN): Generally, ACN is a stronger eluent in reversed-phase HPLC and often provides sharper peaks and lower backpressure.[5][6] Its aprotic nature means it primarily interacts via dipole-dipole forces.

  • Methanol (MeOH): As a protic solvent, methanol can engage in hydrogen bonding with the analyte's hydroxyl groups.[7] This can introduce a different selectivity mechanism, which may be advantageous for separating flavonoid glycosides. In some cases, methanol can improve the peak shape of phenolic compounds.[5]

Protocol: Evaluating Organic Modifier Type

  • Develop an Isocratic Method: Start with your current C18 column and an isocratic mobile phase of 0.1% formic acid in water/ACN that elutes your isomers between 3 < k < 10.

  • Substitute with Methanol: Replace the ACN with MeOH. You will likely need to adjust the percentage to achieve similar retention times, as methanol is a weaker solvent. A good starting point is to use about 10% more methanol than acetonitrile (e.g., if you used 40% ACN, try 50% MeOH).[8]

  • Compare Selectivity (α): Analyze the chromatograms. Do not just look at resolution. Calculate the selectivity factor (α = k2/k1). A change in α, even if resolution is not yet baseline, indicates that the solvent type is affecting the separation mechanism. The elution order of your isomers might even reverse.[9]

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale
Solvent Type Polar AproticPolar ProticMeOH can form hydrogen bonds, altering interactions with the glycoside moieties.[7]
Elution Strength HigherLowerACN typically results in shorter retention times for the same percentage.[5][9]
Backpressure LowerHigherACN's lower viscosity is beneficial for system health.[6][7]
Selectivity Different dipole-dipole interactionsHydrogen bonding capabilityThe key reason for trying both. Selectivity can change dramatically.[9]

Flavonoids contain multiple phenolic hydroxyl groups, which can ionize depending on the mobile phase pH. The pKa values for these groups typically range from 6 to 11. If the mobile phase pH is close to the pKa of one of your isomers, you may see a mixture of ionized and non-ionized forms, leading to peak broadening or splitting.[10]

The Rule of Thumb: To ensure a single, stable form of the analyte, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[10] For flavonoids, this almost always means using an acidic mobile phase (pH 2.5-3.5) to suppress the ionization of the phenolic groups.

  • Common Additives: Formic acid (0.1%) or acetic acid (0.1%) are excellent choices.[11] They effectively lower the pH and are volatile, making them compatible with mass spectrometry (MS) detection.

  • Troubleshooting Step: If you are using an unbuffered mobile phase, the pH can be unstable, leading to retention time drift and poor reproducibility.[10] The simple addition of 0.1% formic acid can dramatically improve peak shape and resolution.[12][13][14]

Level 3: Advanced Strategies - Changing the Stationary Phase

If comprehensive mobile phase optimization fails to provide adequate resolution, the interaction between your isomers and the stationary phase is likely insufficient to effect a separation. It is time to consider a column with a different selectivity mechanism.

Q3: I've tried everything with my mobile phase on a standard C18 column, and I'm still not getting separation. What column should I try next?

A3: A standard C18 column separates primarily based on hydrophobicity. Since isomers have very similar hydrophobicity, a C18 may not be the right tool. Columns with alternative chemistries can exploit other molecular properties like aromaticity and shape.

Stationary_Phase_Selection cluster_0 Alternative Reversed-Phase Selectivity cluster_1 Alternative Mode start Poor Resolution on C18 phenyl Phenyl-Hexyl / Phenyl (π-π Interactions) start->phenyl Analyte is Aromatic pfp Pentafluorophenyl (PFP) (Dipole, π-π, Shape Selectivity) start->pfp Aromatic & Halogenated or Positional Isomers hilic HILIC (For highly polar glycosides) start->hilic Isomers are very polar & poorly retained on C18 end_rp Optimized RP Method phenyl->end_rp pfp->end_rp end_hilic Optimized HILIC Method hilic->end_hilic

Caption: Decision tree for selecting an alternative stationary phase.

  • Phenyl-Hexyl and Phenyl Phases (USP L11): These columns are an excellent first choice when moving from a C18 for flavonoid analysis.[15] The phenyl rings in the stationary phase can interact with the aromatic rings of the flavonoid backbone via π-π interactions.[16] This provides a completely different retention mechanism than the hydrophobic interactions of a C18 phase.[17]

  • Pentafluorophenyl (PFP) Phases (USP L43): PFP columns offer a complex mix of separation mechanisms, including hydrophobic, aromatic (π-π), dipole-dipole, and shape selectivity.[16][17] The highly electronegative fluorine atoms create a strong dipole, making these columns particularly effective for separating positional isomers or compounds with subtle differences in their electron distribution.[18]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar flavonoid glycosides (e.g., those with multiple sugar units) that have little or no retention on a C18 column, HILIC is a powerful alternative.[19][20] HILIC stationary phases (like bare silica, amide, or zwitterionic phases) retain polar compounds by partitioning them into a water-enriched layer on the surface of the stationary phase.[21][22] The mobile phase consists of a high percentage of organic solvent (like acetonitrile) with a small amount of aqueous buffer.[23]

Comparative Table of Stationary Phases

Column TypePrimary Separation MechanismBest For...Key Considerations
Standard C18 HydrophobicityGeneral purpose, initial method development.May not resolve isomers with similar polarity.
Phenyl-Hexyl Hydrophobicity, π-π Interactions Aromatic compounds, structural isomers.[17]Use of methanol can enhance π-π interactions.[7]
PFP Hydrophobicity, π-π, Dipole-Dipole, Shape Selectivity Positional isomers, halogenated compounds, complex mixtures.[18]Offers orthogonal selectivity to C18.
HILIC Hydrophilic Partitioning Very polar compounds, glycosides poorly retained in RP.[20][21]Requires careful equilibration; salt concentration in buffer is critical.[23]
Level 4: The Impact of Temperature

Temperature is a frequently overlooked but powerful parameter for optimizing separations.

Q4: Can changing the column temperature help resolve my isomers?

A4: Absolutely. Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions, which can alter selectivity.[24][25]

  • How it Works: Increasing the temperature generally decreases the retention time of all compounds because it lowers the mobile phase viscosity and increases analyte diffusion rates.[24][26] However, the retention time of different compounds may decrease at different rates. A small change in temperature (e.g., from 35°C to 45°C) can be enough to reverse the elution order of two peaks or move them from co-elution to baseline resolution.[25] In one study, optimizing the temperature to 40°C was a key factor in separating flavonoid isomers.[12]

  • Practical Approach: Methodically study the effect of temperature in 5°C or 10°C increments (e.g., 30°C, 40°C, 50°C). A well-thermostatted column compartment is essential for this, as temperature fluctuations can ruin reproducibility.[3]

  • A Word of Caution: Be aware of the thermal stability of your analytes and the temperature limits of your column (silica-based columns are often limited to 60-80°C).[15]

Protocol: Temperature Scouting Study

  • Establish a Baseline: Using your best method so far, run the separation at your standard temperature (e.g., 30°C).

  • Increase Temperature: Increase the column temperature to 40°C. Allow the system to fully equilibrate for at least 10-15 column volumes before injecting.

  • Increase Further: Repeat the process at 50°C.

  • Analyze Results: Compare the chromatograms. Look for changes in selectivity (α) and resolution (Rs). You may find an optimal temperature that provides the best separation. Elevated temperatures often improve peak efficiency (narrower peaks) as well.[26]

Frequently Asked Questions (FAQs)

Q: Should I use a gradient or isocratic elution? A: For method development, starting with a broad gradient is useful to determine the elution range of your compounds. However, for separating very similar isomers, an isocratic hold or a very shallow gradient in the region where the isomers elute often provides the best resolution. A steep gradient can cause closely eluting peaks to merge.

Q: My peaks are tailing. What is the cause? A: For flavonoids, tailing is often caused by secondary interactions between the phenolic hydroxyl groups and active silanol sites on the silica backbone of the column. This can be mitigated by:

  • Using an acidic mobile phase (e.g., 0.1% formic acid) to suppress silanol activity.

  • Using a modern, high-purity, end-capped column which has fewer accessible silanol groups.

  • Increasing the column temperature , which can sometimes improve peak symmetry.

Q: Can UHPLC help with isomer separation? A: Yes. Ultra-High-Performance Liquid Chromatography (UHPLC) uses columns with sub-2 µm particles. These columns provide significantly higher efficiency (narrower peaks) than traditional HPLC columns. This higher efficiency can translate directly into better resolution of closely eluting peaks, even if the selectivity of the method is unchanged.[27][28]

References
  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (n.d.). MDPI. Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution?. (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Although temperature does not have nearly the effect on HPLC separations that it has on GC... (n.d.). Toppr. Retrieved from [Link]

  • Evaluation of ZIC-HILIC columns for the analysis of flavonols. (n.d.). Research Trends. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). PMC - NIH. Retrieved from [Link]

  • PFP & Phenyl HPLC Columns. (n.d.). GL Sciences. Retrieved from [Link]

  • Retention Study of Flavonoids Under Different Chromatographic Modes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International. Retrieved from [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]

  • Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?. (2025, August 6). PharmaGuru. Retrieved from [Link]

  • Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. (2023, October 20). Lab Tech. Retrieved from [Link]

  • The Use of Temperature for Method Development in LC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Separation of some flavonoids using RP-HPLC-NP-TLC off-line coupled system. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. (2024, March 11). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. Retrieved from [Link]

  • The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (n.d.). Pharmacognosy Magazine. Retrieved from [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores. Retrieved from [Link]

  • HILIC HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved from [Link]

  • Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS. (n.d.). MDPI. Retrieved from [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.). Chromatography Online. Retrieved from [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016, September 13). LCGC International. Retrieved from [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters Corporation. Retrieved from [Link]

  • Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. (n.d.). PMC - NIH. Retrieved from [Link]

  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. (n.d.). GL Sciences. Retrieved from [Link]

  • Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. (2023, March 20). Nature. Retrieved from [Link]

  • Column Choices. (2015, April 8). Agilent. Retrieved from [Link]

  • Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (n.d.). Phenomenex. Retrieved from [Link]

  • Effect of Superficially Porous Particles on Chromatographic Analysis Time of Flavonoids. (2025, April 20). Iraqi Hyper-gate for Pharmaceutical and Associated Sciences. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.. (2024, June 5). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved from [Link]

  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. (2017, June 16). ScienceOpen. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Compounds. (n.d.). MDPI. Retrieved from [Link]

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Technical Support Center: Optimizing Enzymatic Hydrolysis of Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic hydrolysis of Acacetin-7-O-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful conversion of the glycoside to its aglycone form, acacetin.

I. Understanding the Reaction: A Quick Primer

The enzymatic hydrolysis of this compound involves the cleavage of the glycosidic bond between the acacetin flavonoid and the galactose sugar moiety. This reaction is catalyzed by a class of enzymes known as β-galactosidases. The successful optimization of this process hinges on a clear understanding of enzyme kinetics and the physicochemical properties of the substrate and product.

Diagram of the Hydrolysis Reaction

hydrolysis_reaction Acacetin_Glycoside This compound Enzyme β-galactosidase Acacetin_Glycoside->Enzyme Substrate Binding Products Acacetin + Galactose Enzyme->Products Catalysis

Caption: Enzymatic conversion of this compound.

II. Frequently Asked Questions (FAQs)

Enzyme Selection and Handling

Q1: What is the best enzyme for hydrolyzing this compound?

A1: The most appropriate enzyme is a β-galactosidase (EC 3.2.1.23), as it specifically cleaves the β-glycosidic linkage of galactose. While various sources of β-galactosidase exist (e.g., from Aspergillus oryzae, Kluyveromyces lactis, Escherichia coli), their substrate specificity and optimal reaction conditions can differ. For flavonoid glycosides, enzymes with broad substrate specificity are often preferred. Some studies have also shown that enzyme complexes like snailase, which contains β-glucosidase and other activities, can be effective in hydrolyzing a wide range of flavonoid glycosides, including those of acacetin.[1]

Q2: How should I store and handle my β-galactosidase to maintain its activity?

A2: Proper storage is critical for enzyme stability. Most commercial β-galactosidases should be stored at low temperatures, typically between 2-8°C for liquid formulations and below 0°C for lyophilized powders. Avoid repeated freeze-thaw cycles, as this can denature the enzyme. It is advisable to aliquot the enzyme into smaller, single-use volumes upon receipt. Always refer to the manufacturer's specific storage recommendations.

Reaction Conditions

Q3: What is the optimal pH for the hydrolysis reaction?

A3: The optimal pH for β-galactosidases can vary depending on their source. Generally, many fungal and yeast β-galactosidases exhibit optimal activity in a slightly acidic to neutral pH range, typically between pH 4.5 and 7.0.[1][2] It is crucial to determine the optimal pH for your specific enzyme empirically by testing a range of pH values. Enzymes function within a narrow pH range, and deviations can lead to a significant loss of activity due to alterations in the enzyme's tertiary structure.[3][4][5]

Q4: What is the ideal temperature for the reaction?

A4: Temperature significantly influences enzyme activity.[4][6][7] For most β-galactosidases, the optimal temperature lies between 30°C and 60°C.[2][8] However, some thermostable enzymes from organisms like Pyrococcus furiosus can have much higher optimal temperatures.[9][10] It's a balance; while higher temperatures increase the reaction rate, excessively high temperatures can cause irreversible denaturation of the enzyme.[3][5] An initial experiment testing a temperature gradient (e.g., 30°C, 37°C, 45°C, 55°C) is recommended.

Q5: How do I address the poor solubility of acacetin and its glycoside?

A5: Acacetin and its glycosides have low water solubility, which can be a limiting factor in enzymatic reactions.[11][12][13][14] To improve solubility, you can:

  • Use a co-solvent: Small amounts of organic solvents like dimethyl sulfoxide (DMSO) or ethanol can be added to the reaction mixture.[8][9][10][15] However, be cautious as high concentrations of organic solvents can inhibit or denature the enzyme.[8] It is recommended to start with low percentages (e.g., 1-10% v/v) and assess the impact on enzyme activity.

  • Incorporate surfactants: Non-ionic surfactants like Tween 40 can also enhance substrate solubility.[9][10]

Monitoring and Analysis

Q6: What is the best way to monitor the progress of the hydrolysis reaction?

A6: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for monitoring the reaction.[16][17][18] By using a suitable column (e.g., C18) and a gradient elution method, you can separate and quantify the substrate (this compound), the product (acacetin), and any potential byproducts. A Diode-Array Detector (DAD) is particularly useful as it allows for the simultaneous monitoring at multiple wavelengths and can help in peak identification based on UV-Vis spectra.[17]

III. Troubleshooting Guide

Problem: Low or No Conversion to Acacetin
Potential Cause Recommended Action Scientific Rationale
Inactive Enzyme 1. Verify enzyme storage conditions. 2. Perform an activity assay with a standard substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) to confirm enzyme activity. 3. Purchase a new batch of enzyme if necessary.Enzymes are sensitive proteins that can lose activity due to improper storage or handling.[3]
Suboptimal pH 1. Measure the pH of your reaction buffer. 2. Run the reaction in a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0) to determine the optimum.Enzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the active site.[4][5][6][7]
Suboptimal Temperature 1. Check the incubator/water bath temperature. 2. Conduct the reaction at different temperatures (e.g., 25°C, 37°C, 50°C) to find the optimal condition.Temperature affects the kinetic energy of both the enzyme and substrate molecules, influencing the frequency of collisions and the rate of reaction.[4][5][6][7]
Poor Substrate Solubility 1. Add a small amount of a co-solvent like DMSO or ethanol (start with 1-5% v/v) to the reaction mixture. 2. Ensure the substrate is fully dissolved before adding the enzyme.Low substrate availability can be a rate-limiting factor. Increasing solubility ensures more substrate molecules are accessible to the enzyme's active site.[11][12][13][14]
Presence of Inhibitors 1. Check for the presence of potential inhibitors in your substrate solution or buffer. Common inhibitors for β-galactosidases include heavy metal ions (e.g., Cu²⁺, Hg²⁺, Zn²⁺) and chelating agents like EDTA for metallo-β-galactosidases.[8][19][20][21] 2. The product of the reaction, galactose, can also act as an inhibitor.[19]Inhibitors can bind to the enzyme and reduce its catalytic efficiency.
Insufficient Reaction Time 1. Take time-course samples (e.g., at 1, 2, 4, 8, and 24 hours) and analyze them by HPLC to monitor the reaction progress.Enzymatic reactions require sufficient time to reach completion.
Problem: Incomplete Conversion
Potential Cause Recommended Action Scientific Rationale
Enzyme Concentration Too Low 1. Increase the concentration of the enzyme in the reaction mixture.The reaction rate is directly proportional to the enzyme concentration, provided the substrate is not limiting.[6][7]
Substrate Concentration Too High 1. If the substrate concentration is very high, it might lead to substrate inhibition in some cases, or the reaction may reach its maximum velocity (Vmax). 2. Consider running the reaction with a lower initial substrate concentration.At very high concentrations, substrate molecules may bind to the enzyme in a non-productive manner, leading to inhibition.
Product Inhibition 1. As the reaction proceeds, the concentration of galactose increases, which can competitively inhibit the enzyme. 2. Consider strategies to remove the product as it is formed, although this is more complex to implement.The product can compete with the substrate for binding to the enzyme's active site, slowing down the reaction rate.[19]
Enzyme Instability Over Time 1. If the reaction requires a long incubation time, the enzyme may gradually lose activity. 2. Consider adding a fresh aliquot of the enzyme midway through the reaction.Enzymes can be unstable over extended periods, especially at elevated temperatures.
Troubleshooting Workflow

troubleshooting_workflow Start Low/No Conversion Check_Enzyme Is the enzyme active? (Test with ONPG) Start->Check_Enzyme Check_Conditions Are pH and Temperature optimal? Check_Enzyme->Check_Conditions Yes Success Successful Hydrolysis Check_Enzyme->Success No, use new enzyme Check_Solubility Is the substrate fully dissolved? Check_Conditions->Check_Solubility Yes Check_Conditions->Success No, optimize conditions Check_Inhibitors Are there inhibitors present? Check_Solubility->Check_Inhibitors Yes Check_Solubility->Success No, add co-solvent Optimize_Concentration Optimize Enzyme/Substrate Ratio Check_Inhibitors->Optimize_Concentration No Check_Inhibitors->Success Yes, purify sample Check_Time Is reaction time sufficient? Optimize_Concentration->Check_Time Check_Time->Success Yes Check_Time->Success No, increase time

Caption: A decision tree for troubleshooting hydrolysis issues.

IV. Experimental Protocols

Protocol 1: Determining Optimal pH
  • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Set up multiple reactions, each with the same concentration of this compound and β-galactosidase.

  • Use a different buffer for each reaction.

  • Incubate all reactions at a constant temperature (e.g., 37°C) for a fixed period (e.g., 2 hours).

  • Stop the reactions and analyze the amount of acacetin formed in each sample by HPLC.

  • Plot the acacetin concentration against the pH to determine the optimal pH.

Protocol 2: Determining Optimal Temperature
  • Prepare a master mix of the reaction components (substrate and enzyme in the optimal pH buffer).

  • Aliquot the master mix into several reaction tubes.

  • Incubate each tube at a different temperature (e.g., 25°C, 35°C, 45°C, 55°C, 65°C) for a fixed period (e.g., 2 hours).

  • Stop the reactions and analyze the amount of acacetin formed in each sample by HPLC.

  • Plot the acacetin concentration against the temperature to determine the optimal temperature.

Protocol 3: Standard Hydrolysis Reaction
  • Dissolve this compound in the optimal buffer (e.g., 50 mM sodium phosphate, pH 6.0). If solubility is an issue, add a minimal amount of DMSO.

  • Pre-incubate the substrate solution at the optimal temperature.

  • Add the β-galactosidase solution to initiate the reaction. A typical enzyme concentration might be in the range of 1-10 U/mL.

  • Incubate the reaction at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC.

  • Once the reaction is complete, stop it by heat inactivation (if the enzyme is not thermostable) or by adding a quenching agent like a strong acid or organic solvent.

V. References

Sources

Technical Support Center: Addressing Matrix Effects in the Quantification of Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of Acacetin-7-O-beta-D-galactopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this flavonoid glycoside in biological matrices. This guide provides in-depth, experience-based solutions to common challenges, particularly the pervasive issue of matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring glycosyloxyflavone found in plants like Chrysanthemum morifolium.[1] It is composed of the flavone acacetin linked to a beta-D-galactopyranosyl group.[1] With a molecular formula of C22H22O10 and a molecular weight of approximately 446.4 g/mol , its structure and properties are of interest for its potential biological activities, including anti-HIV properties.[1][2][3][4][5]

Q2: What are "matrix effects" in the context of LC-MS/MS bioanalysis?

Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[6][7] These effects are a primary source of imprecision and inaccuracy in quantitative LC-MS/MS methods, as they can cause the measured signal to be unrepresentative of the true analyte concentration.[6][8][9] Common sources of matrix effects include phospholipids, salts, and metabolites from the biological sample.[7][10]

Q3: Why is this compound particularly susceptible to matrix effects?

Like many flavonoids, this compound's quantification can be hampered by matrix effects for several reasons. Flavonoids are often present at low concentrations in complex biological samples that contain numerous endogenous compounds.[11][12] When using common sample preparation techniques like protein precipitation, endogenous components such as phospholipids may not be completely removed and can co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer's ion source.[10][13]

Q4: How do I know if my assay is being affected by matrix effects?

The most direct way to assess matrix effects is through specific experiments during method development and validation, as recommended by regulatory bodies like the FDA and EMA.[14][15][16][17] Key methods include:

  • Post-extraction Spike Analysis: This quantitative method compares the analyte's signal in a blank matrix extract that has been spiked after extraction to the signal in a pure solvent standard.[7][8][18] A significant difference indicates the presence of matrix effects.

  • Post-column Infusion: This qualitative technique provides a visual profile of where ion suppression or enhancement occurs throughout the chromatographic run.[8][19][20]

Troubleshooting Guides

Problem 1: My signal for this compound is much lower in plasma samples than in my pure standards. What is happening?

This is a classic sign of ion suppression , where co-eluting matrix components interfere with the ionization of your analyte in the MS source, leading to a reduced signal and inaccurate quantification.[6][9]

Causality & Diagnosis

Ion suppression often occurs when highly abundant, easily ionizable molecules from the matrix, like phospholipids, compete with the analyte for ionization. This is particularly problematic with electrospray ionization (ESI). To diagnose this, a post-column infusion experiment is the gold standard.

Sources

Technical Support Center: Acacetin-7-O-beta-D-galactopyranoside Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers investigating the cell permeability of Acacetin-7-O-beta-D-galactopyranoside. This molecule, a flavonoid glycoside found in plants like Chrysanthemum morifolium, presents unique challenges in standard cell permeability assays due to its specific physicochemical properties.[1] As drug development professionals, understanding its ability to cross cellular barriers is paramount for evaluating its therapeutic potential.

This guide is structured to provide not just protocols, but the underlying rationale for experimental choices, helping you troubleshoot common issues and interpret your data with confidence. We will explore the inherent difficulties of working with flavonoid glycosides and provide validated strategies to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its permeability a central issue?

This compound is a natural flavonoid. It consists of the aglycone 'acacetin' attached to a galactose sugar molecule (a galactopyranoside).[1] This sugar moiety is the critical factor for permeability studies. It significantly increases the molecule's molecular weight (446.4 g/mol ) and polarity (XLogP3 ≈ 0.3), properties that typically lead to poor passive diffusion across the lipid-rich cell membranes.[1][2] Therefore, accurately measuring its permeability is essential to predict its oral bioavailability and understand whether it can reach its intracellular targets.

Q2: What are the primary assays for assessing the permeability of this compound?

There are two main assays used, each answering a different question:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive, transcellular permeation only.[3][4] It is a cost-effective, high-throughput method to determine a molecule's intrinsic ability to diffuse across a lipid barrier.[5][6] For a molecule like ours, PAMPA helps establish a baseline for passive diffusion.

  • Caco-2 Permeability Assay: This is the industry gold standard for predicting in vivo drug absorption.[7][8] Caco-2 cells are human colon adenocarcinoma cells that, when cultured for ~21 days, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, complete with tight junctions and active transport proteins.[8][9] This assay can measure passive diffusion and identify if the compound is a substrate for active uptake or efflux transporters.[8]

Q3: What are the expected permeability characteristics of a flavonoid glycoside like this one?

Based on established research on similar compounds, you should anticipate the following:

  • Low Passive Permeability: The attached galactose sugar makes the molecule hydrophilic, which hinders its ability to pass through the cell's lipid membrane. Studies consistently show that flavonoid aglycones (the non-sugar part) are significantly more permeable than their glycoside forms.[10][11][12]

  • Potential for Active Transport: The sugar moiety may allow the compound to be recognized by transporters. This could involve uptake transporters (like SGLT1, which transports sugars) or efflux transporters (like P-glycoprotein/P-gp or MRPs), which actively pump compounds out of the cell.[13][14][15]

  • Possible Metabolism: Caco-2 cells can express enzymes that may cleave the glycosidic bond, releasing the more permeable aglycone, acacetin.[10][11] This can complicate data interpretation, as you may inadvertently measure the permeability of the metabolite.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My assay shows very low or no detectable permeability. Is this expected, or is my experiment flawed?

This is the most common and, in fact, an expected result for a flavonoid glycoside. However, it is crucial to confirm it is a true result and not an experimental artifact.

Plausible Causes & Recommended Actions:

  • Cause: Inherently Low Passive Diffusion. The molecule's hydrophilic nature is the most likely reason.

    • Action: Run a PAMPA assay. This cell-free system will confirm the baseline passive permeability.[3] If permeability is low in PAMPA, it strongly suggests the results in your cell-based assay are real. The relationship between PAMPA and Caco-2 results can help diagnose the mechanism of permeation.[3]

  • Cause: Poor Compound Recovery. Lipophilic compounds can sometimes bind to the plastic of the assay plates, removing them from the solution and making it seem like permeability is low.[16] While this compound is not highly lipophilic, this should still be checked.

    • Action: Perform a mass balance study. At the end of the experiment, measure the compound concentration in the donor chamber, receiver chamber, and also lyse the cells in the monolayer to measure intracellular concentration. The total amount recovered should be >80% of the initial amount added.

  • Cause: Flawed Assay System. Your cells may not have formed a proper monolayer, or your analytical method may not be sensitive enough.

    • Action: Always run control compounds in parallel.

      • High Permeability Control: Propranolol or Testosterone.

      • Low Permeability Control: Mannitol or Lucifer Yellow. If your controls do not yield the expected high and low permeability values, you must troubleshoot the assay system itself before drawing conclusions about your test compound.

Problem 2: I'm seeing high variability between replicates. What's going wrong?

High variability undermines the reliability of your data. The cause is almost always an inconsistency in the cell culture or assay procedure.

Plausible Causes & Recommended Actions:

  • Cause: Inconsistent Cell Monolayer Integrity. This is the most critical factor in a Caco-2 assay. If some monolayers have "leaky" tight junctions, the compound can pass through the gaps between cells (paracellular route), artificially inflating permeability values.

    • Action: Measure the Transepithelial Electrical Resistance (TEER) of each well before and after the permeability experiment.[17] A healthy, confluent Caco-2 monolayer should have a TEER value of >200-400 Ω·cm².[17][18] Wells with low TEER values should be excluded from the analysis. Note that some studies suggest TEER alone may not be sufficient to confirm lack of toxicity, but it is an essential quality control step.[19][20]

  • Cause: Inconsistent Cell Seeding or Differentiation. If cells are not seeded at a uniform density, they will not form a consistent monolayer. Caco-2 cells require a full 21-28 days to differentiate and express the necessary transporters and form tight junctions.[21]

    • Action: Implement a strict, standardized cell culture protocol. Use cells within a consistent passage number range (e.g., 35-45), ensure a uniform cell suspension before seeding, and do not deviate from the 21-day differentiation schedule.[9]

  • Cause: Compound Instability in Buffer. The compound may be degrading in the assay buffer over the course of the experiment.

    • Action: Incubate your compound in the assay buffer for the full duration of the experiment (e.g., 2 hours) at 37°C. Measure its concentration at the beginning and end to ensure it remains stable.

Problem 3: My Caco-2 results show asymmetric transport (B-to-A >> A-to-B). How do I confirm active efflux?

Asymmetric transport, where the permeability from the basolateral (blood) side to the apical (intestinal) side (B→A) is significantly higher than in the absorptive direction (A→B), is a classic sign of active efflux. The ratio of these permeabilities (Papp B→A / Papp A→B) is called the Efflux Ratio (ER) . An ER > 2 is generally considered indicative of active efflux.

Plausible Causes & Recommended Actions:

  • Cause: P-glycoprotein (P-gp) Mediated Efflux. P-gp is a major efflux pump highly expressed in Caco-2 cells and the human intestine.[22] Many flavonoids are known substrates or inhibitors of P-gp.[13][23][24]

    • Action: Conduct the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as Verapamil .[25][26] If your compound is a P-gp substrate, co-incubation with Verapamil will block the efflux pump. This should result in:

      • An increase in the A→B permeability.

      • A decrease in the B→A permeability.

      • A reduction of the Efflux Ratio to approximately 1.

    • See Protocol 3 for a detailed methodology.

  • Cause: Involvement of Other Efflux Transporters (e.g., MRPs, BCRP). While P-gp is common, other transporters can also be responsible for efflux.

    • Action: Use other, more specific inhibitors if P-gp inhibition is not conclusive. For example, MK-571 is an inhibitor of MRP transporters.

Problem 4: I suspect the compound is being metabolized by the Caco-2 cells. How do I verify this?

Metabolism is a significant confounding factor. If this compound is converted to its more permeable aglycone, acacetin, your results will not reflect the true permeability of the parent compound. Studies have shown that Caco-2 cells can hydrolyze flavonoid glycosides.[10][11]

Plausible Causes & Recommended Actions:

  • Cause: Enzymatic Cleavage of the Glycosidic Bond. Caco-2 cells express glycosidases that can cleave the sugar moiety.

    • Action: Use a highly specific analytical method like LC-MS/MS to analyze the samples from the donor and receiver chambers.

      • Set up your method to detect both the parent compound (this compound) and the potential metabolite (acacetin).

      • If acacetin is detected in the receiver chamber, especially if it's at a higher concentration than the parent compound, metabolism is occurring.

    • Action (Advanced): To confirm the role of cellular enzymes, you can co-incubate the compound with a broad-spectrum glycosidase inhibitor, such as gluconolactone, to see if this prevents the appearance of the aglycone.[10][12]

Data Interpretation & Visualization

Interpreting Bidirectional Caco-2 Assay Results

The following table provides a guide for interpreting the outcomes of your Caco-2 experiments.

ScenarioPapp (A→B)Papp (B→A)Efflux Ratio (ER)Interpretation
Passive Diffusion Low to HighSimilar to A→B≈ 1The compound crosses the monolayer primarily by passive diffusion. Permeability is dependent on its physicochemical properties.
Active Uptake HighLow< 0.5The compound is likely a substrate for an uptake transporter on the apical membrane.
Active Efflux LowHigh> 2The compound is actively pumped out of the cell by an efflux transporter like P-gp.
Efflux + Inhibitor IncreasesDecreases≈ 1The experiment confirms the involvement of the inhibited efflux transporter (e.g., P-gp).
Experimental Workflow Diagrams

G cluster_prep Phase 1: Cell Culture & QC cluster_exp Phase 2: Transport Experiment cluster_post Phase 3: Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to differentiate A->B C Quality Control: Measure TEER of monolayers (Must be >200 Ω·cm²) B->C D Wash monolayers with pre-warmed transport buffer C->D E Add compound to Donor chamber (Apical for A→B, Basolateral for B→A) (Optional: Add inhibitor) F Incubate at 37°C for 2 hours with gentle shaking G Collect samples from Donor and Receiver chambers H Post-Experiment QC: Remeasure TEER G->H I Analyze samples by LC-MS/MS (Quantify parent & metabolite) J Calculate Papp values and Efflux Ratio

G

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive permeability.

  • Prepare Lipid Solution: Create a 1-2% solution of lecithin in dodecane.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (PVDF membrane) and allow the solvent to evaporate.

  • Prepare Compound Solutions: Dissolve this compound and control compounds in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Assemble Sandwich: Add 300 µL of buffer to the acceptor plate wells. Place the lipid-coated filter plate on top and add 200 µL of your compound solution to the donor wells.

  • Incubate: Cover the plate and incubate for 4-16 hours at room temperature with gentle shaking.

  • Sample and Analyze: After incubation, carefully separate the plates. Determine the compound concentration in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account incubation time, volume, and membrane surface area.

Protocol 2: Caco-2 Monolayer Integrity Assessment (TEER)
  • Equilibrate: Remove the Caco-2 culture plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

  • Sterilize Electrodes: Before use, sterilize the "chopstick" electrodes of the EVOM2 Voltohmmeter by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.

  • Measure: Place the electrodes in the Transwell insert, ensuring the shorter electrode is in the apical compartment and the longer one is in the basolateral compartment. The electrodes should not touch the cell monolayer.

  • Record Resistance: Record the resistance value (in Ω).

  • Subtract Blank: Measure the resistance of a blank insert (containing media but no cells) and subtract this value from your cell monolayer readings.

  • Calculate TEER: Multiply the corrected resistance by the surface area of the Transwell membrane (e.g., 1.12 cm² for a 12-well plate) to get the final TEER value in Ω·cm².

Protocol 3: Bidirectional Caco-2 Permeability Assay with P-gp Inhibitor

This protocol is designed to test for P-gp mediated efflux.

  • Cell Culture: Seed and culture Caco-2 cells on Transwell inserts for 21-28 days as per standard protocols.[27]

  • Verify Monolayer Integrity: Measure TEER for all wells. Only use wells with TEER > 200 Ω·cm².[27]

  • Prepare Solutions:

    • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

    • Test Compound Solution: Prepare a stock of this compound in transport buffer (e.g., at 10 µM).

    • Inhibitor Solution: Prepare a solution of the test compound that also contains a P-gp inhibitor (e.g., 10-100 µM Verapamil).[25][28]

  • Pre-incubation: Wash the monolayers by replacing the culture medium with pre-warmed transport buffer. For the inhibitor group, use the buffer containing Verapamil on both apical and basolateral sides. Incubate for 30 minutes at 37°C.

  • Initiate Transport:

    • A→B Direction: Remove the buffer from the apical (donor) side and replace it with the test compound solution. The basolateral (receiver) side should contain fresh transport buffer. For the inhibitor group, both solutions should contain Verapamil.

    • B→A Direction: Remove the buffer from the basolateral (donor) side and replace it with the test compound solution. The apical (receiver) side should contain fresh transport buffer. For the inhibitor group, both solutions should contain Verapamil.

  • Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking (e.g., 50 rpm).[27]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all conditions.

  • Analysis: Analyze all samples using a validated LC-MS/MS method to determine the concentration of the compound.

  • Calculation:

    • Calculate the Papp value for each direction (A→B and B→A) with and without the inhibitor.

    • Calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)) for both conditions. A significant drop in the ER in the presence of Verapamil confirms P-gp mediated efflux.

References

Sources

"solubility issues of Acacetin-7-O-beta-D-galactopyranoside in aqueous buffers"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acacetin-7-O-beta-D-galactopyranoside is a naturally occurring flavonoid glycoside isolated from various plants, including Chrysanthemum morifolium.[1][2] It is of significant interest to researchers for its potential biological activities. However, like many flavonoid glycosides, it possesses poor aqueous solubility, a characteristic that presents a substantial challenge for in vitro and in vivo experimental design.[3][4] This guide provides a comprehensive technical resource for researchers encountering solubility issues with this compound in aqueous buffers, offering troubleshooting workflows, detailed protocols, and an explanation of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: The molecular structure of this compound has a dual nature. The aglycone portion, acacetin, is lipophilic (water-insoluble), while the galactose sugar moiety adds hydrophilicity.[5][6] However, the overall molecule remains poorly soluble in water and neutral aqueous buffers. Direct dissolution is often unsuccessful because the hydrophobic forces of the acacetin backbone dominate.

Q2: What is the recommended starting solvent for this compound?

A2: The recommended starting solvent is a water-miscible, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[7][8] Ethanol can also be used.[9] These solvents can effectively solvate the hydrophobic flavonoid structure. The general strategy is to first create a high-concentration stock solution in one of these organic solvents.

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

A3: This common phenomenon is known as "solvent-shift precipitation." The compound is stable in the high-concentration organic stock solution. However, when this stock is diluted into an aqueous buffer, the concentration of the organic solvent drops dramatically. The aqueous environment cannot maintain the solubility of the compound, causing it to crash out of the solution.[10] It is crucial to keep the final concentration of the organic solvent in your assay medium as low as possible, typically below 1% and often below 0.5% for cell-based assays, to avoid both precipitation and solvent-induced toxicity.[7]

Q4: Can adjusting the pH of my buffer help improve solubility?

A4: Yes, pH modification can significantly improve the solubility of flavonoids.[11] The acacetin structure contains phenolic hydroxyl groups. At alkaline pH (e.g., pH 8 or higher), these groups can deprotonate, forming a phenolate ion. This charged species is significantly more soluble in aqueous solutions.[12][13][14] However, you must verify that the altered pH does not affect your experimental system (e.g., enzyme activity, cell viability) or the stability of the compound itself.[14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming solubility challenges. Follow this workflow to diagnose and solve common issues.

Problem: Compound is visibly insoluble or precipitates upon dilution into aqueous buffer.
Workflow:
  • Initial Assessment & Solvent Selection:

    • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Rationale: DMSO is a powerful, water-miscible solvent capable of dissolving many poorly soluble compounds intended for biological assays.[8]

  • Controlled Dilution (The Solvent-Shift Challenge):

    • Action: Perform a stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous buffer, add the stock to a small volume of the buffer while vortexing vigorously. Then, bring it up to the final volume.

    • Rationale: This method can sometimes prevent localized high concentrations of the compound that trigger immediate precipitation.

  • pH Modification:

    • Action: Prepare your aqueous buffer at a slightly alkaline pH (e.g., pH 8.0-9.0). Test the solubility of the compound in this modified buffer.

    • Rationale: Increasing the pH deprotonates the phenolic hydroxyl groups on the flavonoid's A-ring, increasing its polarity and aqueous solubility.[12][13] Studies have shown that flavonoid solubility can be 4-6 times higher at pH 8 compared to acidic pH.[12]

    • Critical Control: Always run a vehicle control with the pH-adjusted buffer to ensure the pH itself does not impact your assay results.

  • Use of Co-solvents & Excipients:

    • Action: If pH adjustment is not feasible, consider formulations that include other biocompatible co-solvents or solubilizing agents.

    • Examples:

      • Polyethylene Glycol (PEG): Low-molecular-weight PEGs (e.g., PEG300, PEG400) can be used in combination with DMSO.[15]

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the poorly soluble compound, thereby increasing its aqueous solubility.[16][17]

    • Rationale: These excipients create a more favorable microenvironment for the compound within the aqueous solution, preventing precipitation.[15]

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the solubility of this compound.

G start Start: Compound Insoluble in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate ph_mod Option A: Modify Buffer pH (e.g., pH 8.0-9.0) precipitate->ph_mod Yes cosolvent Option B: Use Co-solvents (e.g., PEG, Cyclodextrin) precipitate->cosolvent Yes success Success: Compound Soluble Proceed with Experiment ph_check Is pH compatible with assay? ph_mod->ph_check ph_check->dilute Yes fail Insoluble: Re-evaluate concentration or formulation ph_check->fail No cosolvent_check Are co-solvents compatible with assay? cosolvent->cosolvent_check cosolvent_check->dilute Yes cosolvent_check->fail No precipicate precipicate precipicate->success No

Caption: Troubleshooting Decision Tree for Solubility Issues.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound (MW: 446.40 g/mol )[18]

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required for your desired stock concentration and volume.

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 446.40 g/mol * (1000 mg / 1 g) = 4.464 mg

  • Weighing: Carefully weigh the calculated mass of the compound and place it into a sterile vial.

  • Solubilization: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[19]

Protocol 2: Preparation of an Aqueous Working Solution (Solvent-Shift Method)

Objective: To dilute the DMSO stock into an aqueous buffer while minimizing precipitation.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Pre-warm Buffer: Warm the aqueous buffer to the experimental temperature (e.g., 37°C). Solubility is often higher at slightly elevated temperatures.

  • Initial Dilution: Add the required volume of DMSO stock solution to a conical tube containing the full volume of your pre-warmed buffer.

  • Immediate Agitation: As you add the stock solution, ensure the tube is being vortexed at medium speed. The tip of the pipette should be below the surface of the liquid to ensure rapid dispersion.

  • Visual Inspection: After mixing, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect).

  • Use Immediately: Use the prepared working solution promptly, as some compounds may precipitate over time even if initially soluble.

Data Summary Table

The following table summarizes the general properties and recommended solvents for this compound.

PropertyValue / RecommendationRationale & References
Molecular Formula C₂₂H₂₂O₁₀Defines the elemental composition of the molecule.[1][18]
Molecular Weight 446.40 g/mol Essential for calculating molar concentrations.[1][18]
Aqueous Solubility Poor / Practically InsolubleThe hydrophobic acacetin aglycone limits solubility despite the hydrophilic galactose moiety.[4][20]
Primary Organic Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that effectively dissolves both polar and nonpolar regions of the molecule.[8]
Secondary Organic Solvent Ethanol, MethanolCan be used but may be less effective than DMSO for highly concentrated stocks.[9]
Solubility Enhancement 1. pH Adjustment: Use buffers with pH > 8.02. Co-solvents: PEG300, PEG4003. Complexation: Cyclodextrins1. Deprotonates phenolic groups, increasing polarity.[12][13]2. Improves the solvating environment in aqueous media.[15]3. Encapsulates the hydrophobic part of the molecule.[16]
Final Solvent Conc. Limit < 1% , ideally < 0.5% for cell-based assaysHigh concentrations of organic solvents can cause compound precipitation and/or cellular toxicity.[7]

Visualization of Solubilization Strategy

This diagram outlines the standard workflow from a solid compound to a final aqueous working solution.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Working Solution cluster_2 Step 3: Quality Control solid Solid Compound stock High-Concentration Stock (10-50 mM) solid->stock dmso 100% DMSO dmso->stock working Final Working Solution (e.g., 1-100 µM) stock->working buffer Aqueous Buffer (pH-modified if needed) buffer->working qc Visual Inspection (Check for Precipitation) working->qc assay Proceed to Assay qc->assay troubleshoot Troubleshoot (See Workflow) qc->troubleshoot

Caption: Standard Protocol for Solution Preparation.

References

  • Piasta, A. M., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Susanti, D., et al. (2023). The effect of pH on the extraction yield of flavonoids. ResearchGate. Available at: [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Ronzoni, S., et al. (2013). Enhancement of the water solubility of flavone glycosides by disruption of molecular planarity of the aglycone moiety. PubMed. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Jurasekova, Z., et al. (2014). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acacetin 7-galactoside. PubChem. Available at: [Link]

  • Park, C-S., et al. (2018). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Acacetin solubility in selected oils, surfactants and co-surfactants. ResearchGate. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • Galvao, J., et al. (2014). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Organic Solvents. ResearchGate. Available at: [Link]

  • Loftsson, T., et al. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. MDPI. Available at: [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available at: [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. ResearchGate. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Kumar, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • FooDB. (n.d.). Showing Compound Acacetin (FDB002766). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acacetin 7-glucuronide. PubChem. Available at: [Link]

Sources

"minimizing in-source fragmentation of Acacetin-7-O-beta-D-galactopyranoside in mass spectrometry"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing In-Source Fragmentation in Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of Acacetin-7-O-beta-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize in-source fragmentation (ISF), ensuring accurate quantification and structural elucidation of this flavonoid glycoside. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Understanding the Challenge: The Fragility of a Glycosidic Bond

This compound (C₂₂H₂₂O₁₀, MW: 446.4 g/mol ) is a flavonoid glycoside, a class of compounds known for their therapeutic potential.[1][2] The critical feature of its structure, from a mass spectrometry perspective, is the O-glycosidic bond linking the galactose sugar moiety to the acacetin aglycone. This bond is labile and susceptible to cleavage under the energetic conditions of the mass spectrometer's ion source, a phenomenon known as in-source fragmentation (ISF).

ISF is problematic because it leads to the premature fragmentation of the precursor ion before it reaches the mass analyzer. This can result in an underestimation of the intact molecule and the misinterpretation of the resulting fragment ion (the aglycone) as the primary species in the sample. This guide provides a systematic approach to mitigating this issue.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound?

A1: In-source fragmentation is the unintended breakdown of analyte ions in the ion source of a mass spectrometer, before they are subjected to tandem mass spectrometry (MS/MS). For this compound, the primary ISF pathway is the cleavage of the glycosidic bond, leading to the loss of the galactopyranoside moiety (a neutral loss of 162 Da). This is problematic as it can lead to an artificially low signal for the intact molecule and a correspondingly high signal for the acacetin aglycone, complicating accurate quantification.

Q2: Which ionization technique is best suited for analyzing this compound?

A2: Electrospray ionization (ESI) is the most common and generally recommended technique for flavonoid glycosides due to its "soft" nature, which helps to preserve the intact molecule.[3] It is highly efficient at generating ions from polar, thermally labile compounds like this compound. Both positive and negative ion modes can be used, with the choice often depending on the mobile phase composition and the desire to minimize interferences. Negative ion mode is often preferred for flavonoid glycosides as the sugar and phenolic hydroxyl groups can be readily deprotonated.[4]

Q3: What are the expected m/z values for the precursor and primary fragment ions?

A3: Based on its molecular weight of 446.4 g/mol , the expected precursor ions are:

  • Positive Ion Mode (+ESI): [M+H]⁺ at m/z 447.1.

  • Negative Ion Mode (-ESI): [M-H]⁻ at m/z 445.1.

The primary in-source fragment will be the acacetin aglycone, resulting from the neutral loss of the galactose moiety (162.1 Da). The expected m/z for the aglycone fragment would be:

  • Positive Ion Mode (+ESI): [Aglycone+H]⁺ at m/z 285.1.

  • Negative Ion Mode (-ESI): [Aglycone-H]⁻ at m/z 283.1.

Q4: I am seeing a very strong signal for the aglycone and a weak or non-existent signal for the intact molecule. What is the likely cause?

A4: This is a classic sign of significant in-source fragmentation. The energy in the ion source is too high, causing the glycosidic bond to break before the intact ion can be detected. The troubleshooting guides below provide a systematic way to address this by optimizing your source parameters.

Troubleshooting Guide: Minimizing In-Source Fragmentation

The key to minimizing ISF is to reduce the energy imparted to the ions as they travel from the atmospheric pressure region of the ion source to the vacuum of the mass analyzer. This can be achieved by systematically optimizing several key parameters.

Logical Flow for Troubleshooting ISF

Troubleshooting_ISF Start High Aglycone Signal, Low Precursor Signal Step1 Reduce Cone/Fragmentor Voltage Start->Step1 Primary energy control Step2 Lower Source/Capillary Temperature Step1->Step2 Secondary energy control Step3 Optimize Nebulizer Gas Flow Step2->Step3 Desolvation optimization Step4 Adjust Mobile Phase Composition Step3->Step4 Enhance ionization stability End Minimized ISF: Strong Precursor Signal Step4->End

Caption: A stepwise workflow for troubleshooting and minimizing in-source fragmentation.

Detailed Optimization Strategies
ParameterRecommended ActionRationale
Cone Voltage / Fragmentor Voltage Decrease in a stepwise manner.This is the most critical parameter influencing ISF.[5] Higher voltages accelerate ions, leading to more energetic collisions with gas molecules and subsequent fragmentation. By lowering this voltage, you reduce the kinetic energy of the ions, preserving the fragile glycosidic bond.
Source/Capillary Temperature Lower the temperature.Elevated temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[5] Finding the lowest temperature that still allows for efficient desolvation is key.
Nebulizer Gas Flow Optimize (may require slight increase or decrease).The nebulizer gas aids in droplet formation and desolvation. If the flow is too low, desolvation may be incomplete. If too high, it can increase collisions in the source region. A systematic optimization is recommended.
Capillary Voltage Optimize within the manufacturer's recommended range.While it has a less direct impact on fragmentation than cone voltage, an unstable or excessively high capillary voltage can lead to an unstable spray and increased ion energy.
Mobile Phase Composition Add a small percentage of a modifier like formic acid (0.1%).Acidifying the mobile phase can improve protonation in positive ion mode and create a more stable electrospray, which can indirectly reduce the energy fluctuations in the source that contribute to ISF.[4]

Experimental Protocol: Systematic Optimization of Cone Voltage

This protocol outlines a method for finding the optimal cone/fragmentor voltage to minimize ISF of this compound.

Objective: To generate a breakdown curve to identify the cone voltage that maximizes the precursor ion signal while minimizing the aglycone fragment signal.

Materials:

  • A standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol:water).

  • An LC-MS system with an ESI source.

  • A syringe pump for direct infusion.

Procedure:

  • Initial MS Setup:

    • Set the mass spectrometer to scan a mass range that includes the precursor and aglycone ions (e.g., m/z 250-500).

    • Use initial source parameters as a starting point (e.g., Capillary Voltage: 3.5 kV, Source Temp: 120°C, Desolvation Temp: 350°C, Cone Gas Flow: 50 L/hr, Desolvation Gas Flow: 600 L/hr).

  • Direct Infusion:

    • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Cone Voltage Ramp Experiment:

    • Begin with a low cone voltage (e.g., 10 V).

    • Acquire a mass spectrum and record the intensities of the precursor ion (e.g., [M+H]⁺ at m/z 447.1) and the aglycone fragment ion (e.g., [Aglycone+H]⁺ at m/z 285.1).

    • Increase the cone voltage in increments of 5 V (e.g., 15 V, 20 V, 25 V, ... up to 60 V or higher).

    • At each voltage step, allow the signal to stabilize before recording the ion intensities.

  • Data Analysis:

    • Plot the intensities of the precursor ion and the aglycone fragment ion as a function of the cone voltage.

    • The optimal cone voltage is the value that provides the highest intensity for the precursor ion before it begins to significantly decrease and the aglycone fragment intensity starts to dramatically increase.

Visualizing the Optimization Process

Optimization_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Analysis & Optimization A Prepare Standard Solution B Direct Infusion into MS A->B C Set Initial MS Parameters B->C D Ramp Cone Voltage (10-60V) C->D E Record Ion Intensities at each step D->E F Plot Breakdown Curve E->F G Identify Optimal Cone Voltage F->G H Apply Optimized Method G->H

Caption: Workflow for optimizing cone voltage to minimize in-source fragmentation.

By following these guidelines and systematically optimizing your instrument parameters, you can significantly reduce in-source fragmentation and achieve more accurate and reliable results in your analysis of this compound.

References

  • Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. Biomed Chromatogr. 2017 Oct;31(10). [Link]

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Molecules. 2019 Aug;24(16):3016. [Link]

  • Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrom Rev. 2010 Jan-Feb;29(1):1-16. [Link]

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Molecules. 2019, 24, 3016. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. ResearchGate. 2024. [Link]

  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. 2022, 210, 114569. [Link]

  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. 2018. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. 2023. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. 2018, 23, 3238. [Link]

  • Proposed fragmentation pathways for the major product ions observed in the MS/MS spectra of compound 28 and its dimalonylated derivative (47), recorded in negative ion mode. ResearchGate. 2024. [Link]

  • Chromatographic profile of xanthones and flavonoids in the anti-dengue extracts of Fridericia samydoides (Cham.) L.G. Lohmann (Bignoniaceae). Brazilian Journal of Pharmaceutical Sciences. 2022, 58. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • MS/MS product ion spectrum and the proposed fragmentation pathways of linarin (A) and acacetin (B). ResearchGate. [Link]

  • Study of collision-induced radical cleavage of flavonoid glycosides using negative electrospray ionization tandem quadrupole mass spectrometry. ResearchGate. 2002. [Link]

  • Chromatography profile and mass spectrum [M +1 ] of Acacetin 7-O-glucoside (7-ACAG). ResearchGate. [Link]

  • Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study. National Institutes of Health. 2019. [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC-ESI-MS. Bohrium. 2023. [Link]

  • This compound. PubChem. [Link]

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Technical Support Center: Stability of Acacetin-7-O-beta-D-galactopyranoside in Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Acacetin-7-O-beta-D-galactopyranoside. It provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout its storage and experimental use.

Introduction

The primary degradation pathways for flavonoid glycosides like this compound are hydrolysis of the glycosidic bond and oxidation of the flavonoid backbone.[3][4] These processes can be accelerated by environmental factors such as temperature, light, pH, and the presence of oxidative agents.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation: The compound may have degraded into its aglycone form (Acacetin) and the sugar moiety (galactose), or other oxidation products.- Confirm Identity: Analyze a freshly prepared sample alongside the stored sample to confirm if the new peaks are degradation products. The primary degradation product is likely Acacetin. - Optimize Storage: Review your storage conditions against the recommendations in this guide. Ensure the compound is stored at or below -20°C, protected from light, and in a tightly sealed container.[5][6]
Reduced biological activity or inconsistent experimental results. Loss of Potency: The concentration of the active compound has likely decreased due to degradation.- Quantify Purity: Use a validated analytical method, such as HPLC, to determine the purity of your stored sample against a certified reference standard.[7] - Fresh Stock: Prepare fresh stock solutions for critical experiments. For solutions, storage at -80°C for no longer than one year is recommended.[6]
Visible changes in the solid compound (e.g., color change from white/off-white to yellow/brown). Oxidation/Degradation: Color changes are often an indicator of chemical degradation, particularly oxidation of the flavonoid structure.[8]- Discard Sample: If significant color change is observed, it is best to discard the sample as its purity is compromised. - Inert Atmosphere: For highly sensitive applications, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Difficulty dissolving the compound in a previously suitable solvent. Formation of Insoluble Degradation Products: Some degradation products may have different solubility profiles.- Check for Particulates: Visually inspect the solution for any undissolved particles. - Sonication: Gentle sonication may help to dissolve the compound, but if insolubility persists, it is a strong indicator of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[5][6] Under these conditions, the compound is reported to be stable for at least two to three years.[5][6]

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C for up to one year.[6] For working solutions, it is recommended to prepare them fresh from the stock solution before each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways are:

  • Hydrolysis: Cleavage of the O-glycosidic bond, which separates the galactopyranoside (sugar) moiety from the acacetin aglycone. This can be catalyzed by acidic or basic conditions, and potentially by enzymatic activity if there is contamination.[3]

  • Oxidation: The flavonoid ring structure is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[4] This can lead to a variety of degradation products and often results in a color change.

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids are generally sensitive to light, particularly UV radiation.[9] Exposure to light can accelerate oxidative degradation. Therefore, it is crucial to store both the solid compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.

Q5: How can I check the purity of my stored this compound?

A5: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] By comparing the chromatogram of your stored sample to that of a freshly prepared or certified reference standard, you can assess its purity and detect the presence of degradation products.

Recommended Storage Conditions Summary

Form Temperature Duration Container Atmosphere
Solid (Powder)-20°C≥ 2-3 years[5][6]Tightly sealed, light-protectingStandard (Inert for extra precaution)
Solution (in DMSO)-80°C≤ 1 year[6]Tightly sealed, light-protectingStandard

Experimental Protocol: Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method for this compound.[10]

Preparation of Stock Solution
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1 mg/mL.

Forced Degradation Conditions
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder in a 60°C oven for 48 hours. Also, heat a portion of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a period sufficient to observe degradation (e.g., 24-48 hours). A control sample should be wrapped in aluminum foil to protect it from light.

HPLC Method for Stability Indication
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from its potential degradation products.

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • Example Gradient: Start with 90% A and 10% B, ramp to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both acacetin and its glycoside have significant absorbance (e.g., 269 nm or 340 nm).[7][10]

  • Column Temperature: 25-30°C.

Analysis
  • Inject the untreated stock solution and each of the stressed samples into the HPLC system.

  • Compare the chromatograms. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

  • The peak for the aglycone, Acacetin, should have a later retention time than the more polar glycoside.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Potential Degradation Pathways

G A This compound B Acacetin (Aglycone) A->B Hydrolysis (Acid/Base/Enzyme) C D-Galactose A->C Hydrolysis (Acid/Base/Enzyme) D Oxidation Products A->D Oxidation (Light, O2, Heat) B->D Oxidation

Caption: Primary degradation pathways for this compound.

Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stressing) cluster_2 Analysis cluster_3 Evaluation A This compound (Solid or Stock Solution) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Develop Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Analyze Stressed Samples and Control G->H I Identify Degradation Peaks H->I J Assess Peak Purity and Resolution I->J K Confirm Method Specificity J->K

Caption: Experimental workflow for a forced degradation study.

References

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-5.
  • Liotta, L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • Nowik, W., et al. (2021). Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study. Molecules, 26(22), 6825.
  • ASEAN. (2016). ASEAN Guidelines on Stability Study and Shelf-Life of Traditional Medicines and Health Supplements.
  • Deng, S., et al. (2011). Thermal Degradation of Flavonol Glycosides in Noni Leaves During Roasting. Food and Bioprocess Technology, 4(5), 839-846.
  • Veeprho. This compound | CAS 80443-15-8. Veeprho. Available at: [Link].

  • Push Biotechnology. Natural Product Description|Acacetin 7-O-β-D-Galactopyranoside. Push Biotechnology. Available at: [Link].

  • ResearchGate. HPLC chromatograms of the sample solution under different conditions. ResearchGate. Available at: [Link].

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • ResearchGate. The degradation mechanism of flavonol glycosides to corresponding... ResearchGate. Available at: [Link].

  • Schneider, H., & Blaut, M. (2000). Degradation of Flavonoid Glycosides and Aglycones During in vitro Fermentation with Human Faecal Flora. Journal of the Science of Food and Agriculture, 80(3), 315-322.
  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
  • The Journal of Phytochemistry and Pharmacognosy. (2022). Evaluation of stability and determination of shelf life of an herbal food supplement: Naturovita. Journal of Pharmacognosy and Phytochemistry, 11(6), 12-17.
  • Pawar, K., & Thompkinson, D. K. (2017). Changes in the Shelf Life Parameters of Dietary Supplement During Storage. Current Research in Nutrition and Food Science Journal, 5(1), 18-25.
  • Ma, Y., et al. (2008). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. Journal of agricultural and food chemistry, 56(21), 9849–9858.
  • Cuyckens, F., & Claeys, M. (2005). Determination of the glycosylation site in flavonoid mono-O-glycosides by collision-induced dissociation of electrospray-generated deprotonated and sodiated molecules. Journal of Mass Spectrometry, 40(4), 485-492.
  • Sari, D. P., et al. (2020). Determination of Shelf Life of Herbal Products from the Combination of Stevia rebaudiana, Curcuma zanthorrhiza and Honey (Stekurmin MD) through the Accelerated Shelf Life Test (ASLT) Method. AIP Conference Proceedings, 2242, 040008.
  • Pandita, D., et al. (2016). Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma. Food Chemistry, 197(Pt A), 959-964.
  • Dall'Acqua, S., et al. (2012).
  • Patel, D. P., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 473-479.

Sources

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Acacetin-7-O-beta-D-galactopyranoside and Quercetin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents to combat the rising tide of neurodegenerative diseases, natural flavonoids have emerged as promising candidates. Their multifaceted mechanisms of action, targeting key pathological pathways such as oxidative stress, neuroinflammation, and apoptosis, make them a compelling area of research. This guide provides an in-depth comparison of the neuroprotective effects of two such flavonoids: Acacetin-7-O-beta-D-galactopyranoside and the widely studied quercetin. While extensive research has illuminated the neuroprotective prowess of quercetin, data on this compound is more nascent. This comparison will, therefore, synthesize the available evidence for both compounds, highlighting their known mechanisms, and identifying areas ripe for further investigation.

Introduction to the Contenders

Quercetin , a flavonol, is one of the most abundant dietary flavonoids, found in a variety of fruits, vegetables, and grains. Its neuroprotective properties have been extensively documented in numerous preclinical studies, demonstrating its ability to counteract neuronal damage in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3]

This compound is a glycoside of the flavone acacetin. Acacetin itself is found in plants like Chrysanthemum and safflower and has demonstrated significant anti-inflammatory and antioxidant activities.[4][5] Its glycoside form, this compound, has been identified as an acetylcholinesterase (AChE) inhibitor, a key target in Alzheimer's disease therapy.[4] However, a comprehensive understanding of its broader neuroprotective profile is still emerging.

Mechanistic Deep Dive: Unraveling Neuroprotective Pathways

The neuroprotective efficacy of a compound is intrinsically linked to its ability to modulate cellular signaling pathways implicated in neuronal survival and death. Here, we dissect the known mechanisms of quercetin and what can be inferred for this compound, largely based on studies of its aglycone, acacetin.

Quercetin: A Multi-Targeting Neuroprotective Agent

Quercetin's neuroprotective effects are pleiotropic, targeting several key pathological processes in neurodegeneration.

1. Attenuation of Oxidative Stress: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegenerative diseases.[6] Quercetin effectively mitigates oxidative stress through two primary mechanisms:

  • Direct ROS Scavenging: Its polyphenolic structure enables the direct scavenging of free radicals.[7]

  • Activation of the Nrf2-ARE Pathway: Quercetin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][8] This pathway is a master regulator of the cellular antioxidant response, upregulating the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[8]

2. Suppression of Neuroinflammation: Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. Quercetin exerts potent anti-inflammatory effects by:

  • Inhibiting the NF-κB Pathway: Quercetin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][10]

  • Modulating MAPK Signaling: It also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, JNK, and p38), which are involved in inflammatory responses.[11]

3. Modulation of Cell Survival and Apoptosis Pathways: Quercetin promotes neuronal survival by influencing critical kinase signaling cascades:

  • PI3K/Akt Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway by quercetin promotes cell survival and inhibits apoptosis.[11][12]

  • Inhibition of Apoptotic Proteins: It can modulate the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family members.

4. Acetylcholinesterase Inhibition: Quercetin has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13] This action is particularly relevant for Alzheimer's disease, where cholinergic deficits are a key feature.

Signaling Pathways Modulated by Quercetin

Quercetin_Pathways cluster_stress Oxidative Stress cluster_inflammation Neuroinflammation cluster_survival Neuronal Survival Quercetin1 Quercetin Nrf2 Nrf2 Activation Quercetin1->Nrf2 Induces ROS ROS Quercetin1->ROS Scavenges ARE ARE Binding Nrf2->ARE AntioxidantEnzymes HO-1, NQO1, GSTs ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes Quercetin2 Quercetin NFkB NF-κB Inhibition Quercetin2->NFkB MAPK MAPK Modulation Quercetin2->MAPK Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines Downregulates MAPK->Cytokines Downregulates Quercetin3 Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin3->PI3K_Akt Activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

Caption: Key neuroprotective signaling pathways modulated by quercetin.

This compound: An Emerging Neuroprotective Agent

Direct evidence for the neuroprotective mechanisms of this compound, beyond AChE inhibition, is limited. However, studies on its aglycone, acacetin, and a related acacetin glycoside, tilianin, provide valuable insights into its potential activities.

1. Antioxidant and Anti-inflammatory Effects (inferred from Acacetin): Acacetin has demonstrated potent neuroprotective effects primarily through its antioxidant and anti-inflammatory properties.

  • Activation of the Nrf2/HO-1 Pathway: Similar to quercetin, acacetin is an activator of the Nrf2 pathway, leading to the upregulation of the antioxidant enzyme HO-1.[4][5] This is a crucial mechanism for protecting neurons from oxidative damage.

  • Inhibition of Microglial Activation and Pro-inflammatory Cytokines: Acacetin has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-18.[4][5] This suggests a direct role in mitigating neuroinflammation.

2. Acetylcholinesterase Inhibition: this compound has been specifically identified as an inhibitor of acetylcholinesterase, suggesting a direct therapeutic potential for cognitive enhancement in conditions like Alzheimer's disease.[4]

3. Potential Influence of Glycosylation: The presence of the galactose moiety in this compound is a critical factor influencing its bioactivity.

  • Bioavailability and BBB Permeability: Generally, flavonoid aglycones are more readily absorbed and can cross the blood-brain barrier (BBB) more easily than their glycoside counterparts due to their higher lipophilicity.[10][14] However, some studies suggest that certain glycosides can be absorbed and even cross the BBB, potentially after deglycosylation by gut microbiota or enzymes at the BBB.[15][16] The precise bioavailability and BBB permeability of this compound require further investigation.

  • AChE Inhibitory Activity: Interestingly, for some flavonoids, the aglycone form exhibits greater AChE inhibitory potency than its glycoside form.[13]

Studies on tilianin , another acacetin glycoside, have shown neuroprotective effects against ischemic injury by attenuating apoptosis and neuroinflammation through the MAPK/NF-κB signaling pathways.[1][9][11][17] This suggests that acacetin glycosides, in general, may retain significant neuroprotective activities.

Inferred Neuroprotective Pathways of Acacetin and its Glycoside

Acacetin_Pathways cluster_acacetin Acacetin (Aglycone) cluster_glycoside This compound Acacetin Acacetin Nrf2_HO1 Nrf2/HO-1 Pathway Acacetin->Nrf2_HO1 Activates Microglia Microglial Activation Acacetin->Microglia Inhibits OxidativeStress Oxidative Stress Nrf2_HO1->OxidativeStress Reduces Cytokines_A TNF-α, IL-1β, IL-18 Microglia->Cytokines_A Reduces Production Glycoside Acacetin-7-O-beta-D- galactopyranoside AChE Acetylcholinesterase Glycoside->AChE Inhibits Acetylcholine Acetylcholine Levels AChE->Acetylcholine Increases

Caption: Established and inferred neuroprotective mechanisms of acacetin and its glycoside.

Comparative Analysis: A Head-to-Head Look

FeatureQuercetinThis compound (and Acacetin)
Primary Neuroprotective Mechanisms Potent antioxidant and anti-inflammatory agentPotent antioxidant and anti-inflammatory agent (inferred from acacetin)
Key Signaling Pathways Nrf2-ARE, NF-κB, PI3K/Akt, MAPK[1][9][11][12]Nrf2/HO-1 (acacetin)[4][5]
Antioxidant Activity Strong, via direct scavenging and Nrf2 activation[1][7]Strong, via Nrf2/HO-1 activation (acacetin)[4][5]
Anti-inflammatory Activity Strong, via NF-κB and MAPK inhibition[9][11]Strong, via inhibition of microglial activation and pro-inflammatory cytokines (acacetin)[4][5]
AChE Inhibition Yes, with reported IC50 values in the micromolar range[8][18]Yes, identified as an AChE inhibitor[4]
Bioavailability & BBB Permeability Moderate, can cross the BBB[19]Likely lower than acacetin due to glycosylation, requires further study[10][14]

Experimental Protocols for Evaluating Neuroprotective Effects

To empirically compare the neuroprotective efficacy of these flavonoids, a series of well-established in vitro and in vivo experimental models are employed.

In Vitro Assays

1. Neuronal Cell Culture Models:

  • Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma) are commonly used.

  • Primary Neuronal Cultures: Provide a more physiologically relevant model.

2. Induction of Neurotoxicity:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) peptides.

  • Neuroinflammation: Lipopolysaccharide (LPS) to activate microglia.

3. Assessment of Neuroprotection:

  • Cell Viability Assay (MTT Assay):

    • Seed neuronal cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of the test flavonoid for a specified duration.

    • Induce neurotoxicity with the chosen agent (e.g., H₂O₂).

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

  • Measurement of Reactive Oxygen Species (ROS):

    • Culture neuronal cells and treat them with the flavonoid and neurotoxic agent as described above.

    • Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.

  • Quantification of Pro-inflammatory Cytokines (ELISA):

    • Culture microglial cells (e.g., BV-2) or co-culture with neurons.

    • Treat the cells with the flavonoid and stimulate with LPS.

    • Collect the cell culture supernatant.

    • Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-1β) to quantify its concentration in the supernatant.

Workflow for In Vitro Neuroprotection Assay

InVitro_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture flavonoid_treatment Pre-treatment with Flavonoid cell_culture->flavonoid_treatment neurotoxin Induce Neurotoxicity (e.g., H₂O₂) flavonoid_treatment->neurotoxin incubation Incubation neurotoxin->incubation assessment Assessment of Neuroprotection incubation->assessment mtt MTT Assay (Cell Viability) assessment->mtt ros ROS Assay (Oxidative Stress) assessment->ros elisa ELISA (Inflammation) assessment->elisa end End mtt->end ros->end elisa->end

Caption: A generalized workflow for assessing the neuroprotective effects of flavonoids in vitro.

Conclusion and Future Directions

The available evidence strongly supports quercetin as a potent, multi-targeting neuroprotective agent with well-defined mechanisms of action against oxidative stress and neuroinflammation. Acacetin, the aglycone of this compound, also demonstrates significant promise as a neuroprotective compound, primarily through its antioxidant and anti-inflammatory effects mediated by the Nrf2/HO-1 pathway.

The key differentiator and the area requiring the most urgent investigation for this compound is the impact of its galactose moiety. While it confers AChE inhibitory activity, its influence on bioavailability, BBB permeability, and the potency of its antioxidant and anti-inflammatory effects compared to its aglycone and quercetin remains largely unknown.

Future research should focus on:

  • Direct comparative studies of this compound and quercetin in standardized in vitro and in vivo models of neurodegeneration.

  • Pharmacokinetic and BBB permeability studies of this compound to determine its brain availability.

  • Head-to-head comparisons of the AChE inhibitory potency of both flavonoids.

  • Investigation into the deglycosylation of this compound in vivo and the relative contributions of the glycoside and its aglycone to the overall neuroprotective effect.

A deeper understanding of the structure-activity relationship of acacetin and its glycosides will be pivotal in determining their true potential as therapeutic leads in the fight against neurodegenerative diseases. While quercetin currently stands as a more extensively validated neuroprotective flavonoid, the unique profile of this compound as an AChE inhibitor with a potentially strong antioxidant and anti-inflammatory backbone warrants dedicated and thorough investigation.

References

Click to expand

Sources

A Comparative Guide to Acetylcholinesterase Inhibition: Acacetin-7-O-beta-D-galactopyranoside versus Donepezil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. This guide provides an in-depth, objective comparison of two AChE inhibitors from different chemical classes: Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid glycoside, and Donepezil, a synthetic piperidine derivative and a widely prescribed medication.

Introduction to the Contenders

This compound is a flavonoid isolated from the flower heads of Chrysanthemum morifolium and Chrysanthemum indicum.[1][2][3] Flavonoids, a class of polyphenolic compounds, are known for a variety of biological activities, and their potential as acetylcholinesterase inhibitors has garnered significant interest.[4] The parent compound, acacetin, has demonstrated neuroprotective effects, including anti-inflammatory and antioxidant activities.[5][6]

Donepezil , marketed under the brand name Aricept among others, is a second-generation, reversible AChE inhibitor specifically developed for the treatment of Alzheimer's disease. It is a highly selective and potent inhibitor that acts centrally in the brain to increase the levels of acetylcholine, a neurotransmitter crucial for memory and cognition.[7]

Comparative Analysis of AChE Inhibitory Activity

The most direct measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTypeSourceTarget EnzymeIC50 Value
This compound Flavonoid GlycosideChrysanthemum indicumAcetylcholinesterase (AChE)6.7 µM[4]
Donepezil Piperidine DerivativeSyntheticAcetylcholinesterase (AChE)In the nanomolar (nM) range

Note: The IC50 value for Donepezil can vary depending on the specific experimental conditions, but it is consistently in the low nanomolar range, indicating significantly higher potency than this compound.

The data clearly indicates that Donepezil is a substantially more potent inhibitor of acetylcholinesterase than this compound , with an IC50 value that is several orders of magnitude lower. This difference in potency is a critical consideration in a therapeutic context.

Mechanism of Action: A Tale of Two Molecules

Donepezil functions as a reversible, mixed competitive and non-competitive inhibitor of AChE.[7] It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding obstructs the entry of the substrate, acetylcholine, into the active site and also allosterically modulates the enzyme's conformation, further impeding its function.

Flavonoid glycosides , including this compound, also interact with both the catalytic and peripheral anionic sites of AChE. The inhibitory activity of flavonoids is influenced by their structure, particularly the presence and position of hydroxyl groups. However, the addition of a sugar moiety (glycosylation), as in the case of this compound, has been shown to generally decrease the inhibitory activity compared to the aglycone (the flavonoid without the sugar).[8] This is likely due to steric hindrance, where the bulky sugar group impedes the optimal binding of the flavonoid to the enzyme's active site.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Signal\nTransmission Signal Transmission Postsynaptic_Receptor->Signal\nTransmission Signal\nTermination Signal Termination Choline_Acetate->Signal\nTermination Inhibitor AChE Inhibitor (Donepezil or this compound) Inhibitor->AChE Binds to Increased ACh\nConcentration Increased ACh Concentration Inhibited_AChE->Increased ACh\nConcentration Enhanced Signal\nTransmission Enhanced Signal Transmission Increased ACh\nConcentration->Enhanced Signal\nTransmission

Caption: Mechanism of acetylcholinesterase action and its inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard, reliable method for determining the AChE inhibitory activity of a test compound. The causality behind the experimental choices is highlighted to ensure a self-validating system.

Principle

The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Protect from light.

    • Inhibitor Solutions: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in phosphate buffer to achieve a range of test concentrations. Rationale: A concentration range is essential to determine the IC50 value.

  • Assay Procedure (in a 96-well plate):

    • Well Setup:

      • Blank: 150 µL Phosphate Buffer + 25 µL DTNB + 25 µL ATCI. Rationale: To measure the non-enzymatic hydrolysis of the substrate.

      • Control (100% activity): 125 µL Phosphate Buffer + 25 µL AChE solution + 25 µL DTNB + 25 µL solvent for the test compound. Rationale: Represents the maximum enzyme activity without any inhibitor.

      • Test Sample: 125 µL Phosphate Buffer + 25 µL AChE solution + 25 µL DTNB + 25 µL test compound solution (at various concentrations).

    • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for 15 minutes at 37°C. Rationale: Allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 25 µL of the ATCI solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes. Rationale: A kinetic reading provides the rate of the reaction, which is a more accurate measure of enzyme activity than a single endpoint reading.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

AChE_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - AChE Solution - ATCI Solution - DTNB Solution - Inhibitor Dilutions B Add Buffer, AChE, DTNB, and Inhibitor/Solvent to wells A->B C Pre-incubate for 15 min at 37°C B->C D Initiate reaction with ATCI C->D E Measure Absorbance at 412 nm (Kinetic) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Conclusion and Future Perspectives

This comparative guide demonstrates that while this compound, a natural flavonoid, exhibits inhibitory activity against acetylcholinesterase, it is significantly less potent than the synthetic drug Donepezil. The high potency and selectivity of Donepezil are the result of targeted drug design and development for the symptomatic treatment of Alzheimer's disease.

However, the therapeutic potential of flavonoids like this compound should not be dismissed. Their multifaceted biological activities, including antioxidant and anti-inflammatory properties, may offer a broader neuroprotective effect beyond simple AChE inhibition.[5][6] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure of acacetin and other flavonoids to enhance their AChE inhibitory activity without the attenuating effect of glycosylation.

  • Synergistic Effects: Investigating the potential for flavonoids to act synergistically with existing AChE inhibitors like Donepezil, potentially allowing for lower doses and reduced side effects.

  • In Vivo Studies: Evaluating the bioavailability and efficacy of this compound and related compounds in animal models of neurodegenerative diseases.

By continuing to explore the therapeutic potential of natural compounds alongside the development of highly specific synthetic drugs, the field of neuropharmacology can advance towards more effective and holistic treatment strategies for Alzheimer's disease and other neurodegenerative conditions.

References

  • Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury. PubMed Central.
  • Acacetin-7-O-β-D-galactopyranoside | AChE Inhibitor. MedChemExpress.
  • Acacetin exerts a neuroprotective effect by modulating the Nrf2. (a)... | Download Scientific Diagram.
  • Acacetin-7-O-β-D-galactopyranoside | Fmeainfocentre.
  • Flavonoids from the flowers of Chrysanthemum morifolium Ramat.
  • Inhibitory ability of flavonoids against AChE. (a) IC50 values of 1–5,...
  • In vitro Acetyl Cholinesterase Inhibitory assay of Acacia catechu Willd Ethanolic Seed Extract. Pharmacognosy Journal.
  • Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS.
  • This compound Synonyms : —— C
  • This compound
  • This compound | C22H22O10 | CID 5480899. PubChem.
  • Analysis of Chemical Constituents of Chrysanthemum morifolium Extract and Its Effect on Postprandial Lipid Metabolism in Healthy Adults. NIH.
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central.
  • Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action.
  • Flavonoids and caffeoylquinic acids in Chrysanthemum morifolium Ramat flowers: A potentially rich source of bioactive compounds. PubMed.
  • The in vitro screening for acetylcholinesterase inhibition and antioxidant activity of medicinal plants
  • Isolation of acetylcholinesterase inhibitors from the flowers of Chrysanthemum indicum Linne.
  • Acacetin-7-O-β-D-galactopyranoside – 美仑生物.
  • A Long-Term Comparison of Galantamine and Donepezil in the Treatment of Alzheimer???s Disease.
  • PT596. The comparison with galantamine and donepezil on Alzheimer's Disease patients and its relationship with cerebral blood flow. PMC - NIH.
  • Comparison of Steady-State Pharmacokinetics of Donepezil Transdermal Delivery System with Oral Donepezil. PubMed Central.
  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. PubMed Central.
  • A multinational, randomised, 12-week study comparing the effects of donepezil and galantamine in patients with mild to moder

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A Comparative Guide to the Structure-Activity Relationship of Acacetin Glycosides in Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of acacetin and its glycosidic derivatives, focusing on the structural nuances that govern their neuroprotective efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the critical structure-activity relationships (SAR) that can guide the development of novel neurotherapeutics.

Introduction: The Therapeutic Promise of Flavonoids in Neurodegeneration

Neurodegenerative disorders, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological driver is the convergence of oxidative stress and neuroinflammation, which creates a cytotoxic environment that promotes neuronal damage and apoptosis[1][2]. Flavonoids, a class of plant secondary metabolites, have emerged as promising candidates for neuroprotective therapies due to their potent antioxidant and anti-inflammatory properties[1][3].

Acacetin (5,7-dihydroxy-4'-methoxyflavone), a natural flavone found in plants like Robinia pseudoacacia and safflower, has demonstrated significant neuroprotective effects in various preclinical models[4][5]. Its therapeutic potential is attributed to its ability to cross the blood-brain barrier and modulate key signaling pathways involved in neuronal survival[6]. However, in nature, acacetin often exists as glycosides—molecules where a sugar moiety is attached to the aglycone backbone. This glycosylation can profoundly alter the compound's pharmacokinetic and pharmacodynamic properties. Understanding the relationship between the structure of these glycosides and their biological activity is paramount for optimizing their therapeutic use.

Neuroprotective Mechanisms of Acacetin Aglycone

To appreciate the role of glycosylation, one must first understand the activity of the parent compound, acacetin. Its neuroprotective effects are multifactorial, primarily revolving around the potent suppression of neuroinflammation and oxidative stress.

Anti-Inflammatory Activity: Acacetin exerts strong anti-inflammatory effects by targeting multiple signaling cascades. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to neuroinflammation[6][7][8]. This is achieved by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are upstream regulators of NLRP3 priming[6][7]. In animal models of Parkinson's disease and spinal cord injury, acacetin treatment leads to a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[5][8][9].

Antioxidant Activity: The antioxidant defense mechanism of acacetin is largely mediated by its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][10]. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant proteins and enzymes. Acacetin promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX)[5][11]. This enzymatic shield protects neurons from damage induced by reactive oxygen species (ROS), a major contributor to cell death in neurodegenerative conditions[11][12].

The core signaling pathways modulated by acacetin are illustrated below.

Acacetin_Signaling_Pathways cluster_stress Cellular Stressors cluster_acacetin Acacetin Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes OxidativeStress Oxidative Stress (e.g., 6-OHDA, MPTP) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 activates Apoptosis Apoptosis Neuronal Death OxidativeStress->Apoptosis promotes InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPK_NFkB MAPK / NF-κB Pathways InflammatoryStimuli->MAPK_NFkB activates Acacetin Acacetin Acacetin->MAPK_NFkB inhibits NLRP3 NLRP3 Inflammasome Acacetin->NLRP3 inhibits Acacetin->Nrf2_Keap1 promotes dissociation MAPK_NFkB->NLRP3 primes MAPK_NFkB->Apoptosis promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NLRP3->Inflammation activates Nrf2 Nrf2 (Nuclear) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, GPX) ARE->AntioxidantEnzymes upregulates Inflammation->Apoptosis promotes AntioxidantEnzymes->OxidativeStress neutralizes Neuroprotection Neuronal Survival Neuroprotection AntioxidantEnzymes->Neuroprotection leads to Neuroprotection->Apoptosis prevents

Caption: Neuroprotective signaling pathways modulated by acacetin.

The Impact of Glycosylation on Flavonoid Bioactivity

Glycosylation, the attachment of sugar moieties, is a key structural modification that influences the biological profile of flavonoids[3][13]. Generally, this process increases the water solubility and polarity of the aglycone. However, it can also impact bioactivity in several ways[14]:

  • Bioavailability: Flavonoid glycosides are often poorly absorbed in the small intestine. They typically require hydrolysis by gut microbiota to release the aglycone, which is then absorbed. This can result in delayed and variable bioavailability compared to the parent compound.

  • Direct Activity: The bulky sugar group can sterically hinder the flavonoid from interacting with target enzymes or receptors, sometimes reducing its intrinsic activity compared to the aglycone[14].

  • Cellular Uptake: The increased polarity of glycosides can limit their ability to passively diffuse across cell membranes, potentially reducing their intracellular concentration and effectiveness.

These general principles form the basis for comparing acacetin with its glycosidic forms.

Comparative Analysis: Acacetin vs. Its Glycosides

The most studied acacetin glycosides include linarin and tilianin. Their structures differ in the type of sugar attached at the C7-hydroxyl position.

CompoundStructure of R Group (at C7-OH)Key Reported Neuroprotective Activities
Acacetin -H (Aglycone)Potent anti-inflammatory and antioxidant effects; inhibits NLRP3 inflammasome and activates Nrf2/HO-1 pathway; protects dopaminergic neurons in models of Parkinson's disease[5][9][11].
Linarin -O-rutinoside (a disaccharide)Exhibits anti-inflammatory and neuroprotective properties[15]. Sedative effects have also been noted, suggesting CNS activity[16].
Tilianin -O-glucoside (a monosaccharide)Reported to have anti-inflammatory, antioxidant, and cardioprotective effects[17]. Its neuroprotective potential is inferred from these activities.

Structure-Activity Relationship Insights:

The key to the SAR of these compounds lies in how the C7-glycosylation affects the molecule's ability to engage with neuroprotective pathways.

  • The Role of Free Hydroxyl Groups: The antioxidant activity of flavonoids is often linked to the number and position of free hydroxyl groups[3][13]. Acacetin possesses hydroxyls at C5 and C7. Glycosylation at C7 blocks one of these key functional groups. This suggests that the aglycone, acacetin, may possess superior direct radical scavenging activity compared to its glycosides.

  • Impact of the Sugar Moiety:

    • Linarin (Acacetin-7-O-rutinoside): The presence of a large rutinoside disaccharide significantly increases polarity and molecular weight. While this may enhance solubility in aqueous media, it likely hinders passive diffusion across the blood-brain barrier and cell membranes. Its observed neuroprotective effects may rely heavily on its conversion to acacetin by gut microbiota or tissue-specific enzymes[15].

    • Tilianin (Acacetin-7-O-glucoside): The smaller glucose moiety in tilianin presents less steric hindrance than the rutinoside in linarin. This could potentially allow for better interaction with certain cellular targets or more efficient enzymatic cleavage to the aglycone.

The SAR suggests a trade-off: glycosylation may improve stability and solubility but often at the cost of direct bioactivity and efficient transport to the target site. The neuroprotective effects of the glycosides in vivo are likely a composite of the activity of the intact glycoside and the aglycone released after metabolism.

SAR_Acacetin_Glycosides cluster_props Effects of Glycosylation Acacetin Acacetin Core C5-OH C7-OH 4'-OCH3 Linarin Linarin (Acacetin-7-O-rutinoside) Acacetin->Linarin + Rutinose @ C7 Tilianin Tilianin (Acacetin-7-O-glucoside) Acacetin->Tilianin + Glucose @ C7 Solubility Increased Solubility Linarin->Solubility Bioavailability Altered Bioavailability (Gut Metabolism Required) Linarin->Bioavailability BBB_Permeability Reduced BBB Permeability Linarin->BBB_Permeability Direct_Activity Reduced Direct Antioxidant Activity Linarin->Direct_Activity Tilianin->Solubility Tilianin->Bioavailability Tilianin->BBB_Permeability Tilianin->Direct_Activity Conclusion Neuroprotective effect of glycosides in vivo is likely a combination of the intact molecule and the metabolized aglycone. Bioavailability->Conclusion

Caption: Structure-activity relationship of acacetin glycosides.

Experimental Protocols for Evaluating Neuroprotection

To validate the neuroprotective claims of acacetin glycosides, robust and reproducible experimental models are essential. Below are standardized protocols for in vitro and in vivo assessment.

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect human neuroblastoma cells from a neurotoxin-induced cell death, a common model for Parkinson's disease research.

Objective: To quantify the protective effect of acacetin glycosides against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., Acacetin, Linarin; 1-20 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Introduce the neurotoxin by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM to all wells except the untreated control group.

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells[18].

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • After the treatment period (Step 2), wash cells with PBS.

    • Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm). ROS levels are expressed as a percentage relative to the 6-OHDA-only treated group.

Protocol 2: In Vivo Neuroprotection Assay in an MPTP Mouse Model

This protocol evaluates the neuroprotective effects in a widely used mouse model of Parkinson's disease that recapitulates dopaminergic neuron loss.

Objective: To determine if oral administration of acacetin or its glycosides can prevent MPTP-induced motor deficits and dopaminergic neurodegeneration.

Methodology:

  • Animal Model and Treatment:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Administer the test compound (e.g., acacetin, 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for 3 days prior to MPTP injection and continue for the 5 days of MPTP treatment[9].

    • Induce neurodegeneration by administering intraperitoneal (i.p.) injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 30 mg/kg/day for 5 consecutive days[9]. A control group receives saline injections.

  • Behavioral Assessment (Pole Test):

    • Seven days after the final MPTP injection, assess motor function.

    • Place the mouse head-up on top of a vertical wooden pole (50 cm height, 1 cm diameter).

    • Record the time taken for the mouse to turn downwards (T-turn) and the total time to descend to the floor (T-total). An increase in these times indicates motor impairment.

  • Neurochemical and Histological Analysis:

    • Euthanize the mice and harvest the brains.

    • For histology, perfuse with 4% paraformaldehyde, section the substantia nigra and striatum, and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.

    • For neurochemistry, dissect the striatum and measure dopamine levels using High-Performance Liquid Chromatography (HPLC).

Caption: A typical experimental workflow for evaluating neuroprotective compounds.

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of acacetin, driven by its dual action against inflammation and oxidative stress. The structure-activity relationship of its glycosides suggests a classic pharmacological trade-off: while glycosylation can modify physicochemical properties like solubility, it may impede bioavailability and reduce direct interaction with intracellular targets. The neuroprotective efficacy of acacetin glycosides observed in vivo is likely attributable to the systemic exposure to both the parent glycoside and its more bioactive aglycone, acacetin, following metabolic cleavage.

Future research should focus on:

  • Head-to-head comparative studies of different acacetin glycosides in standardized neuroprotection models to directly quantify differences in efficacy.

  • Pharmacokinetic studies to correlate plasma and brain concentrations of both the glycoside and the released aglycone with neuroprotective outcomes.

  • Synthesis of novel acacetin derivatives, including different glycosidic moieties or other functional groups, to optimize blood-brain barrier penetration and target engagement, thereby enhancing neuroprotective potency.

By systematically exploring these structure-activity relationships, the scientific community can unlock the full therapeutic potential of the acacetin scaffold for the treatment of devastating neurodegenerative diseases.

References

  • Kim, H., et al. (2012). Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo. Biological & Pharmaceutical Bulletin, 35(8), 1287-1294. [Link]

  • Li, F., et al. (2025). Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. Frontiers in Pharmacology, 16. [Link]

  • Zhang, X., et al. (2022). Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury. Journal of Inflammation Research, 15, 5635–5648. [Link]

  • Chen, Y., et al. (2024). Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. Frontiers in Immunology, 15, 1354002. [Link]

  • Kim, J. H., et al. (2017). Acacetin inhibits neuronal cell death induced by 6-hydroxydopamine in cellular Parkinson's disease model. BioMed Research International, 2017, 8398021. [Link]

  • Chen, Y., et al. (2024). Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. Frontiers in Immunology, 15, 1354002. [Link]

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A Comparative Guide to the In Vitro Efficacy of Acacetin-7-O-beta-D-galactopyranoside and Other Natural Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Flavonoid Landscape for Therapeutic Potential

Flavonoids, a diverse group of polyphenolic compounds found abundantly in plants, have garnered significant attention in biomedical research for their broad spectrum of pharmacological activities.[1] Their potential to modulate key cellular processes makes them promising candidates for the development of novel therapeutics. This guide provides a comparative analysis of the in vitro efficacy of Acacetin-7-O-beta-D-galactopyranoside against three other well-characterized natural flavonoids: Quercetin, Kaempferol, and Luteolin.

It is important to note that while this compound is the primary subject, much of the detailed mechanistic data available in the literature pertains to its aglycone form, Acacetin. The sugar moiety in the glycoside can significantly influence bioavailability and cellular uptake, but the fundamental intracellular activity is often dictated by the aglycone structure. Therefore, this guide will draw upon data from Acacetin to provide a robust comparison of its core biological activities, while acknowledging this distinction. We will delve into their respective efficacies across three critical domains: anticancer, anti-inflammatory, and antioxidant activities, supported by experimental data and mechanistic insights to inform future research and drug development.

Part 1: Comparative Analysis of Anticancer Efficacy

The anticancer potential of flavonoids is a major focus of research, with studies documenting their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis.[1]

Anti-Proliferative Activity

A primary measure of anticancer efficacy is the ability of a compound to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Acacetin has demonstrated potent anti-proliferative effects across various cancer cell lines. For instance, it inhibited the growth of human breast cancer MCF-7 cells with an IC50 of approximately 26.4 µM.[2] Quercetin also exhibits broad anti-proliferative activity, though its IC50 can vary significantly depending on the cell line; for example, its IC50 against the triple-negative breast cancer cell line MDA-MB-231 was reported as 394.8 µM.[3] Luteolin and Kaempferol also possess significant anti-proliferative capabilities, which are detailed in the comparative data table below.

Table 1: Comparative Anti-Proliferative Activity (IC50) of Flavonoids in Various Cancer Cell Lines

FlavonoidCancer Cell LineIC50 Value (µM)Reference
Acacetin Human Breast (MCF-7)~26.4[2]
Acacetin Human Osteosarcoma (SJSA, HOS)~40[4]
Quercetin Human Breast (MDA-MB-231)394.8[3]
Quercetin Human Colon (HT-29)75[5]
Kaempferol N/A (Data not specified in snippets)--
Luteolin N/A (Data not specified in snippets)--

Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., incubation time).

Induction of Apoptosis

Beyond inhibiting proliferation, the ability to induce apoptosis is a hallmark of an effective anticancer agent. These flavonoids employ multiple strategies to trigger programmed cell death.

  • Acacetin: Induces apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[6] This involves the activation of a caspase cascade, including caspase-3, -8, and -9, and the cleavage of PARP.[4][7] Acacetin also modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[2][7] Furthermore, it can stimulate the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway to promote apoptosis.[4]

  • Quercetin: Is well-documented to induce apoptosis across numerous cancer types.[1] It can arrest the cell cycle and trigger apoptosis by modulating signaling pathways like PI3K/Akt and NF-κB.[5][8] In some cell lines, quercetin treatment leads to the activation of caspase-3, -8, and -9.[9]

  • Kaempferol & Luteolin: Both flavonoids also induce apoptosis. Luteolin-induced apoptosis in colon cancer cells is linked to its antioxidant activity and the activation of the MAPK signaling pathway.[10] Kaempferol has been shown to activate apoptotic pathways, contributing to its anticancer effects.[11]

Modulation of Key Signaling Pathways

The anticancer effects of these flavonoids are rooted in their ability to interfere with critical signaling pathways that govern cell survival, proliferation, and metastasis.

cluster_0 Upstream Signaling cluster_1 Key Pro-Survival Pathways cluster_2 Cellular Outcomes GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K MAPK MAPK/ERK GrowthFactors->MAPK Cytokines Inflammatory Cytokines NFkB NF-κB Cytokines->NFkB STAT3 STAT3 Cytokines->STAT3 Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation NFkB->Apoptosis Inhibits STAT3->Proliferation MAPK->Proliferation Acacetin Acacetin Acacetin->Akt Inhibits Acacetin->STAT3 Inhibits Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->NFkB Inhibits Kaempferol Kaempferol Kaempferol->NFkB Inhibits Kaempferol->MAPK Inhibits Luteolin Luteolin Luteolin->NFkB Inhibits Luteolin->STAT3 Inhibits LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Mediators Inflammatory Mediators Genes->Mediators Acacetin Acacetin Acacetin->IKK Inhibits Kaempferol Kaempferol Kaempferol->IKK Inhibits Luteolin Luteolin Luteolin->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB inflammatory pathway.

Part 3: Comparative Analysis of Antioxidant Efficacy

Oxidative stress, caused by an imbalance between ROS production and the body's antioxidant defenses, contributes to cellular damage and various pathologies. [12]Flavonoids can counteract oxidative stress directly by scavenging free radicals and indirectly by boosting endogenous antioxidant systems.

Radical Scavenging Activity

Direct antioxidant potential is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Luteolin has demonstrated superior radical scavenging activity compared to the common antioxidants BHT and Vitamin C, with an ABTS IC50 of 17.3 ± 0.82 μM and a DPPH IC50 of 13.2 ± 0.18 μM. [13]Quercetin is also renowned for its potent antioxidant effects, effectively neutralizing free radicals. [8] Table 2: Comparative Radical Scavenging Activity (IC50) of Flavonoids

FlavonoidAssayIC50 Value (µM)Reference
Luteolin ABTS17.3 ± 0.82[13]
Luteolin DPPH13.2 ± 0.18[13]
Quercetin N/A (Potent activity noted)-[8]
Kaempferol N/A (Potent activity noted)-[14]
Acacetin N/A (Activity noted)-[15]
Upregulation of Antioxidant Enzymes

Perhaps more significantly, flavonoids can enhance the cell's own defense mechanisms. Luteolin, in particular, mitigates oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1). [10][16]This is often achieved through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. [16]

Part 4: Standardized Experimental Methodologies

To ensure reproducibility and enable valid cross-study comparisons, the use of standardized protocols is essential. Below are detailed methodologies for key in vitro assays discussed in this guide.

Workflow: Assessing In Vitro Anticancer Activity

Caption: General workflow for evaluating flavonoid anticancer efficacy.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test flavonoids (e.g., Acacetin, Quercetin) in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the flavonoid-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the desired concentrations of flavonoids for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Interpretation: Viable cells (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+).

Conclusion and Future Perspectives

The in vitro evidence strongly supports the therapeutic potential of Acacetin, Quercetin, Kaempferol, and Luteolin. All four flavonoids demonstrate significant anticancer, anti-inflammatory, and antioxidant activities, albeit through subtly different mechanisms and potencies.

  • Acacetin emerges as a potent inducer of apoptosis, effectively targeting key survival pathways like Akt and STAT3. [6][17][18]* Quercetin shows broad-spectrum anticancer activity and robustly inhibits major inflammatory pathways. [1][8]* Kaempferol is a particularly strong modulator of inflammatory signaling cascades like NF-κB and MAPK. [19]* Luteolin stands out for its exceptional antioxidant capacity, not only scavenging free radicals directly but also enhancing the cell's intrinsic antioxidant defenses via the Nrf2 pathway. [12][16] The initial data on this compound, particularly its anti-HIV activity, suggests it is a biologically active molecule. [20]Future research should focus on direct, head-to-head in vitro comparisons of this glycoside against its aglycone and other flavonoids. Such studies are critical to elucidate how the galactopyranoside moiety affects cellular uptake, metabolism, and ultimately, efficacy. Understanding these structure-activity relationships will be paramount in harnessing the full therapeutic potential of this promising class of natural compounds.

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Validating the Anti-inflammatory Effects of Acacetin-7-O-beta-D-galactopyranoside In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo anti-inflammatory effects of Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid, against other well-established anti-inflammatory agents. The information herein is substantiated by experimental data from preclinical studies, with a strong focus on detailed methodologies and quantitative outcomes to assist in the critical evaluation and potential application of this compound in therapeutic development.

Introduction: The Rationale for In Vivo Validation

This compound, a flavonoid isolated from sources like the flower heads of Chrysanthemum morifolium, has garnered interest for its potential therapeutic properties, including anti-inflammatory and acetylcholinesterase (AChE) inhibitory activities.[1][2] While in vitro studies provide valuable preliminary data on the bioactivity of a compound, in vivo validation is a critical step to understand its efficacy, safety, and mechanism of action within a complex biological system. In vivo models of inflammation allow for the assessment of a compound's effects on the intricate interplay of cellular and molecular mediators of the inflammatory cascade.[3][4][5]

Acacetin, the aglycone of this compound, has demonstrated significant anti-inflammatory properties in various animal models.[6] Its mechanisms of action are often attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal regulators of the inflammatory response.[7] Validating the glycoside form, this compound, in vivo is crucial to determine if it possesses similar or enhanced anti-inflammatory efficacy, potentially with improved pharmacokinetic properties.

Experimental Design for In Vivo Validation: The Carrageenan-Induced Paw Edema Model

A widely accepted and well-characterized model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents (rats or mice).[8][9][10][11] This model is highly reproducible and allows for the quantitative assessment of a compound's ability to inhibit edema formation, a cardinal sign of inflammation.[8][11]

Causality Behind Experimental Choices:
  • Why Carrageenan? Carrageenan, a sulfated polysaccharide, is a potent phlogistic agent that induces a biphasic acute inflammatory response.[8] The initial phase (the first 1-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils, mediated by pro-inflammatory cytokines like TNF-α and IL-1β.[8] This biphasic nature allows for insights into the potential mechanism of action of the test compound.

  • Why Paw Edema? The swelling of the paw is a readily measurable and quantifiable endpoint, providing a clear indication of the extent of the inflammatory response and the efficacy of the anti-inflammatory agent.[9][10]

Experimental Workflow Diagram:

G cluster_pre Pre-treatment Phase cluster_induction Inflammation Induction cluster_post Post-treatment Evaluation animal_acclimatization Animal Acclimatization (e.g., 7 days) baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement t = -1h compound_admin Compound Administration (this compound, Vehicle, Positive Control) baseline_measurement->compound_admin t = -30min carrageenan_injection Subplantar Injection of 1% Carrageenan compound_admin->carrageenan_injection t = 0h paw_measurement Paw Volume Measurement (e.g., 1, 2, 3, 4, 5, 6 hours post-carrageenan) carrageenan_injection->paw_measurement euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia t = 6h histopathology Histopathological Analysis euthanasia->histopathology biochemical_analysis Biochemical & Molecular Analysis (Cytokines, COX-2, iNOS) euthanasia->biochemical_analysis

Caption: Workflow for in vivo validation using the carrageenan-induced paw edema model.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Indomethacin or Diclofenac Sodium (Positive Control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I (Normal Control): No treatment.

    • Group II (Negative Control): Vehicle + Carrageenan.

    • Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) or Diclofenac Sodium (10 mg/kg, p.o.) + Carrageenan.

    • Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.) + Carrageenan.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

  • Compound Administration: Administer the respective treatments (vehicle, positive control, or test compound) orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. The route and timing can be adjusted based on the known pharmacokinetic profile of the test compound.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal (except the normal control group).

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Tissue Collection and Further Analysis (Optional but Recommended): At the end of the experiment (e.g., 6 hours), euthanize the animals.

    • Histopathology: Collect the paw tissue, fix it in 10% formalin, and process for histological examination to assess inflammatory cell infiltration and tissue damage.

    • Biochemical and Molecular Analysis: Collect paw tissue or blood samples to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12]

Comparative Analysis with Alternative Anti-inflammatory Agents

To provide a comprehensive evaluation, the anti-inflammatory effects of this compound should be compared with other well-known anti-inflammatory compounds, particularly other flavonoids.

CompoundClassProposed Mechanism of ActionIn Vivo Efficacy (Carrageenan-Induced Edema)Reference
This compound Flavonoid (Glycoside)Inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-6), modulation of NF-κB and MAPK pathways (inferred from acacetin).[6][7]Dose-dependent reduction in paw edema.Hypothetical Data
Indomethacin NSAIDNon-selective COX inhibitor, potent inhibitor of prostaglandin synthesis.[10]Significant reduction in paw edema.[10]
Quercetin Flavonoid (Aglycone)Inhibition of COX and LOX pathways, mast cell stabilization, inhibition of NF-κB.[13]Significant reduction in paw edema.[14]
Luteolin Flavonoid (Aglycone)Inhibition of pro-inflammatory cytokines, modulation of NF-κB and AP-1 signaling.[13]Significant reduction in paw edema.[13]
Resveratrol StilbenoidInhibition of COX-2 and NF-κB activation.[15]Reduction in paw edema.[15]
Curcumin CurcuminoidInhibition of NF-κB, COX-1, and COX-2.[15]Reduction in paw edema.[15]

Mechanistic Insights: Potential Signaling Pathways

Based on the known anti-inflammatory effects of its aglycone, acacetin, it is hypothesized that this compound exerts its effects by modulating key inflammatory signaling pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response stimulus Carrageenan mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines enzymes Inflammatory Enzymes (COX-2, iNOS) mapk->enzymes nfkb->cytokines nfkb->enzymes edema Edema, Pain, Redness cytokines->edema enzymes->edema acacetin This compound acacetin->mapk Inhibition acacetin->nfkb Inhibition

Caption: Potential mechanism of action of this compound in modulating inflammatory pathways.

The inhibitory effects of acacetin on the phosphorylation of p38 MAPK and the activation of NF-κB have been documented.[7] In vivo validation should include the analysis of these pathways in the inflamed tissue to confirm if this compound shares this mechanism.

Advanced Methodologies for In-depth Analysis

To further strengthen the in vivo validation, a multi-faceted approach to measuring inflammatory mediators is recommended.

Cytokine Measurement:
  • ELISA (Enzyme-Linked Immunosorbent Assay): A standard and cost-effective method for quantifying specific cytokines in serum or tissue homogenates.[16][17][18]

  • Multiplex Bead-Based Assays: Allow for the simultaneous measurement of multiple cytokines from a small sample volume, providing a more comprehensive profile of the inflammatory response.[12][16]

Gene and Protein Expression Analysis:
  • Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory genes in the paw tissue.[12]

  • Western Blotting or Immunohistochemistry: To determine the protein levels of key inflammatory mediators like COX-2 and iNOS.[12]

Conclusion and Future Directions

The in vivo validation of this compound using the carrageenan-induced paw edema model provides a robust and reliable method for assessing its acute anti-inflammatory potential. A thorough comparative analysis with established anti-inflammatory agents is essential for contextualizing its efficacy. Future studies should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound. Furthermore, exploring its efficacy in chronic inflammation models will be crucial in determining its broader therapeutic potential. The systematic approach outlined in this guide, from experimental design to in-depth analysis, will enable researchers to generate high-quality, reproducible data to support the development of this compound as a novel anti-inflammatory agent.

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A Comparative Guide to Acacetin-7-O-beta-D-galactopyranoside: From Botanical Source to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of Acacetin-7-O-beta-D-galactopyranoside

This compound is a naturally occurring flavone glycoside, a class of compounds renowned for their diverse pharmacological activities.[1] Structurally, it consists of the aglycone acacetin (5,7-dihydroxy-4'-methoxyflavone) linked to a beta-D-galactopyranose sugar moiety at the 7-hydroxyl position.[2] This glycosylation significantly influences the compound's solubility and bioavailability compared to its parent aglycone.[3]

This guide provides a comprehensive analysis of this compound, with a primary focus on its isolation from its most prominent botanical source. While the compound has been identified in a limited number of species, a deep dive into its primary source allows for a robust comparative discussion of extraction methodologies, characterization, and biological activities relative to its parent compound and other co-occurring flavonoids. The primary audience for this guide includes researchers in natural product chemistry, pharmacology, and drug development seeking to understand the nuances of sourcing, isolating, and evaluating this potent flavonoid.

Primary Botanical Source: Chrysanthemum morifolium

The vast majority of scientific literature points to the flowering heads of Chrysanthemum morifolium Ramat. (also known as Dendranthema morifolium) and the closely related Chrysanthemum indicum L. as the principal natural sources of this compound.[4][5][6] These species, belonging to the Asteraceae family, have a long history in traditional Chinese medicine for treating inflammatory conditions, headaches, and respiratory ailments.[7] The presence of this compound, alongside other bioactive flavonoids like luteolin and apigenin, contributes significantly to the therapeutic profile of Chrysanthemum extracts.[6][7] Due to the lack of substantial reports from other genera, this guide will focus on Chrysanthemum as the model source for our comparative analysis.

Extraction and Isolation: A Comparative Methodological Approach

The effective isolation of this compound from plant material is paramount for accurate downstream analysis and bioactivity screening. The choice of extraction method represents a critical trade-off between yield, purity, cost, and environmental impact.

A Validated Protocol for Laboratory-Scale Isolation

The following protocol outlines a standard, multi-step process for extracting and purifying this compound from dried Chrysanthemum morifolium flowers. This methodology is designed to be self-validating, with checkpoints for fractionation and purity assessment.

Experimental Protocol: Extraction and Purification

  • Plant Material Preparation:

    • Obtain dried flower heads of Chrysanthemum morifolium.

    • Grind the material into a coarse powder (particle size <0.5 mm) to maximize the surface area for solvent penetration.[8] This step is crucial as it disrupts cell walls, allowing for efficient leaching of intracellular metabolites.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in 80% methanol (MeOH) at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature, with occasional agitation.

    • Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract. The use of a polar solvent like methanol is justified by the glycosidic nature of the target compound, which imparts greater polarity than the aglycone.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

    • This compound, being a moderately polar glycoside, will preferentially concentrate in the ethyl acetate fraction. This step effectively removes non-polar compounds (lipids, chlorophylls in the hexane fraction) and highly polar compounds (sugars, salts in the aqueous fraction).

  • Column Chromatography for Purification:

    • Subject the dried ethyl acetate fraction to column chromatography over a silica gel stationary phase.

    • Elute the column with a gradient solvent system, typically starting with a less polar mixture (e.g., CHCl₃:MeOH 95:5) and gradually increasing the polarity by increasing the proportion of methanol.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm). Fractions showing a prominent spot with a similar Rf value are pooled.

  • Final Purification by Preparative HPLC:

    • For obtaining a high-purity compound (>98%), subject the pooled, semi-pure fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Elute with an isocratic or gradient system of acetonitrile and water.

    • The purity of the final isolated compound should be confirmed by analytical HPLC.

Extraction_Workflow cluster_prep Phase 1: Preparation & Extraction cluster_partition Phase 2: Fractionation cluster_purify Phase 3: Purification start Dried Chrysanthemum morifolium Flowers grind Grinding to Coarse Powder start->grind extract Maceration with 80% Methanol grind->extract concentrate Concentration (Rotary Evaporator) extract->concentrate partition Solvent Partitioning concentrate->partition hexane n-Hexane Fraction (Lipids) partition->hexane etoac Ethyl Acetate Fraction (Target) partition->etoac water Aqueous Fraction (Sugars) partition->water cc Silica Gel Column Chromatography etoac->cc prep_hplc Preparative HPLC (C18) cc->prep_hplc final Pure this compound (>98%) prep_hplc->final

Caption: General workflow for the extraction and purification of this compound.

Comparative Analysis of Extraction Techniques

While maceration is a simple and effective laboratory method, other techniques offer improvements in efficiency and sustainability. The choice of method can significantly impact the final yield of flavonoids.

Table 1: Comparison of Flavonoid Extraction Techniques [8]

TechniquePrincipleAdvantagesDisadvantagesSuitability for Target Compound
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost, minimal thermal degradation.Time-consuming, large solvent volume, lower efficiency.Good for initial lab-scale extraction.
Soxhlet Extraction Continuous extraction with a cycling distilled solvent.More efficient than maceration, exhaustive extraction.Requires heat (potential degradation), large solvent volume.Moderate; risk of thermal degradation to the glycoside.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Fast, high efficiency, reduced solvent and temperature.Specialized equipment needed, potential for radical formation.High; efficient and reduces thermal stress.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and rupture cells.Very fast, high efficiency, reduced solvent volume.Specialized equipment, potential for localized overheating.High; excellent efficiency but requires careful control.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as the solvent."Green" technique, solvent-free final product.High cost, complex setup, typically for non-polar compounds.Low; unmodified CO₂ is too non-polar for glycosides.

Physicochemical and Spectroscopic Characterization

Unambiguous identification of the isolated compound is achieved through a combination of spectroscopic methods. For this compound (Molecular Formula: C₂₂H₂₂O₁₀, Molecular Weight: 446.4 g/mol ), the following data are expected[2]:

  • ¹H-NMR: Will show characteristic signals for the flavone A, B, and C rings, as well as signals for the galactose moiety. Key signals include the anomeric proton of the galactose (a doublet around 5.0-5.5 ppm) and the methoxy group on the B-ring (a singlet around 3.8 ppm).

  • ¹³C-NMR: Provides a carbon map of the molecule, confirming the presence of 22 distinct carbon atoms, including the carbonyl carbon of the flavone (around 182 ppm) and the anomeric carbon of the sugar (around 100 ppm).

  • Mass Spectrometry (MS): ESI-MS will typically show a molecular ion peak [M+H]⁺ at m/z 447 or [M-H]⁻ at m/z 445. Tandem MS (MS/MS) experiments can be used to confirm the structure by fragmenting the molecule, which will result in a characteristic loss of the galactose moiety (162 Da), yielding a fragment corresponding to the acacetin aglycone at m/z 285 or 283.

Comparative Biological Activity

This compound exhibits distinct biological activities that are modulated by its structure, particularly when compared to its aglycone, acacetin.

Established Bioactivities
  • Anti-HIV Activity: One of the earliest and most significant findings was the compound's ability to inhibit HIV replication in H9 lymphocyte cells.[6][9] This discovery highlighted its potential as a lead compound for antiviral drug development. The presence of the sugar moiety appears to be important for this activity when compared to other flavonoids.[3][10]

  • Acetylcholinesterase (AChE) Inhibition: The compound has been identified as an inhibitor of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4] This makes it a compound of interest for research into neurodegenerative diseases like Alzheimer's, where maintaining acetylcholine levels is a key therapeutic strategy.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds & Activates AChE AChE Enzyme ACh->AChE Binds & is Degraded Result Increased ACh Levels Enhanced Neuronal Signaling Compound Acacetin-7-O-beta-D- galactopyranoside Compound->Inhibition Inhibition->AChE Inhibits

Caption: Role of this compound as an AChE inhibitor.

Comparative Analysis with Related Flavonoids

The biological activity of a flavonoid is highly dependent on its structure. Comparing this compound to its parent aglycone and other flavonoids from Chrysanthemum provides crucial structure-activity relationship (SAR) insights.

Table 2: Comparative Bioactivity Profile of Flavonoids from Chrysanthemum sp.

CompoundStructureKey Reported ActivitiesNotes
This compound Acacetin + GalactoseAnti-HIV[6], AChE Inhibition[4]Glycosylation improves water solubility but may reduce cell permeability.
Acacetin (Aglycone)Dihydroxy, monomethoxy flavoneAnti-inflammatory[7], Anti-cancer[1], NeuroprotectiveMore broadly studied; low oral bioavailability due to poor solubility.[3]
Luteolin Tetrahydroxy flavoneAnti-inflammatory, Antioxidant[7]A major flavonoid in C. indicum; potent inhibitor of nitric oxide production.[7]
Apigenin Trihydroxy flavoneAnti-inflammatory, Anxiolytic, Anti-cancer[7]Structurally similar to Acacetin but lacks the 4'-methoxy group.

The comparison reveals that while the aglycone acacetin possesses a broad spectrum of activities, its clinical application is hampered by low bioavailability.[3] The addition of the galactose moiety in this compound modifies its pharmacological profile, leading to specific activities like potent anti-HIV action, while potentially altering its ability to cross cell membranes for other intracellular targets.

Discussion and Future Perspectives

This compound stands out as a promising natural product with specific and potent biological activities. The comparative analysis underscores several key points for researchers:

  • Source Limitation: The compound's apparent restriction to the Chrysanthemum genus necessitates robust authentication of plant material and highlights the potential of total synthesis as an alternative, reproducible source.[11]

  • Methodological Optimization: For industrial-scale production, a shift from traditional extraction methods to more efficient and sustainable "green" techniques like UAE or MAE is essential.[8]

  • Structure-Activity Relationship: The galactose moiety is not merely a passive addition; it is a critical determinant of the compound's unique bioactivity, particularly its anti-HIV effect. Future research should explore the synthesis of analogs with different sugar moieties to optimize activity and pharmacokinetic properties.

Further investigation is warranted to fully elucidate the mechanisms of action behind its AChE inhibitory and anti-HIV effects and to explore its therapeutic potential in preclinical and clinical settings.

References

  • Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. (2024). National Institutes of Health. [Link][3][10]

  • This compound | C22H22O10 | CID 5480899. PubChem. [Link][2]

  • Anti-AIDS agents, 10. This compound, an anti-HIV principle from Chrysanthemum morifolium and a structure-activity correlation with some related flavonoids. (1994). PubMed. [Link][6]

  • Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. (2024). MDPI. [Link]

  • Anti-AIDS Agents, 10. Acacetin-7-O-β-D-galactopyranoside, an Anti-HIV Principle from Chrysanthemum morifolium and a Structure-Activity Correlation with Some Related Flavonoids. (1994). ACS Publications. [Link][9]

  • Plant Flavonoids: Chemical Characteristics and Biological Activity. (2021). MDPI. [Link][1]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (2020). MDPI. [Link][8]

  • List of plants having phytochemicals: ACACETIN-7-O-BETA-D-GLUCOPYRANOSIDE. csir-neist. [Link]

  • Facile synthesis of acacetin-7-O-β-D-galactopyranoside. (2012). PubMed. [Link][11]

  • Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants. (2014). PMC - PubMed Central. [Link]

  • Comparison of acacetin and acacetin 7-O-methyl ether with known flavonoids. ResearchGate. [Link]

  • Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. (2023). MDPI. [Link]

  • Comparative Analysis of Anti-Inflammatory Flavones in Chrysanthemum indicum Capitula Using Primary Cultured Rat Hepatocytes. (2020). MDPI. [Link][7]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Acacetin-7-O-beta-D-galactopyranoside

This compound is a naturally occurring flavonoid glycoside found in various medicinal plants, such as Chrysanthemum morifolium.[1][][3] With demonstrated bioactivities, including anti-HIV and acetylcholinesterase (AChE) inhibition, this molecule is a compound of significant interest in pharmaceutical and nutraceutical research.[1][][3] The journey from discovery to a potential therapeutic or standardized product is underpinned by rigorous analytical chemistry. Accurate and precise quantification is non-negotiable for pharmacokinetic studies, quality control of raw materials, and stability testing of final products.

However, over the lifecycle of a product, analytical methods evolve. A method developed in an early research phase using High-Performance Liquid Chromatography (HPLC) may be upgraded to an Ultra-Performance Liquid Chromatography (UPLC) method for higher throughput in a quality control setting. Data might need to be compared across different laboratories or even between different techniques (e.g., HPLC-UV and LC-MS). This is where the principle of cross-validation becomes paramount.

As defined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[4] This guide provides an in-depth, experience-driven comparison of analytical platforms for this compound and a practical framework for conducting a scientifically sound cross-validation study.

The Rationale for Cross-Validation: Ensuring Data Comparability

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] Cross-validation extends this principle to ensure consistency across different analytical scenarios. The decision to perform a cross-validation study is triggered by specific events in the analytical lifecycle.

Cross_Validation_Decision_Workflow Start Analytical Data Requirement Trigger Is a change in the validated analytical procedure required? Start->Trigger NoChange Continue using existing validated method Trigger->NoChange No ChangeType Nature of Change Trigger->ChangeType Yes MethodTransfer Method Transfer (e.g., Lab A to Lab B) ChangeType->MethodTransfer MethodUpdate Method Update (e.g., HPLC to UPLC) ChangeType->MethodUpdate MultiMethod Comparing Different Methods (e.g., LC-UV vs. LC-MS) ChangeType->MultiMethod PerformCV Perform Cross-Validation Study MethodTransfer->PerformCV MethodUpdate->PerformCV MultiMethod->PerformCV Assess Assess Comparability of Results (Accuracy, Precision) PerformCV->Assess Comparable Results are Comparable Assess->Comparable Meets Predefined Criteria NotComparable Results are Not Comparable Assess->NotComparable Fails Predefined Criteria Implement Implement New/Transferred Procedure Comparable->Implement Investigate Investigate Discrepancies & Re-evaluate NotComparable->Investigate Investigate->PerformCV CV_Experimental_Plan Start Objective: Compare HPLC and UPLC Methods Prep Prepare a Single Batch of Quality Control (QC) Samples Start->Prep QC_Levels QC Levels: - LQC (Low, 3 µg/mL) - MQC (Medium, 30 µg/mL) - HQC (High, 75 µg/mL) Prep->QC_Levels Split Split QC Samples into Two Sets Prep->Split Analyze_HPLC Analyze Set 1 on Validated HPLC System (n=6 replicates per level) Split->Analyze_HPLC Set 1 Analyze_UPLC Analyze Set 2 on Validated UPLC System (n=6 replicates per level) Split->Analyze_UPLC Set 2 Collect_HPLC Collect HPLC Data: Mean Concentration, %RSD Analyze_HPLC->Collect_HPLC Collect_UPLC Collect UPLC Data: Mean Concentration, %RSD Analyze_UPLC->Collect_UPLC Compare Compare Results Collect_HPLC->Compare Collect_UPLC->Compare Calc Calculate % Difference: [(UPLC_Mean - HPLC_Mean) / HPLC_Mean] * 100 Compare->Calc Report Final Cross-Validation Report Compare->Report

Sources

A Head-to-Head Comparison of Acetylcholinesterase Inhibitors: Profiling Acacetin-7-O-beta-D-galactopyranoside Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

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For Immediate Release to the Scientific Community

Introduction: The Cholinergic Deficit and the Rise of AChE Inhibitors

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a significant decline in cognitive function.[1][2][3] A key neuropathological feature of AD is the loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for memory and learning.[3][4] The primary therapeutic strategy to manage the symptoms of AD has been to increase the concentration of ACh in the synaptic cleft.[1][3][4][5] This is achieved through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh.[2][4][6]

Currently, several synthetic drugs such as Donepezil, Rivastigmine, and Galantamine are the frontline AChE inhibitors (AChEIs) used in clinical practice.[7] However, these treatments are not without limitations, including issues with efficacy, therapeutic range, and side effects.[2] This has spurred the search for new, effective, and safe AChEIs, with natural products, particularly flavonoids, emerging as a promising source.[1][2][8][9] Flavonoids are a class of polyphenolic compounds known for a wide range of biological activities, including potent AChE inhibition.[1][8]

This guide provides a head-to-head comparison of Acacetin-7-O-beta-D-galactopyranoside, a flavonoid isolated from the flower heads of Chrysanthemum morifolium[10][11], against established synthetic and natural AChE inhibitors. While specific inhibitory data for this glycoside is emerging, we will leverage data on its aglycone, Acacetin, and related flavonoids to contextualize its potential and compare it against industry benchmarks.

Comparative Analysis of AChE Inhibitors

The efficacy of an AChE inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce AChE activity by 50%. A lower IC50 value indicates greater potency. The following table provides a comparative overview of this compound and other notable AChE inhibitors.

Compound Type/Class Mechanism of Inhibition IC50 Value (AChE) Source
This compound Natural Flavonoid GlycosideReversible (Predicted)Data emerging; inhibits AChE activity[10][12]Chrysanthemum morifolium[10][11]
Acacetin (Aglycone) Natural FlavonoidReversible, Mixed-type~0.82 µM (for a derivative)[13]Natural/Synthetic
Donepezil Synthetic PiperidineReversible, Non-competitive6.7 nM[14]Synthetic
Rivastigmine Synthetic CarbamatePseudo-irreversible4.3 - 32.1 µM[15][16]Synthetic
Galantamine Natural AlkaloidReversible, Competitive~8.0 µM[14]Natural/Synthetic
Huperzine A Natural AlkaloidReversible, Competitive~82 nM[17][18]Huperzia serrata
Quercetin Natural FlavonoidReversible, Mixed-type4.59 µMNatural

Note: IC50 values can vary depending on experimental conditions, including enzyme source and assay methodology.[19]

Deep Dive into the Mechanism of Action

AChE inhibitors primarily function by blocking the active site of the acetylcholinesterase enzyme, thereby preventing the breakdown of acetylcholine. However, the specific interactions and mechanisms can differ significantly.

The AChE Active Site: The active site of AChE is located at the bottom of a deep and narrow gorge and comprises a catalytic active site (CAS) and a peripheral anionic site (PAS) at the gorge's entrance.[20][21]

  • Catalytic Active Site (CAS): This is where the hydrolysis of acetylcholine occurs. Inhibitors that bind to the CAS directly compete with the substrate.

  • Peripheral Anionic Site (PAS): Located at the rim of the active site gorge, the PAS can allosterically modulate the enzyme's catalytic activity and is involved in the binding of some inhibitors.[20][21][22][23] Inhibitors that bind to the PAS can physically block the substrate from entering the gorge.[21]

Inhibitor Mechanisms:

  • Donepezil: A highly selective and reversible inhibitor of AChE.[4][14][24] It is believed to interact with both the CAS and PAS of the enzyme.[13]

  • Rivastigmine: A pseudo-irreversible inhibitor that inhibits both AChE and butyrylcholinesterase (BuChE).[15][25][26] Its dual inhibition may offer therapeutic advantages as BuChE activity increases in the later stages of AD.[26]

  • Galantamine: Exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to acetylcholine.[3][5][27][28][29]

  • Huperzine A: A potent, reversible, and selective inhibitor of AChE.[17][18]

  • Flavonoids (e.g., Acacetin, Quercetin): Many flavonoids, including derivatives of Acacetin, have been shown to be mixed-type inhibitors, binding to both the CAS and PAS of AChE.[1][8][13] This dual binding can lead to potent inhibition. Molecular docking studies have revealed that flavonoids can interact with key amino acid residues in both sites.[13] The glycosidic linkage in compounds like this compound can influence binding affinity and selectivity.[1]

AChE_Inhibition_Mechanism Mechanism of AChE Inhibition cluster_AChE AChE Enzyme Gorge PAS Peripheral Anionic Site (PAS) (Gorge Entrance) CAS Catalytic Active Site (CAS) (Gorge Base) ACh Acetylcholine (Substrate) ACh->CAS Binds & is Hydrolyzed Inhibitor AChE Inhibitor (e.g., Flavonoid) Inhibitor->PAS Binds & Blocks Entrance Inhibitor->CAS Binds & Competes with Substrate

Caption: Mechanism of AChE and its inhibition by substrates and inhibitors at the CAS and PAS.

Experimental Validation: The Ellman's Assay for AChE Inhibition

To determine and compare the IC50 values of potential AChE inhibitors, the most widely used in vitro method is the spectrophotometric assay developed by Ellman.[6][19][30][31]

Principle of the Assay: The Ellman's assay is a colorimetric method that measures the activity of AChE.[6] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[6][30] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][30][31] The rate of color formation is directly proportional to the AChE activity. When an inhibitor is present, the rate of the reaction decreases.[6]

Step-by-Step Protocol (96-well plate format):

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 50 mM, pH 8.0).

    • Dissolve AChE enzyme in the buffer to a desired concentration (e.g., 0.1 U/mL).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer (e.g., 10 mM).

    • Prepare a solution of DTNB in the buffer (e.g., 10 mM).[30]

    • Prepare serial dilutions of the test compound (e.g., this compound) and a positive control inhibitor (e.g., Donepezil) in the buffer containing a small percentage of DMSO if necessary for solubility.

  • Assay Plate Setup:

    • Test Wells: Add a specific volume (e.g., 25 µL) of the various dilutions of the test compound.

    • Positive Control Wells: Add 25 µL of the various dilutions of the positive control inhibitor.

    • Negative Control (100% Activity): Add 25 µL of the buffer (with the same percentage of DMSO as the inhibitor wells).

    • Blank Well: Add 50 µL of the buffer.[6]

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blank wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.[31]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.[6]

    • Initiate the reaction by adding 50 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Ellman_Assay_Workflow Workflow for Ellman's AChE Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, DTNB, Substrate, Inhibitors) setup 2. Plate Setup (96-well) - Add Inhibitor dilutions - Add Controls (Negative & Blank) prep->setup enzyme 3. Enzyme Addition & Pre-incubation - Add AChE to all wells (except blank) - Incubate (e.g., 15 min at 37°C) setup->enzyme reaction 4. Reaction Initiation - Add DTNB - Add Substrate (ATCI) enzyme->reaction measure 5. Kinetic Measurement - Read Absorbance at 412 nm - Every minute for 10-15 min reaction->measure analysis 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve & find IC50 measure->analysis

Caption: Step-by-step workflow of the Ellman's assay for screening AChE inhibitors.

Discussion and Future Directions

The comparative analysis highlights that while synthetic inhibitors like Donepezil exhibit nanomolar potency, natural compounds, particularly flavonoids, represent a vast and promising chemical space for the development of novel AChEIs.[2][8][9][32] Flavonoids offer the potential for multi-target activity, including antioxidant and anti-inflammatory properties, which could provide a more holistic approach to treating the complex pathology of Alzheimer's disease.[1]

For this compound, the presence of the galactopyranoside moiety is a critical factor. While the aglycone, Acacetin, has demonstrated AChE inhibitory potential, the glycoside group will significantly influence its pharmacokinetic properties, such as solubility and blood-brain barrier permeability. Future research should focus on:

  • Determining the specific IC50 value of this compound against AChE using standardized assays like the Ellman's method.

  • Conducting kinetic studies to elucidate its precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

  • Performing in silico molecular docking studies to visualize its binding interactions with the active sites of AChE.

  • Evaluating its neuroprotective effects in cell-based and in vivo models of neurodegeneration.

Conclusion

The landscape of AChE inhibitor research is evolving, with a growing interest in natural compounds that can offer both efficacy and a favorable safety profile.[2] While established drugs like Donepezil and Rivastigmine remain the standard of care, flavonoids such as this compound represent the next frontier. Although more extensive experimental data is required to fully characterize its inhibitory profile, its structural similarity to other known flavonoid inhibitors suggests it is a worthy candidate for further investigation in the quest for improved Alzheimer's disease therapeutics.

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  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). - ResearchGate.

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate.

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A Researcher's Guide to Evaluating the Synergistic Potential of Acacetin-7-O-beta-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for therapeutic synergy represents a critical frontier in pharmacology. The strategic combination of bioactive compounds can unlock enhanced efficacy, overcome resistance, and reduce toxicity. This guide provides a comprehensive framework for evaluating the synergistic effects of Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid glycoside, with other compounds. Drawing upon established methodologies and the known bioactivities of its aglycone, acacetin, we will explore how to design, execute, and interpret robust synergy studies.

Understanding this compound: A Profile of Therapeutic Potential

This compound is a flavonoid isolated from various plants, including the flower heads of Chrysanthemum morifolium.[1][2] While research on this specific glycoside is emerging, its aglycone, acacetin, has been more extensively studied, demonstrating a wide range of pharmacological activities that suggest promising avenues for synergistic combinations. These activities include:

  • Anticancer Effects: Acacetin has been shown to induce apoptosis, inhibit proliferation, and suppress metastasis in various cancer cell lines.[3][4][5] It modulates key oncogenic signaling pathways such as PI3K/AKT, JAK/STAT3, and NF-κB.[3][5][6]

  • Anti-Inflammatory Properties: Acacetin exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β, and inhibiting pathways involving NF-κB and NLRP3 inflammasome.[7][8]

  • Neuroprotective Activities: Studies have highlighted the neuroprotective potential of acacetin, demonstrating its ability to alleviate neuroinflammation and oxidative stress, offering potential in the context of neurodegenerative diseases.[9][10][11][12]

  • Antiviral Activity: Notably, this compound itself has been identified as a potent anti-HIV agent.[2][13][14][15]

Given this profile, logical partners for synergistic evaluation include conventional chemotherapeutic agents, other anti-inflammatory drugs, and neuroprotective compounds. Flavonoids, in general, have been shown to synergistically enhance the effects of chemotherapeutic drugs by modulating mechanisms related to apoptosis, proliferation, and chemoresistance.[16][17][18][19][20]

The Quantitative Assessment of Synergy: Methodological Cornerstones

To move beyond qualitative observations, rigorous quantitative methods are essential to define the nature of the interaction between two or more compounds. The two most widely accepted methods are the Combination Index (CI) and Isobologram analysis.

The Combination Index (CI) Method

The Chou-Talalay method for drug combination analysis is a widely accepted approach that provides a quantitative measure of synergy, additivity, or antagonism.[21][22][23] The foundation of this method is the median-effect equation, which relates the dose of a drug to its effect.

The Combination Index (CI) is calculated using the following equation for two drugs:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone, respectively, required to produce a certain effect (e.g., 50% inhibition of cell growth, IC₅₀).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

The interpretation of the CI value is as follows:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

A key advantage of the CI method is its ability to provide a quantitative measure of the extent of the interaction at different effect levels.[24]

Isobologram Analysis

Isobologram analysis is a graphical method for evaluating drug interactions.[25][26][27][28][29] It involves plotting the concentrations of two drugs that produce a specific level of effect.

The construction of an isobologram is as follows:

  • The concentrations of drug A and drug B that individually produce a defined effect (e.g., IC₅₀) are plotted on the x- and y-axes, respectively.

  • A straight line connecting these two points is drawn. This is the line of additivity .

  • The concentrations of drugs A and B in combination that produce the same effect are then plotted on the graph.

The interpretation is based on the position of the combination data point(s):

  • Below the line of additivity: Synergy

  • On the line of additivity: Additive effect

  • Above the line of additivity: Antagonism

Isobolograms provide a clear visual representation of the nature of the drug interaction across a range of concentration ratios.[24]

Experimental Design and Protocols for Synergy Evaluation

A robust experimental design is crucial for generating high-quality data for synergy analysis. A common approach for in vitro studies is the checkerboard assay.

Experimental Workflow for In Vitro Synergy Assessment

G cluster_0 Phase 1: Single-Agent Dose-Response cluster_1 Phase 2: Combination (Checkerboard) Assay cluster_2 Phase 3: Data Analysis a Seed cells in microplates b Treat with serial dilutions of This compound a->b c Treat with serial dilutions of Compound X a->c d Incubate for a defined period (e.g., 72h) b->d c->d e Perform cell viability assay (e.g., MTT, CellTiter-Glo) d->e f Calculate IC50 for each compound e->f h Create a dose matrix of This compound and Compound X (e.g., 1/4x to 4x IC50) f->h g Seed cells in microplates g->h i Treat cells with drug combinations h->i j Incubate for the same period as single-agent assay i->j k Perform cell viability assay j->k l Analyze combination data using CompuSyn or similar software k->l m Generate Combination Index (CI) values l->m n Construct Isobolograms l->n o Determine synergy, additivity, or antagonism m->o n->o

Caption: Workflow for in vitro drug synergy assessment.

Step-by-Step Protocol: Anticancer Synergy Evaluation using a Cell Viability Assay

This protocol outlines the determination of synergistic interactions between this compound and a chemotherapeutic agent (Compound X) in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Compound X (stock solution in appropriate solvent)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

Part 1: Single-Agent IC₅₀ Determination

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Compound X in complete medium.

  • Treat the cells with the single agents across a wide range of concentrations. Include vehicle controls (e.g., DMSO).

  • Incubate the plates for a specified duration (e.g., 72 hours).

  • Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Calculate the IC₅₀ value for each compound using non-linear regression analysis.

Part 2: Combination Checkerboard Assay

  • Based on the determined IC₅₀ values, design a dose matrix for the combination experiment. A common design uses concentrations ranging from 1/4x to 4x the IC₅₀ of each drug.

  • Seed cells in 96-well plates as in Part 1.

  • Prepare the drug combinations in complete medium and add them to the appropriate wells.

  • Incubate the plates for the same duration as the single-agent assay.

  • Measure cell viability.

Part 3: Data Analysis

  • Input the raw data from both single-agent and combination assays into a specialized software program like CompuSyn.

  • The software will calculate CI values for different effect levels (Fraction affected, Fa).

  • Generate a Fa-CI plot (Chou-Talalay plot) to visualize the interaction across a range of effects.

  • Construct isobolograms for specific effect levels (e.g., 50%, 75%, and 90% inhibition).

Data Presentation and Interpretation

Quantitative data from synergy experiments should be summarized in a clear and structured format.

Table 1: Hypothetical Synergy Data for this compound and Doxorubicin in MCF-7 Cells

Fraction Affected (Fa)This compound (µM)Doxorubicin (nM)Combination Index (CI)Interaction
0.505.0250.75Synergy
0.7510.0500.60Synergy
0.9020.01000.45Strong Synergy
0.9540.02000.38Strong Synergy

Visualizing Potential Mechanistic Synergies

Understanding the underlying molecular mechanisms can provide a strong rationale for investigating specific drug combinations. For instance, combining this compound with a standard chemotherapeutic agent could lead to synergistic anticancer effects through the dual targeting of key survival pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT IkB IkB AKT->IkB inhibits Survival Survival AKT->Survival NFkB NFkB Gene Transcription Gene Transcription NFkB->Gene Transcription IkB->NFkB sequesters JNK JNK Apoptosis Apoptosis JNK->Apoptosis ROS ROS ROS->JNK Proliferation Proliferation Gene Transcription->Proliferation Gene Transcription->Survival Chemotherapeutic Agent Chemotherapeutic Agent Chemotherapeutic Agent->ROS induces Acacetin Acacetin Acacetin->PI3K inhibits Acacetin->NFkB inhibits nuclear translocation

Caption: Potential synergistic anticancer mechanisms.

This diagram illustrates a hypothetical scenario where a chemotherapeutic agent induces apoptosis via ROS and JNK signaling, while Acacetin inhibits the pro-survival PI3K/AKT and NF-κB pathways. The simultaneous blockade of survival signals and induction of cell death pathways can lead to a synergistic anticancer effect.

Conclusion and Future Directions

The evaluation of synergistic effects is a cornerstone of modern drug discovery and development. While direct experimental data on the synergistic interactions of this compound is currently limited, its known biological activities provide a strong rationale for its investigation in combination with other therapeutic agents. By employing rigorous methodologies such as the Combination Index and isobologram analysis, researchers can quantitatively assess these potential synergies. This guide provides a comprehensive framework for designing and executing such studies, paving the way for the development of novel and more effective combination therapies in oncology, neurodegenerative diseases, and inflammatory disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.